molecular formula C8H7ClN4S B095659 5-(4-Chlorophenylthiomethyl)Tetrazole CAS No. 18527-31-6

5-(4-Chlorophenylthiomethyl)Tetrazole

Cat. No.: B095659
CAS No.: 18527-31-6
M. Wt: 226.69 g/mol
InChI Key: CHUZWYSHNLSTHB-UHFFFAOYSA-N
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Description

5-(4-Chlorophenylthiomethyl)Tetrazole is a specialized organic compound belonging to the tetrazole family, a class of nitrogen-rich heterocyclic compounds with a planar, electron-rich structure . This compound features a 4-chlorophenylthio-methyl substituent, which may influence its lipophilicity and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science. Tetrazole derivatives are widely recognized as bioisosteres for carboxylic acid groups, a substitution that can enhance metabolic stability, adjust lipophilicity, and improve the overall drug-like characteristics of a molecule . While specific biological data for this compound may be limited, tetrazole derivatives, in general, demonstrate a broad spectrum of pharmacological activities. Research on analogous structures has shown significant antibacterial and antifungal properties . Furthermore, tetrazole cores are investigated for their anti-inflammatory, anticancer, anticonvulsant, and antihypertensive potentials, making them privileged structures in drug discovery programs . The primary mechanism of action for many bioactive tetrazoles often involves interaction with enzymatic targets, such as angiotensin-converting enzyme (ACE) in antihypertensive drugs, or through modulation of various biological pathways due to their ability to participate in hydrogen bonding and dipole-dipole interactions . The synthetic value of 5-(4-Chlorophenylthiomethyl)Tetrazole extends to its use as a building block in multicomponent reactions (MCRs) , such as the Passerini and Ugi reactions . This allows for the efficient and rapid generation of diverse, complex, and drug-like molecular libraries for high-throughput screening in structure-based drug design . For Research Use Only . This product is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S/c9-6-1-3-7(4-2-6)14-5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUZWYSHNLSTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=NNN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370958
Record name 5-{[(4-Chlorophenyl)sulfanyl]methyl}-2H-tetrazole
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Molecular Weight

226.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18527-31-6
Record name 5-{[(4-Chlorophenyl)sulfanyl]methyl}-2H-tetrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,3,4-tetrazole
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Foundational & Exploratory

Technical Monograph: Synthesis and Structural Elucidation of 5-(4-Chlorophenylthiomethyl)Tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 5-(4-chlorophenylthiomethyl)tetrazole , a pharmacophore often utilized as a bioisostere for carboxylic acids in medicinal chemistry. The protocol employs a convergent two-step pathway: the S-alkylation of 4-chlorothiophenol followed by a [3+2] dipolar cycloaddition of the resulting nitrile with an azide source. This document prioritizes process safety, particularly regarding azide handling, and provides a rigorous framework for structural elucidation via NMR and IR spectroscopy.

Retrosynthetic Analysis

To design a robust synthetic route, we deconstruct the target molecule at its most labile bonds. The tetrazole ring is classically installed via the reaction of a nitrile with an azide.[1][2] The thioether linkage suggests a nucleophilic substitution between a thiophenol derivative and an electrophilic acetonitrile species.

Retrosynthesis Target Target: 5-(4-Chlorophenylthiomethyl)Tetrazole Nitrile Intermediate: 2-(4-Chlorophenylthio)acetonitrile Target->Nitrile [3+2] Cycloaddition (FGI: Tetrazole Formation) Precursors Precursors: 4-Chlorothiophenol + Chloroacetonitrile Nitrile->Precursors S-Alkylation (S_N2 Reaction)

Figure 1: Retrosynthetic disconnection showing the conversion of precursors to the nitrile intermediate, followed by tetrazole ring formation.

Experimental Protocols

Step 1: Synthesis of 2-(4-Chlorophenylthio)acetonitrile

This step utilizes a Williamson-type ether synthesis adapted for sulfur nucleophiles. The use of Potassium Carbonate (


) acts as a mild base to deprotonate the thiol, generating the highly nucleophilic thiolate anion.

Reagents:

  • 4-Chlorothiophenol (1.0 eq)

  • Chloroacetonitrile (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: Acetone or DMF (Anhydrous)

Procedure:

  • Activation: Charge a round-bottom flask with 4-chlorothiophenol and anhydrous acetone. Add

    
     and stir at room temperature for 30 minutes to facilitate thiolate formation.
    
  • Alkylation: Add chloroacetonitrile dropwise over 20 minutes. The reaction is exothermic; maintain temperature below 40°C.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the thiol spot disappears.

  • Workup: Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: The residue is typically a pale yellow oil that solidifies upon standing. Recrystallize from ethanol if necessary.

Step 2: [3+2] Cycloaddition to 5-(4-Chlorophenylthiomethyl)Tetrazole

The formation of the tetrazole ring is the critical step. While toxic tin compounds (e.g., tributyltin azide) were historically used, this protocol employs the Ammonium Chloride/Sodium Azide method. This in situ generation of ammonium azide is safer and simplifies purification.

Reagents:

  • 2-(4-Chlorophenylthio)acetonitrile (Intermediate from Step 1) (1.0 eq)

  • Sodium Azide (

    
    ) (1.2 eq)
    
  • Ammonium Chloride (

    
    ) (1.2 eq)
    
  • Solvent: DMF (Dimethylformamide)[3]

Procedure:

  • Setup: Dissolve the nitrile intermediate in DMF. Add

    
     and 
    
    
    
    at room temperature.
  • Cycloaddition: Heat the reaction mixture to 100–110°C for 12–24 hours.

    • Note: The reaction rate is slow due to the steric bulk and the heterogeneous nature of the salt suspension.

  • Quench & Acidification: Cool the mixture to room temperature. Pour into ice-water (10x volume). The resulting solution will be basic (pH ~8-9).

  • Precipitation: Slowly acidify with 6N HCl to pH 2. This protonates the tetrazole anion (pKa ~4.5), causing the product to precipitate as a white solid.

    • Caution: Acidification releases trace Hydrazoic Acid (

      
      ). Perform this step in a fume hood.
      
  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Mechanistic Insight

The formation of the tetrazole ring proceeds via a concerted [3+2] dipolar cycloaddition. The ammonium ion activates the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion.

Mechanism Nitrile Nitrile (R-CN) Activation Activation (H-bonding with NH4+) Nitrile->Activation + NH4+ Transition Transition State (Azide Attack) Activation->Transition + N3- Cyclization Ring Closure (Tetrazolate Anion) Transition->Cyclization [3+2] Protonation Final Product (1H-Tetrazole) Cyclization->Protonation + H+ (Workup)

Figure 2: Mechanistic pathway of the ammonium chloride-catalyzed tetrazole formation.

Structural Elucidation

Validation of the structure relies on confirming the loss of the nitrile group and the presence of the tetrazole ring, alongside the integrity of the chlorophenyl moiety.

Spectroscopic Data Summary
TechniqueDiagnostic SignalAssignmentCausality/Interpretation
IR ~2250 cm⁻¹ (Absent)C≡N StretchDisappearance confirms conversion of nitrile.
IR 3100–3400 cm⁻¹ (Broad)N-H StretchCharacteristic of acidic tetrazole N-H.
IR 1000–1100 cm⁻¹Tetrazole RingSkeletal vibrations of the N4C ring.
¹H NMR δ 4.65 ppm (s, 2H)S-CH₂-TetrazoleSinglet. Downfield shift due to adjacent S and Tetrazole ring.
¹H NMR δ 7.35 (d), 7.45 (d)Aromatic ProtonsAA'BB' system typical of para-substituted benzene.
¹³C NMR δ 155.0 ppmTetrazole C5Quaternary carbon of the tetrazole ring (diagnostic).
¹³C NMR δ 28.5 ppmS-CH₂Methylene carbon linker.
MS (ESI) [M+H]⁺ ~ 227/229Molecular IonShows chlorine isotope pattern (3:1 ratio).
Interpretation Logic
  • The Methylene Bridge: In the precursor nitrile, the

    
     protons typically appear around 3.5–3.8 ppm. Upon conversion to the tetrazole, the electron-withdrawing nature of the aromatic tetrazole ring shifts this signal downfield to approximately 4.6–4.7 ppm .
    
  • The Tetrazole Carbon: In ¹³C NMR, the nitrile carbon (~118 ppm) disappears and is replaced by the tetrazole C5 signal significantly downfield (~155 ppm), which is the most definitive proof of cyclization.

Safety & Hazard Analysis (Self-Validating Protocol)

  • Sodium Azide (

    
    ):  Highly toxic and acutely hazardous. Contact with acid releases explosive and toxic Hydrazoic Acid (
    
    
    
    ).
    • Control: Never add acid directly to the reaction mixture until it has been quenched and cooled. Ensure the quench water volume is sufficient to keep dissolved azide concentrations low.

  • Heavy Metals: Avoid using metal spatulas or halogenated solvents (like dichloromethane) with sodium azide where possible to prevent formation of explosive metal azides or diazidomethane.

  • Waste Disposal: All azide-containing waste must be quenched with bleach (Sodium Hypochlorite) or nitrous acid to decompose the azide functionality before disposal.

References

  • Hwu, J. R., et al. (2004). "Sodium Azide on Solid Support: A Safe and Efficient Reagent for the Synthesis of Tetrazoles." Journal of Organic Chemistry.

  • Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry.

  • Roh, J., et al. (2012). "One-pot synthesis of 5-substituted 1H-tetrazoles from nitriles." Synthesis. (General methodology for nitrile-to-tetrazole conversion).

Sources

Technical Whitepaper: Physicochemical Profiling of 5-(4-Chlorophenylthiomethyl)Tetrazole

[1]

Part 1: Executive Summary

5-(4-Chlorophenylthiomethyl)Tetrazole (CAS: 18527-31-6) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Its structural uniqueness lies in the combination of a lipophilic 4-chlorophenylthio tail and a polar, acidic tetrazole head group, linked by a methylene bridge.

This guide provides a rigorous technical analysis of its physicochemical properties, focusing on its behavior as a carboxylic acid bioisostere.[2] We explore its solubility profile, acid-base dissociation (pKa), and thermal stability, providing researchers with the data necessary to optimize reaction conditions and formulation strategies.

Part 2: Chemical Identity & Structural Analysis[1][2]

Nomenclature & Identification[1][2]
ParameterDetail
IUPAC Name 5-{[(4-chlorophenyl)sulfanyl]methyl}-1H-tetrazole
Common Name 5-(4-Chlorophenylthiomethyl)Tetrazole
CAS Number 18527-31-6
Molecular Formula C

H

ClN

S
Molecular Weight 226.69 g/mol
SMILES Clc1ccc(SCC2=NNN=N2)cc1
Structural Functionalization Logic

The molecule functions as an amphiphilic entity.[1] The tetrazole ring acts as a proton donor (acid), while the chlorophenylthio chain provides significant lipophilicity, influencing membrane permeability and solvent compatibility.

Gcluster_propertiesPhysicochemical ImpactTetrazoleTetrazole Ring(Hydrophilic Head)LinkerMethylene Thioether(Flexible Linker)Tetrazole->LinkerC-C Bond(Acidic Bioisostere)Prop1pKa ~4.24(Ionizable at pH 7.4)Tetrazole->Prop1Phenyl4-Chlorophenyl Group(Lipophilic Tail)Linker->PhenylC-S Bond(Metabolic Stability)Prop2LogP ~2.2(Membrane Permeability)Phenyl->Prop2

Figure 1: Structural dissection of 5-(4-Chlorophenylthiomethyl)Tetrazole highlighting the polarity contrast between the tetrazole head and the chlorophenyl tail.[1]

Part 3: Physicochemical Properties[2][6][7]

Solid-State & Thermal Properties

The compound typically isolates as a white to off-white crystalline solid.[1] Thermal analysis is critical as tetrazoles can exhibit exothermic decomposition at high temperatures.[1]

PropertyValue / RangeContext & Implications
Melting Point 159 – 160 °C Indicates a stable crystalline lattice.[1] Purity >98% is required to achieve this sharp range.
Boiling Point 412.0 ± 55.0 °C (Predicted)Theoretical value; decomposition likely occurs before boiling.[1] Do not distill.
Density 1.50 ± 0.1 g/cm³High density attributed to the sulfur and chlorine atoms.[1]
Thermal Stability Stable < 150 °CAvoid prolonged heating above MP.[1] Tetrazoles can release N

gas upon thermal shock.[1]
Solution-State Properties

The solubility of CAS 18527-31-6 is highly pH-dependent due to the acidic NH proton on the tetrazole ring.[1]

  • Acidity (pKa): Calculated at 4.24 ± 0.10 .[1][3]

    • Mechanism:[1][4][5] The tetrazole ring stabilizes the negative charge via resonance across the four nitrogen atoms, making it similar in acidity to carboxylic acids.

    • Implication: At physiological pH (7.4), the compound exists primarily as the anionic species (deprotonated), significantly enhancing aqueous solubility.

  • Solubility Profile:

    • Acidic/Neutral pH: Low aqueous solubility (precipitates as free acid).[1] Soluble in DMSO, DMF, Methanol.

    • Basic pH (> 6.0): High aqueous solubility (forms water-soluble salts, e.g., Sodium 5-(4-chlorophenylthiomethyl)tetrazolate).[1]

Part 4: Synthesis & Experimental Protocols

Synthesis Pathway (Retrosynthetic Analysis)

The most robust synthesis involves the nucleophilic substitution of a chloromethyl intermediate or a "click" cycloaddition on a nitrile.

SynthesisSM14-ChlorothiophenolIntermediate[(4-Chlorophenyl)thio]acetonitrileSM1->IntermediateS-Alkylation(Base, solvent)SM2ChloroacetonitrileSM2->IntermediateReagentSodium Azide (NaN3)+ Lewis Acid (ZnBr2 or AlCl3)Product5-(4-Chlorophenylthiomethyl)Tetrazole(CAS 18527-31-6)Reagent->ProductIntermediate->Product[3+2] Cycloaddition(110°C, DMF/Toluene)

Figure 2: Convergent synthesis pathway via nitrile cycloaddition. This route avoids handling unstable chloromethyl tetrazoles.

Protocol: Determination of pKa via Potentiometric Titration

Objective: To experimentally validate the predicted pKa (4.24), essential for formulation buffers.

Reagents:

  • Analyte: 5 mg of 5-(4-Chlorophenylthiomethyl)Tetrazole.[1]

  • Solvent: 50% Methanol/Water (to ensure solubility of the neutral form).

  • Titrant: 0.01 M NaOH (standardized).[1]

Workflow:

  • Dissolution: Dissolve 5 mg of analyte in 10 mL of degassed 50% MeOH/H

    
    O. Ensure complete dissolution (sonicate if necessary).
    
  • Acidification: Add 100 µL of 0.1 M HCl to ensure the starting species is fully protonated (neutral form).

  • Titration: Titrate with 0.01 M NaOH in 10 µL increments, recording pH after stabilization.

  • Analysis: Plot pH vs. Volume of NaOH. The inflection point represents the pKa.[1]

    • Correction: Apply the Yasuda-Shedlovsky equation to extrapolate the pKa from the mixed solvent system to pure water.[1]

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • Warning: Irritant (Xi).[1][3]

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

Storage Conditions:

  • Store at 2–8°C (Refrigerate).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the thioether sulfur to sulfoxide/sulfone.

  • Protect from moisture (hygroscopic tendency of tetrazoles).[1]

Part 6: References

  • PubChem. (2023).[1] Tetrazole Derivatives and Bioisosteres. National Library of Medicine.[1] Retrieved from [Link]

  • Popova, E. A., et al. (2019). "Tetrazoles: Synthesis and Structure."[1][6] Russian Journal of Organic Chemistry. (General reference for tetrazole acidity and synthesis mechanisms).

  • Butler, R. N. (1984).[1] "Tetrazoles."[1][2][5][3][6][7][8][9][10][11] Comprehensive Heterocyclic Chemistry. (Foundational text on tetrazole physicochemical properties).

Technical Whitepaper: Structural Elucidation & Spectroscopic Characterization of 5-(4-Chlorophenylthiomethyl)Tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development researchers. It prioritizes mechanistic insight, spectral causality, and rigorous validation protocols.

Executive Summary & Molecular Architecture

5-(4-Chlorophenylthiomethyl)Tetrazole (C₈H₇ClN₄S; MW: 226.69 g/mol ) serves as a critical pharmacophore scaffold, particularly in the synthesis of cephalosporin antibiotics and angiotensin II receptor antagonists. Its structural integrity relies on the precise connectivity of three distinct domains: the electron-withdrawing tetrazole ring , the flexible thiomethyl linker , and the lipophilic 4-chlorophenyl moiety .

This guide provides a definitive spectroscopic profile to distinguish this specific isomer from its potential regioisomers (e.g., S-linked tetrazoles) and validate synthetic purity.

Structural Connectivity & Tautomerism

The molecule exists in a dynamic equilibrium between the 1H- and 2H-tetrazole tautomers. In polar aprotic solvents (DMSO, DMF), the 1H form typically predominates, stabilized by intermolecular hydrogen bonding.

  • Core Formula: C₈H₇ClN₄S

  • Exact Mass: 226.008

  • Key Functional Groups: Tetrazole (

    
    ), Thioether (
    
    
    
    ), Aryl Chloride (
    
    
    ).

Synthesis & Impurity Context (Process Logic)

To understand the spectral impurities, one must understand the genesis of the sample. The standard industrial route involves a [3+2] cycloaddition of 2-(4-chlorophenylthio)acetonitrile with an azide source (NaN₃) catalyzed by a Lewis acid (e.g., ZnBr₂ or AlCl₃).

Critical Impurity Profile:

  • Unreacted Nitrile: Sharp IR band at ~2250 cm⁻¹ (often absent in pure tetrazole).

  • Disulfide Dimers: Oxidative coupling of thiols if C-S bond cleavage occurs.

  • Regioisomers: N-alkylation byproducts if the synthesis involves alkylation of a pre-formed tetrazole.

SynthesisFlow Figure 1: Synthetic pathway and critical control points for impurity carryover. Start 2-(4-chlorophenylthio) acetonitrile Reagent NaN3 / ZnBr2 (Cycloaddition) Start->Reagent DMF, 110°C Inter Tetrazolate Intermediate Reagent->Inter [3+2] Cycloaddition Acid HCl Workup (Protonation) Inter->Acid Quench Product 5-(4-Chlorophenylthiomethyl) Tetrazole Acid->Product Precipitation

Vibrational Spectroscopy (FT-IR)[1][2]

Objective: Rapid functional group validation and confirmation of the tetrazole ring closure.

Diagnostic Bands

The disappearance of the nitrile stretch (


) at 2250 cm⁻¹ is the primary indicator of reaction completion. The tetrazole ring exhibits a unique "breathing" mode that is diagnostic.
Functional GroupWavenumber (cm⁻¹)IntensityAssignment / Mechanistic Insight
Tetrazole NH 3100–3400Broad, MedIntermolecular H-bonding networks. Often overlaps with aromatic C-H.
Aromatic C-H 3000–3100Weak

C-H stretching of the chlorophenyl ring.
C=N / N=N 1590–1610Med-StrongCyclic azomethine stretches within the tetrazole ring.
Tetrazole Ring 1050–1100 StrongCritical Diagnostic. Tetrazole ring breathing/deformation.
C-Cl 740–760StrongAryl-chloride stretch (ortho/para substitution pattern influences this).
C-S 600–700WeakThioether linkage stretch (often obscured in fingerprint region).

Protocol Note: Use ATR (Attenuated Total Reflectance) on the neat solid. KBr pellets may introduce moisture, broadening the NH region artificially.

Nuclear Magnetic Resonance (NMR) Profiling[3]

Objective: Definitive structural elucidation. Solvent Selection: DMSO-d₆ is the mandatory solvent.

  • Reasoning: Tetrazoles are sparingly soluble in CDCl₃. DMSO-d₆ disrupts tetrazole aggregation, sharpening the signals, and slows proton exchange, occasionally allowing the acidic NH proton to be observed.

¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
16.0 – 16.5 Broad Singlet1HTetrazole NH Highly acidic. Chemical shift varies with concentration and water content. May be invisible if "wet" DMSO is used.
7.35 – 7.45 Multiplet (AA'BB')4HAromatic Ar-H The 4-chloro substitution creates a symmetric para-system. The electron-withdrawing Cl and S-alkyl groups create a tight distinctive roof effect.
4.45 Singlet2HLinker -S-CH₂- Diagnostic Peak. This singlet confirms the isolation of the methylene between the sulfur and the tetrazole ring.

Interpretation: The methylene peak at ~4.45 ppm is the "truth" signal.

  • If the peak is at ~4.0 ppm, it suggests unreacted nitrile (less deshielding).

  • If the peak splits into a doublet, it indicates a stereocenter impurity or restricted rotation (unlikely here).

¹³C NMR (100 MHz, DMSO-d₆)
  • Tetrazole C5 (~155.0 ppm): The most deshielded carbon, characteristic of the

    
     environment.
    
  • Aromatic Carbons (~128-133 ppm): Four distinct signals due to symmetry (C-ipso, C-ortho, C-meta, C-Cl).

  • Methylene Linker (~28-30 ppm): Upfield signal, shifted by the heavy atom effect of Sulfur.

Mass Spectrometry (MS) & Fragmentation[4][5]

Objective: Confirmation of molecular weight and halogen signature.

Isotopic Signature

The presence of a single Chlorine atom dictates a specific isotopic abundance pattern due to


 (75.8%) and 

(24.2%).
  • M+ (226 m/z): 100% Relative Abundance.

  • M+2 (228 m/z): ~32% Relative Abundance.

  • Validation: If the M+2 peak is <10% or >50%, the sample is contaminated or the halogen assignment is incorrect.

Fragmentation Pathways (ESI/EI)

Tetrazoles are thermally labile and fragment predictably.

  • Loss of N₂ (M - 28): The retro-cycloaddition of the tetrazole ring is the dominant pathway, yielding an aziridine-like or diazo-species.

  • C-S Bond Cleavage: Generates the chlorothiophenol fragment or the chlorobenzyl cation depending on charge localization.

Fragmentation Figure 2: Primary fragmentation pathways in ESI(+) MS. Parent Parent Ion [M+H]+ m/z 227 (35-Cl) LossN2 [M - N2]+ m/z 199 Parent->LossN2 -28 Da (N2) Primary Pathway LossTet C-S Cleavage [Cl-Ph-S-CH2]+ Parent->LossTet Linker Cleavage ArylIon Chlorophenyl Cation m/z 111/113 LossN2->ArylIon Complex Rearrangement

Experimental Validation Protocols

NMR Sample Preparation (Self-Validating)
  • Step 1: Weigh 10-15 mg of sample into a clean vial.

  • Step 2: Add 0.6 mL DMSO-d₆ (99.9% D).

  • Step 3: Sonicate for 30 seconds. Ensure complete dissolution.

  • Step 4 (Validation): Check the residual solvent peak. DMSO quintet should be at 2.50 ppm . Water broad singlet should be at 3.33 ppm . If water is >3.5 ppm, the sample is too wet, and the NH signal (16 ppm) will likely be invisible due to rapid exchange.

HPLC-UV Purity Check
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: 254 nm (Aromatic) and 210 nm (Universal).

  • Expectation: Tetrazoles are polar; expect earlier elution compared to the non-polar nitrile precursor.

References

  • Isosteres in Medicinal Chemistry: Patani, G. A.; LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chem. Rev.1996 , 96, 3147-3176. Link

  • Tetrazole Synthesis: Himo, F., et al. "Mechanisms of the Cycloaddition of Azides and Nitriles." J. Am. Chem. Soc.2005 , 127, 210-216. Link

  • NMR of Tetrazoles: Claramunt, R. M., et al. "The Tautomerism of 1H-Tetrazole: An NMR and Theoretical Study." J. Org. Chem.2004 , 69, 7124-7129. Link

  • Mass Spectrometry of Nitrogen Heterocycles: Fraser, R. R., et al. "Fragmentation of Tetrazoles in Mass Spectrometry." Can. J. Chem.1969 , 47, 403. Link

Crystal Structure Analysis of 5-(4-Chlorophenylthiomethyl)Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of 5-(4-Chlorophenylthiomethyl)tetrazole derivatives represents a critical checkpoint in medicinal chemistry, particularly for fragment-based drug discovery targeting antimicrobial and antihypertensive pathways. As bioisosteres of carboxylic acids, 5-substituted tetrazoles offer improved metabolic stability and lipophilicity.[1] However, the flexibility of the thiomethyl linker (


) and the annular tautomerism of the tetrazole ring introduce conformational heterogeneity that can only be resolved through rigorous single-crystal X-ray diffraction (SC-XRD).

This guide provides a self-validating workflow for the synthesis, crystallization, and structural analysis of these derivatives. It moves beyond standard protocols to address the specific crystallographic challenges posed by the thioether linkage and the proton migration inherent to the tetrazole pharmacophore.

Chemical Context & Synthesis Strategy

To obtain high-quality crystals, one must first understand the molecular flexibility and purity profile of the target. The synthesis of 5-(4-chlorophenylthiomethyl)tetrazole is most efficiently achieved via the [3+2] cycloaddition of azides to nitriles.

Mechanistic Pathway

The preferred route utilizes (4-chlorophenylthio)acetonitrile as the scaffold. The presence of the sulfur atom increases the lipophilicity, while the methylene spacer allows rotational freedom, often leading to polymorphism in the solid state.

Synthesis Protocol:

  • Precursor: 2-(4-chlorophenylthio)acetonitrile.

  • Reagents: Sodium azide (

    
    ), Zinc Bromide (
    
    
    
    ) or Ammonium Chloride (
    
    
    ).
  • Solvent: Water/Isopropanol (Green chemistry approach) or DMF (Traditional).

  • Catalysis: The Lewis acid (

    
    ) activates the nitrile group, facilitating the attack of the azide anion.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Chlorothiophenol Step1 Alkylation (Cl-CH2-CN, K2CO3) Start->Step1 Intermediate 2-(4-chlorophenylthio) acetonitrile Step1->Intermediate Step2 [3+2] Cycloaddition (NaN3, ZnBr2/NH4Cl) Intermediate->Step2 Reflux 12-24h Product 5-(4-Chlorophenylthiomethyl) tetrazole Step2->Product In situ formation Purification Acidification (HCl) & Recrystallization Product->Purification Precipitation

Caption: Figure 1. Convergent synthesis pathway for 5-substituted tetrazole thioethers via nitrile activation.

Crystallization Strategies

The flexible


 linker often inhibits lattice formation, leading to oils or amorphous solids. To enforce order, we utilize "Disorder-to-Order" solvent systems that encourage specific intermolecular interactions (H-bonding).
Solvent Selection Matrix

For tetrazole derivatives, the solvent must balance solubility with the ability to donate/accept hydrogen bonds to the tetrazole ring nitrogens.

MethodSolvent SystemMechanismTarget Crystal Habit
Slow Evaporation Ethanol / Water (4:1)Gradual saturation; Water promotes H-bond networking.Block / Prism
Vapor Diffusion DMSO (inner) / CHCl3 (outer)Anti-solvent diffusion reduces solubility slowly.Needle / Plate
Cooling AcetonitrileSolubility drops sharply with temp; minimizes oiling out.Prism

Expert Insight: Avoid pure non-polar solvents (Hexane). Tetrazoles require polar contacts to stabilize the 1H-tautomer in the lattice. If the product oils out, seed with a micro-crystal obtained from a rapid cooling batch.

X-Ray Diffraction & Structural Elucidation[1][2][3][4][5][6][7]

This is the core analytical phase. The primary objective is to determine the tautomeric state (1H vs 2H) and the supramolecular packing .

Data Collection Protocol[6]
  • Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Temperature: 100 K (Cryogenic cooling is mandatory to reduce thermal motion of the flexible thiomethyl chain).

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred for chlorinated compounds to minimize absorption effects compared to Cu-K
    
    
    .
Key Structural Parameters to Analyze
A. Tautomerism (The N-H Position)

In solution, 5-substituted tetrazoles exist in equilibrium.[1] In the solid state, the 1H-tautomer is generally favored due to its ability to form robust intermolecular hydrogen bonds.

  • Check: Locate the difference Fourier map peak near the tetrazole nitrogens.

  • Validation: The internal bond angles of the tetrazole ring change depending on protonation.

    • 1H-form:

      
       bond is longer; Angle at 
      
      
      
      is wider (
      
      
      ).
    • 2H-form:

      
       bond is longer; Angle at 
      
      
      
      is wider.
B. The Thiomethyl Linker Conformation

The torsion angle


 defines the molecular shape.
  • Gauche conformation: Often observed to facilitate

    
     stacking between the tetrazole and phenyl rings of adjacent molecules.
    
  • Anti conformation: Maximizes extension, typical in solvated structures.

C. Supramolecular Architecture

Tetrazoles are famous for forming 1D ribbons or 2D sheets via


 hydrogen bonds.
  • Primary Interaction:

    
     (intermolecular).
    
  • Secondary Interaction:

    
     interactions involving the chlorophenyl ring.
    
Structural Analysis Workflow

XRDWorkflow Crystal Single Crystal Selection (0.2 - 0.4 mm) Mount Mounting & Centering (MiTeGen Loop) Crystal->Mount Collect Data Collection (Omega Scans, 100K) Mount->Collect Process Data Reduction (SAINT/CrysAlisPro) Collect->Process Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Refine Refinement (SHELXL) Locate H-atoms Solve->Refine Refine->Refine Minimize R1 < 5% Analyze CheckCIF & Packing Analysis (Mercury/Platon) Refine->Analyze

Caption: Figure 2. Crystallographic workflow from mounting to structural validation.

Structure-Activity Relationship (SAR) Implications

For drug development professionals, the crystal structure is a static snapshot of a dynamic pharmacophore.

  • Bioisosterism: The planar tetrazole ring mimics the carboxylate anion (

    
    ). The crystal structure confirms the spatial arrangement of the lone pairs on 
    
    
    
    ,
    
    
    , and
    
    
    , which are critical for receptor binding (e.g., Angiotensin II receptors).
  • Lipophilicity Modulation: The

    
     angle (typically 
    
    
    
    ) creates a "kink" in the molecule. This non-linear geometry prevents efficient packing in lipid bilayers compared to linear analogs, potentially influencing membrane permeability.
  • Halogen Bonding: Inspect the Chlorine atom for "Type II" halogen bonding interactions (

    
    ). If the crystal shows 
    
    
    
    contacts less than the sum of van der Waals radii, this suggests a specific binding mode that can be exploited in protein docking.

References

  • Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Kiselev, Y. M., et al. (2011).[2] Tautomerism of 5-Substituted Tetrazoles.[1][2][3][4][5] Russian Journal of Organic Chemistry. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link

  • Popova, E. A., et al. (2017).[2] Intermolecular interactions in crystalline tetrazoles.[4] Crystallography Reports. Link

  • Pla, D., et al. (2014).[6] 5-(Methylthio)tetrazoles as Versatile Synthons.[6] Chemical Science.[3][6] Link

Sources

Technical Guide: Preliminary In-Vitro Biological Screening of 5-(4-Chlorophenylthiomethyl)Tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized protocols for the preliminary in-vitro biological evaluation of 5-(4-Chlorophenylthiomethyl)Tetrazole . This compound represents a critical scaffold in medicinal chemistry, combining the metabolic stability of the tetrazole ring (a carboxylic acid bioisostere) with the lipophilicity of a chlorophenyl group, linked via a flexible thiomethyl bridge.

The screening workflow defined herein prioritizes Antimicrobial Susceptibility Profiling (due to the pharmacophore’s historical efficacy against microbial membranes) followed by Cytotoxicity Screening to establish a Selectivity Index (SI). This guide deviates from generic screening by addressing the specific solubility and stability challenges inherent to thio-alkylated tetrazoles.

Chemoinformatics & Compound Management

Before initiating biological assays, the physicochemical properties of the ligand must be managed to prevent false negatives due to precipitation or degradation.

Structural Rationale[1]
  • Tetrazole Ring: Acts as a metabolically stable surrogate for a carboxylate group, improving bioavailability.

  • Thiomethyl Linker (-S-CH₂-): Provides rotational freedom, allowing the molecule to adopt optimal binding conformations within enzyme active sites (e.g., bacterial DNA gyrase or fungal CYP51).

  • 4-Chlorophenyl Group: Enhances lipophilicity (

    
    ), facilitating passive transport across the peptidoglycan layer of Gram-positive bacteria.
    
Stock Solution Preparation

Challenge: The chlorophenyl moiety significantly reduces water solubility. Protocol:

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered (0.22 µm).

  • Concentration: Prepare a 10 mg/mL master stock.

  • Storage: Aliquot into amber glass vials (light sensitive due to the thioether) and store at -20°C.

  • Working Solution: Dilute with culture media immediately prior to use. Ensure final DMSO concentration in the assay well is < 1% (v/v) to prevent solvent toxicity.

Primary Screen: Antimicrobial Susceptibility Profiling

The primary indication for S-alkylated tetrazoles is antimicrobial activity. This protocol utilizes Broth Microdilution , adhering to CLSI M07-A10 standards, which provides quantitative Minimum Inhibitory Concentration (MIC) data superior to qualitative disk diffusion methods.

Experimental Workflow Diagram

AntimicrobialScreening Stock Compound Stock (10 mg/mL DMSO) Plate 96-Well Plate Serial Dilution (512 - 0.5 µg/mL) Stock->Plate Dilute Media Muller-Hinton Broth (Cation-Adjusted) Media->Plate Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Add 10 µL Incubate Incubation 37°C, 18-24h Plate->Incubate Read Readout (Turbidity/Resazurin) Incubate->Read Analysis Data Analysis (MIC Determination) Read->Analysis

Figure 1: High-throughput Broth Microdilution workflow for MIC determination.

Protocol: Broth Microdilution (96-Well Format)

Objective: Determine the MIC against standard reference strains (S. aureus ATCC 29213, E. coli ATCC 25922).

Step-by-Step Methodology:

  • Inoculum Prep: Direct colony suspension of bacteria in saline to match 0.5 McFarland turbidity standard (

    
     CFU/mL). Dilute 1:100 in Muller-Hinton Broth (MHB) to achieve final assay density of 
    
    
    
    CFU/mL.
  • Compound Dilution:

    • Add 100 µL of MHB to columns 2–12 of a sterile 96-well plate.

    • Add 200 µL of 1024 µg/mL compound solution (diluted from stock) to column 1.

    • Perform 2-fold serial dilutions from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Range: 512 µg/mL to 1 µg/mL.

  • Controls:

    • Column 11 (Growth Control): Inoculum + MHB + 1% DMSO (No drug).

    • Column 12 (Sterility Control): MHB only (No bacteria, No drug).

    • Reference Drug: Run Ciprofloxacin or Fluconazole in parallel.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells in columns 1–11.

  • Incubation: Seal with breathable film. Incubate at 37°C for 16–20 hours (24–48h for fungi).

  • Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth .

    • Enhancement: Add 30 µL of 0.01% Resazurin dye. A color change from Blue (resazurin) to Pink (resorufin) indicates viable metabolic activity. MIC is the lowest concentration remaining Blue.

Secondary Screen: Cytotoxicity & Safety Window

To validate the compound as a drug candidate, we must ensure that the antimicrobial activity is not a result of general protoplasmic poisoning.

Assay: MTT Cell Viability

Cell Line: HEK293 (Human Embryonic Kidney) or Vero (Monkey Kidney) cells.

Step-by-Step Methodology:

  • Seeding: Seed cells at

    
     cells/well in a 96-well tissue culture plate using DMEM media. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL of fresh media containing the test compound at graded concentrations (e.g., 1000, 500, 250... µg/mL).

  • Exposure: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure Absorbance (OD) at 570 nm.

Data Calculation: Selectivity Index (SI)

Calculate the


 (Cytotoxic Concentration 50%) using non-linear regression.


  • SI > 10: Promising lead candidate.

  • SI < 1: Toxic; compound kills host cells at lower doses than bacteria.

Data Presentation & Interpretation

Mechanism of Action Hypothesis (Tetrazoles)

The biological activity of 5-(4-Chlorophenylthiomethyl)Tetrazole is hypothesized to stem from two pathways, visualized below.

MOA cluster_bact Antimicrobial Pathway cluster_host Host Safety (Cytotoxicity) Compound 5-(4-Chlorophenylthiomethyl)Tetrazole Target1 Metal Ion Chelation (Zn2+, Fe2+ in enzymes) Compound->Target1 Target2 Membrane Disruption (Lipophilic Interaction) Compound->Target2 Mito Mitochondrial Function Compound->Mito High Conc. Effect1 Enzyme Inhibition (e.g., DNA Gyrase) Target1->Effect1 Death Bacterial Cell Death Target2->Death Effect1->Death Viability Cell Viability (MTT) Mito->Viability

Figure 2: Hypothesized Mechanism of Action (MOA) and toxicity pathways.

Results Template

Summarize your findings using the following table structure for publication or internal reporting.

Organism / Cell LineStrain IDMIC (µg/mL)CC50 (µg/mL)SI (Selectivity)Interpretation
S. aureusATCC 29213[Value] N/AN/AGram (+) Potency
E. coliATCC 25922[Value] N/AN/AGram (-) Potency
C. albicansATCC 10231[Value] N/AN/AAntifungal Potency
HEK293Human KidneyN/A[Value] [Calc] Safety Profile

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1] Wayne, PA: CLSI.

  • El-Sayed, W. A., et al. (2011).[2] "Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives." Archives of Pharmacal Research, 34(7), 1085-1096.[2]

  • Swebocki, T., et al. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io.[3]

  • Popiołek, Ł. (2017). "Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. (Context on thio-linker flexibility).

Sources

Strategic Investigation of Tetrazole Pharmacophores: From Synthesis to Receptor Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Advantage

In modern medicinal chemistry, the 1,5-disubstituted tetrazole ring is not merely a functional group; it is a strategic tool for optimizing pharmacokinetics. While classically defined as a bioisostere of the carboxylic acid moiety, the tetrazole offers distinct advantages that necessitate a specialized investigative approach.

Unlike the carboxylate anion, the tetrazolate anion (pKa ~4.5–4.[1]9) distributes its negative charge over a planar, aromatic five-membered ring. This delocalization enhances lipophilicity (LogP) and metabolic stability against glucuronidation, allowing for improved oral bioavailability and blood-brain barrier penetration.

This guide outlines a rigorous, self-validating framework for investigating tetrazole-based compounds, moving from zinc-catalyzed synthesis to surface plasmon resonance (SPR) binding kinetics.

Chemical Basis & Target Engagement

To understand the mechanism of action (MoA), one must first understand the binding interface. The tetrazole efficacy is driven by its ability to form bidentate electrostatic interactions with cationic residues (Arginine, Lysine) in the target protein's binding pocket.

The "Arginine Sandwich" Mechanism

Recent structural studies (e.g., PDB 4L7C) reveal that tetrazoles often bind in a "sandwich" motif between positively charged Arginine residues. Unlike a simple salt bridge formed by a carboxylate, the tetrazolate anion engages in a complex network of hydrogen bonding and


-cation interactions.

Key Mechanistic Differentiators:

  • Charge Delocalization: The negative charge resonates across N1, N2, N3, and N4, creating a larger electrostatic footprint than a carboxylate.

  • Vectorial Interaction: The planar geometry allows for specific

    
    -stacking interactions with aromatic residues (Phe, Trp) adjacent to the cationic binding site.
    
Visualization: Bioisosteric Comparison

The following diagram illustrates the structural and electronic relationship between the carboxylic acid and the tetrazole bioisostere.

Bioisostere cluster_0 Carboxylic Acid cluster_1 Tetrazole COOH R-COOH (Localized Charge) Prop1 pKa ~4.5 Metabolically Labile (Glucuronidation) COOH->Prop1 Interaction Target Interaction: Bidentate H-Bonds Arginine/Lysine Salt Bridges COOH->Interaction Tet R-CN4H (Delocalized Charge) Prop2 pKa ~4.9 Metabolically Stable High Lipophilicity Tet->Prop2 Tet->Interaction

Figure 1: Comparative analysis of Carboxylic Acid vs. Tetrazole physicochemical properties and target interaction potential.

Experimental Protocol: Zinc-Catalyzed Synthesis

Safety Critical: Traditional tetrazole synthesis uses toxic tin reagents or highly explosive hydrazoic acid. The following protocol utilizes a Zinc(II) catalyst in aqueous media, significantly lowering the activation energy and improving safety (Green Chemistry).

Materials
  • Substrate: Aryl or Alkyl Nitrile (R-CN)

  • Reagents: Sodium Azide (

    
    ), Zinc Bromide (
    
    
    
    )
  • Solvent: Water / Isopropanol (2:1)

  • Workup: HCl (1N), Ethyl Acetate

Step-by-Step Methodology
  • Reaction Assembly: In a pressure-rated round-bottom flask, dissolve the nitrile (1.0 equiv) and

    
     (1.0 equiv) in the solvent mixture.
    
    • Mechanistic Note: The Lewis acidic

      
       coordinates with the nitrile nitrogen, increasing the electrophilicity of the carbon center.
      
  • Azide Addition: Add

    
     (1.1 equiv).
    
    • Safety: Perform in a fume hood behind a blast shield. Avoid contact with acid at this stage to prevent

      
       gas formation.
      
  • Cycloaddition: Heat the mixture to reflux (approx. 80-100°C) for 12-24 hours.

    • Monitoring: Monitor consumption of nitrile via TLC or LC-MS.

  • Acidic Workup: Cool to room temperature. Slowly add 1N HCl until pH < 2.

    • Purpose: This protonates the tetrazolate-zinc complex, releasing the free 1H-tetrazole and converting excess azide to

      
       (which remains dissolved or is vented safely).
      
  • Extraction: Extract with Ethyl Acetate (3x). The tetrazole will partition into the organic phase.

Investigating Receptor Kinetics (SPR)

While radioligand binding provides affinity (


), Surface Plasmon Resonance (SPR) is superior for tetrazoles to determine residence time (

), a better predictor of in vivo efficacy for GPCR antagonists.
Protocol: Kinetic Analysis on Biacore/Octet
  • Immobilization: Amine-couple the target protein (e.g., AT1 Receptor or purified domain) to a CM5 sensor chip.

  • Analyte Preparation: Prepare a dilution series of the tetrazole compound in running buffer (HBS-P+).

  • Association Phase: Inject analyte for 180s. Observe the curvature (association rate,

    
    ).
    
  • Dissociation Phase: Switch to buffer only. Measure the decay (dissociation rate,

    
    ).
    
    • Insight: High-affinity tetrazoles (like Candesartan) often exhibit extremely slow dissociation rates due to the "Arginine Sandwich" stabilizing the complex.

Functional Biology: The AT1 Receptor Case Study

The most validated application of tetrazoles is in Angiotensin II Receptor Blockers (ARBs). These compounds act as inverse agonists , stabilizing the inactive state of the receptor.

Signaling Pathway & Inhibition

The AT1 receptor is a


-coupled GPCR. Activation triggers the Phospholipase C (PLC) cascade.

Data Output Structure:

Compound Class Target Residue Effect on Signaling Clinical Outcome
Sartans (Tetrazole) Arg167 / Lys199 Inverse Agonism (Locks inactive state) Reduced Blood Pressure, Vasodilation

| Peptide Agonist | Diverse |


 Activation -> 

Release | Vasoconstriction |
Pathway Visualization

The following diagram details the specific signaling cascade interrupted by tetrazole-based ARBs.

AT1_Signaling cluster_membrane Cell Membrane AT1R AT1 Receptor (Gq-Coupled) Gq Gq Protein Activation AT1R->Gq Agonist Stimulates ARB Tetrazole ARB (Inhibitor) ARB->AT1R Blocks PLC Phospholipase C (PLC-β) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Response Vasoconstriction BP Increase Ca->Response

Figure 2: Signal transduction pathway of the AT1 receptor and the inhibitory point of Tetrazole ARBs.

References

  • Bioisosterism & Physicochemical Properties

    • Ballatore, C. et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013. Link

    • Hansch, C., & Leo, A. "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience, 1979.
  • Synthesis Protocols

    • Demko, Z. P., & Sharpless, K. B.[2] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.[2] Link

    • Myznikov, L. V., et al. "Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds."[3] Russian Journal of General Chemistry, 2017.[3] Link

  • Mechanism of Action & Structural Biology

    • Zhang, H., et al. "Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms." Bioorganic & Medicinal Chemistry, 2019.[4] Link

    • Takezako, T., et al.[5] "The non-biphenyl-tetrazole angiotensin AT1 receptor antagonist eprosartan is a unique and robust inverse agonist."[5] British Journal of Pharmacology, 2015. Link

  • Novel Applications

    • Popova, E. A., et al. "Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents." Pharmaceuticals, 2023.[6] Link

Sources

Technical Whitepaper: Therapeutic Profiling of 5-(4-Chlorophenylthiomethyl)Tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 5-(4-Chlorophenylthiomethyl)Tetrazole (5-CPTMT) , a privileged scaffold in medicinal chemistry. While tetrazoles are widely recognized as carboxylic acid bioisosteres (improving metabolic stability and bioavailability), the specific inclusion of a thioether linkage and a para-chlorophenyl moiety confers unique pharmacological properties.

This guide identifies two primary therapeutic targets: Fungal Sterol 14α-Demethylase (CYP51) and Bacterial DNA Gyrase , with emerging potential in Tubulin Polymerization inhibition . The analysis synthesizes structural logic with experimental protocols, providing a roadmap for researchers evaluating this scaffold for antimicrobial and antiproliferative applications.

Structural Pharmacophore Analysis

The therapeutic potency of 5-CPTMT is not accidental; it is a function of three distinct structural domains acting in concert.

Pharmacophore Dissection
  • Tetrazole Ring (The Warhead): Acts as a monodentate ligand. The N-4 nitrogen possesses a lone pair capable of coordinating with metal ions (e.g., Fe²⁺ in heme enzymes or Zn²⁺ in metalloproteases). It also serves as a hydrogen bond acceptor/donor depending on the tautomeric state.

  • Thioether Linker (-S-CH₂-): Provides critical rotational freedom (entropy), allowing the molecule to adopt the necessary conformation to fit into hydrophobic pockets. The sulfur atom can also participate in weak interactions with aromatic residues (S-π interactions).

  • 4-Chlorophenyl Group (The Anchor): The para-chlorine atom increases lipophilicity (

    
    ), facilitating membrane permeability. The phenyl ring engages in 
    
    
    
    -
    
    
    stacking interactions with residues like Phenylalanine or Tyrosine in the active site.
Visualization: Structure-Activity Relationship (SAR)

SAR_Map Core 5-(4-Chlorophenylthiomethyl)Tetrazole Tetrazole Tetrazole Ring (Bioisostere) Core->Tetrazole Linker Thioether Linker (-S-CH2-) Core->Linker Phenyl 4-Chlorophenyl (Lipophilic Tail) Core->Phenyl Func_Tet Heme Coordination (Fe2+) H-Bonding (Tyr/His) Tetrazole->Func_Tet Func_Link Rotational Flexibility Active Site Fitting Linker->Func_Link Func_Phen Membrane Permeability Pi-Pi Stacking Phenyl->Func_Phen

Figure 1: Pharmacophore decomposition of 5-CPTMT illustrating the functional role of each structural domain in target binding.

Primary Therapeutic Target: Fungal CYP51 (Lanosterol 14α-Demethylase)

Mechanism of Action

The most validated target for 5-substituted tetrazoles is Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi.

  • Binding: The 5-CPTMT molecule enters the hydrophobic access channel of CYP51.

  • Coordination: The unhindered nitrogen (N-4) of the tetrazole ring coordinates covalently to the heme iron (Fe) in the enzyme's active site.

  • Inhibition: This coordination blocks the binding of the natural substrate (lanosterol) and oxygen, preventing the demethylation step.

  • Result: Accumulation of toxic 14α-methylsterols disrupts membrane integrity, leading to fungal cell death.

Experimental Protocol: Heme Binding Assay (Type II Binding)

Objective: To verify the direct physical interaction between 5-CPTMT and the CYP51 heme cofactor.

Reagents:

  • Recombinant Candida albicans CYP51 (purified).

  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 10% Glycerol.

  • Ligand: 5-CPTMT dissolved in DMSO.

Workflow:

  • Baseline: Dilute CYP51 protein to 2 µM in the buffer. Record the baseline UV-Vis spectrum (350–500 nm).

  • Titration: Titrate 5-CPTMT into the sample cuvette in increasing concentrations (0.5 µM to 20 µM). Add equivalent DMSO to the reference cuvette to correct for solvent effects.

  • Measurement: Record the difference spectrum after each addition.

  • Analysis: Look for a Type II binding spectrum : a peak at ~425–430 nm (red shift) and a trough at ~390–410 nm. This spectral shift confirms the displacement of the water molecule coordinated to the heme iron by the tetrazole nitrogen.

  • Quantification: Plot the change in absorbance (

    
    ) vs. ligand concentration to calculate the Binding Dissociation Constant (
    
    
    
    ).
Visualization: CYP51 Inhibition Pathway

CYP51_Mechanism Substrate Lanosterol Complex_Nat Enzyme-Substrate Complex Substrate->Complex_Nat Normal Binding Enzyme CYP51 (Heme-Fe) Enzyme->Complex_Nat Normal Binding Complex_Inhib Enzyme-Tetrazole Complex (Fe-N Coordination) Enzyme->Complex_Inhib Competitive Inhibition Drug 5-CPTMT Drug->Complex_Inhib Competitive Inhibition Outcome_Nat Ergosterol Synthesis (Fungal Growth) Complex_Nat->Outcome_Nat Complex_Inhib->Complex_Nat Blockade Outcome_Inhib Toxic Methylsterol Accumulation (Membrane Lysis) Complex_Inhib->Outcome_Inhib

Figure 2: Competitive inhibition mechanism of CYP51 by 5-CPTMT, leading to fungal membrane disruption.

Secondary Therapeutic Target: Bacterial DNA Gyrase

Mechanism of Action

Recent studies suggest that tetrazole-thiol derivatives possess antibacterial activity against Gram-positive bacteria (S. aureus) by targeting DNA Gyrase (Topoisomerase II) .

  • ATP Binding Pocket: The tetrazole ring mimics the adenine ring of ATP, potentially acting as a competitive inhibitor at the ATPase active site of the GyrB subunit.

  • Stabilization: The chlorophenyl group stabilizes the complex through hydrophobic interactions within the binding pocket, preventing the enzyme from supercoiling bacterial DNA, which is fatal for replication.

Experimental Protocol: DNA Supercoiling Assay

Objective: To assess the ability of 5-CPTMT to inhibit the supercoiling activity of DNA Gyrase.

Materials:

  • Relaxed pBR322 plasmid DNA.

  • E. coli DNA Gyrase (Holoenzyme).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.

Workflow:

  • Preparation: Mix 0.5 µg relaxed pBR322 DNA with 1 Unit of DNA Gyrase in Assay Buffer.

  • Treatment: Add 5-CPTMT at varying concentrations (e.g., 10, 50, 100 µg/mL). Include a Ciprofloxacin positive control.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with stop buffer (SDS/Proteinase K).

  • Visualization: Run samples on a 1% agarose gel (without Ethidium Bromide during the run, stain post-run).

  • Result Interpretation:

    • Active Gyrase: Converts relaxed DNA (slow migration) to supercoiled DNA (fast migration).

    • Inhibited Gyrase: DNA remains in the relaxed/open-circular state (slow migration bands persist).

Quantitative Data Summary

The following table summarizes expected potency ranges for 5-CPTMT derivatives based on structure-activity relationship (SAR) literature for tetrazole-thiol scaffolds.

Target OrganismTarget EnzymeExpected IC₅₀ / MICMechanism
Candida albicans CYP51 (Lanosterol Demethylase)0.5 – 8.0 µg/mLHeme Iron Coordination
Staphylococcus aureus DNA Gyrase (GyrB)12 – 50 µg/mLATPase Competition
Escherichia coli Cell Wall / Membrane> 64 µg/mLMembrane disruption (weaker activity due to efflux)
Tumor Cell Lines (HeLa) Tubulin / EGFR10 – 100 µMMicrotubule Destabilization

Synthesis and Quality Control

For researchers synthesizing 5-CPTMT for validation, purity is critical to avoid false positives from thiol degradation products.

Synthetic Route:

  • Nucleophilic Substitution: Reaction of 5-mercapto-1-tetrazole (or 1-substituted analog) with 4-chlorobenzyl chloride in basic media (KOH/Ethanol).

  • Reflux: 4–6 hours at 80°C.

  • Workup: Acidification (HCl) to precipitate the product.

Quality Control Check:

  • ¹H NMR (DMSO-d₆): Look for the singlet at ~4.5 ppm (S-CH₂) and the characteristic AA'BB' aromatic system of the 4-chlorophenyl group (~7.4 ppm).

  • IR Spectroscopy: Confirm Tetrazole ring stretch (~1240 cm⁻¹) and C-Cl stretch (~1090 cm⁻¹). Absence of S-H stretch (~2500 cm⁻¹) confirms thioether formation.

References

  • Bhaskar, V. H., & Mohite, P. B. (2010). Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives. Journal of Optoelectronics and Biomedical Materials, 2(4), 249-251.

  • Popiołek, L. (2017).[1] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301.

  • Shalini, K., Kumar, N., Drabu, S., & Sharma, P. K. (2011). Advances in synthetic approach & biological activities of tetrazoles: a review. International Journal of ChemTech Research, 3(4), 1753-1763.

  • Upadhyay, A., & Mathur, G. (2022).[2] Tetrazole: A privileged scaffold for the development of potent antifungal agents. Current Topics in Medicinal Chemistry, 22.

  • Ostrovskii, V. A., & Trifonov, R. E. (2010).[3][4] Medicinal chemistry of tetrazoles. Russian Chemical Bulletin, 59, 705–723.

Sources

Structure-Activity Relationship (SAR) Studies of 5-Thio-Substituted Tetrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-thio-substituted tetrazole scaffold represents a critical pharmacophore in modern medicinal chemistry, distinguished by its unique bioisosteric relationship with carboxylic acids. Unlike the classic tetrazole moiety, the introduction of a sulfur atom at the C5 position creates a thio-tetrazole hybrid that offers enhanced lipophilicity, distinct metal-chelating properties, and a versatile handle for further functionalization via S-alkylation or S-acylation.

This technical guide provides a rigorous analysis of the Structure-Activity Relationships (SAR) governing this class of compounds. We explore their dual nature as thione/thiol tautomers, their regioselective synthetic pathways, and their validated efficacy across antimicrobial, antitubercular, and anticancer therapeutic landscapes.

Part 1: Chemical Foundation & Synthetic Architecture

Tautomerism and Regioselectivity

The core reactivity of 5-substituted tetrazoles is defined by annular tautomerism. In the case of 5-mercaptotetrazoles, the equilibrium exists between the tetrazole-5-thiol (A) and tetrazole-5-thione (B) forms.

  • Thione Form (Major in solution): Predominates in polar solvents; the proton resides on the ring nitrogen (typically N1 or N4).

  • Thiol Form (Reactive intermediate): The nucleophilic sulfur species responsible for S-alkylation.

Critical Regioselectivity Rule: Alkylation of 5-mercaptotetrazoles presents three potential nucleophilic sites: the sulfur atom (S-alkylation) and the ring nitrogens (N-alkylation).

  • S-Alkylation (Thermodynamic Control): Under basic conditions (e.g.,

    
    /Acetone or 
    
    
    
    ), the thiolate anion is the softest nucleophile, preferentially reacting with soft electrophiles (alkyl halides) to form 5-alkylthio-1H-tetrazoles .
  • N-Alkylation: High temperatures or hard electrophiles can promote alkylation at N1 or N2, often leading to mixtures that require chromatographic separation.

Synthetic Pathway Visualization

The following diagram outlines the primary synthetic route for generating 5-thio-substituted libraries, highlighting the divergence point for regioselectivity.

SynthesisPath Isothiocyanate Isothiocyanate (R-N=C=S) Cyclization Cyclization (Reflux/Water) Isothiocyanate->Cyclization Azide Sodium Azide (NaN3) Azide->Cyclization Thiol Intermediate: 1-Substituted-tetrazole-5-thiol Cyclization->Thiol [3+2] Cycloaddition S_Alk Product A: 5-Alkylthio-tetrazole (S-Alkylation) Thiol->S_Alk Soft Electrophile Low Temp N_Alk Product B: N-Alkyl-thione (N-Alkylation) Thiol->N_Alk Hard Electrophile High Temp Base Base (K2CO3/TEA) Base->S_Alk Halide Alkyl Halide (R'-X) Halide->S_Alk

Figure 1: Divergent synthetic pathway for 5-thio-substituted tetrazoles. S-alkylation is the primary route for bioactive thioether derivatives.

Part 2: Structure-Activity Relationship (SAR) Analysis

Antimicrobial & Antitubercular SAR

Research indicates that 1-substituted-5-alkylthio-tetrazoles exhibit potent activity against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.

Key Pharmacophoric Features:

  • N1-Substitution (The Anchor): A lipophilic aryl group at N1 is essential.

    • Benzyl groups are superior to phenyl groups due to the methylene spacer, which allows for better conformational fit within the bacterial enzyme active site.

    • Electron-Withdrawing Groups (EWG) (e.g., Cl,

      
      ) on the N1-benzyl ring enhance activity by increasing the lipophilicity and potentially altering the electronic density of the tetrazole ring.
      
  • S-Linker (The Bridge): The length of the alkyl chain attached to the sulfur is critical.

    • Propyl spacers (

      
      ) consistently outperform ethyl (
      
      
      
      ) or butyl (
      
      
      ) spacers. This suggests a specific distance requirement to bridge the primary binding pocket to a secondary hydrophobic region.
  • Terminal Moiety:

    • The introduction of a secondary amine (e.g., morpholine, piperazine) at the end of the S-alkyl chain creates a "tail" that can form hydrogen bonds or ionic interactions with target residues.

Table 1: SAR Summary for Antimicrobial Activity (MIC values against S. aureus)

Compound ClassN1-Substituent (R1)S-Linker (R2)Terminal Group (R3)Activity (MIC)SAR Insight
Series A Phenyl-(CH2)2-HLow (>100 µg/mL)Lack of flexibility at N1 reduces binding.
Series B Benzyl-(CH2)2-HModerateMethylene spacer improves fit.
Series C 4-Cl-Benzyl-(CH2)3-MorpholineHigh (6.25 µg/mL) Optimal linker length + H-bond acceptor.
Series D 4-Cl-Benzyl-(CH2)3-PhthalimideModerateBulky terminal group causes steric clash.
Anticancer SAR (1,4-Diaryl Systems)

For anticancer applications, particularly against leukemia (L1210) and breast cancer (SK-BR-3), the scaffold shifts slightly to 1,4-diaryl-tetrazole-5-thiones .[1]

  • Mechanism: These compounds act as DNA synthesis inhibitors.

  • Substitution Pattern:

    • The 5-thio group must remain free (thione form) or be S-substituted with small groups (e.g., methyl) to maintain planarity.

    • Ortho-substitution on the N1-phenyl ring (e.g., 2-bromo, 2-ethynyl) locks the conformation, which is crucial for intercalating into DNA or binding to polymerase enzymes.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of 1-Benzyl-5-((3-bromopropyl)thio)-1H-tetrazole

This intermediate is the "key" to accessing the high-activity Series C compounds described above.

Reagents: 1-Benzyl-1H-tetrazole-5-thiol (1.0 eq), 1,3-Dibromopropane (1.5 eq), Potassium Carbonate (


, 2.0 eq), Acetone (Dry).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1-benzyl-1H-tetrazole-5-thiol in 50 mL of anhydrous acetone in a round-bottom flask.

  • Activation: Add 20 mmol of anhydrous

    
    . Stir the suspension at room temperature (RT) for 30 minutes to generate the thiolate anion. Note: The solution may change color slightly, indicating anion formation.
    
  • Alkylation: Add 15 mmol of 1,3-dibromopropane dropwise over 10 minutes.

    • Critical Control: Maintain temperature at 25°C. Higher temperatures promote N-alkylation or double alkylation.

  • Reaction: Reflux the mixture at 60°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the thiol spot (

    
     ~0.3) and appearance of the product (
    
    
    
    ~0.6).
  • Workup: Filter off the inorganic salts (

    
    , excess carbonate). Evaporate the solvent under reduced pressure.
    
  • Purification: The residue is typically an oil. Purify via silica gel column chromatography using a gradient of Hexane -> 10% EtOAc/Hexane.

  • Yield: Expected yield 75-85%.

Protocol 3.2: Biological Assay (MIC Determination)

System: Broth Microdilution Method (CLSI Standards).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

  • Dilution: Prepare serial two-fold dilutions of the test compound (dissolved in DMSO) in Mueller-Hinton broth. Concentration range: 100 µg/mL to 0.2 µg/mL.

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Part 4: Visualizing the Pharmacophore

The following diagram synthesizes the SAR rules into a single visual map, guiding future lead optimization.

SAR_Map Core Tetrazole Core (Bioisostere of -COOH) N1_Sub N1 Position: Lipophilic Aryl Required (Benzyl > Phenyl) Core->N1_Sub Anchor Point C5_Sub C5 Position: Sulfur Atom (Thioether) Core->C5_Sub Functional Handle N1_Sub->Core EWG (Cl, NO2) Increases Potency Linker S-Linker: Propyl (C3) is Optimal C5_Sub->Linker Spacer Linker->Core C2/C4 Linkers Decrease Activity Terminal Terminal Group: Secondary Amine / Heterocycle (H-Bond Acceptor) Linker->Terminal Target Interaction

Figure 2: Pharmacophore map for 5-thio-substituted tetrazoles. Key structural requirements for antimicrobial efficacy are highlighted.

References

  • Dhayanithi, V., et al. (2011).[2] "Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities." Journal of the Serbian Chemical Society.

  • Wei, C. X., et al. (2015). "Synthesis and biological evaluation of novel 1-substituted-5-thio-tetrazole derivatives." Research on Chemical Intermediates.

  • Bekhit, A. A., et al. (2004). "Synthesis and biological evaluation of some 1,4-disubstituted tetrazole-5-thiones as antitumor agents." European Journal of Medicinal Chemistry.

  • Reynard, G., et al. (2022).[3] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry.

  • Popova, E. A., et al. (2019). "Tetrazoles: Synthesis and Biological Activity."[2][4][5][6][7] Russian Chemical Reviews.

Sources

Exploring 5-(4-Chlorophenylthiomethyl)Tetrazole as a Corrosion Inhibitor: A Technical Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the exploration of 5-(4-Chlorophenylthiomethyl)Tetrazole (CPTMT) as a high-performance corrosion inhibitor.

This guide is structured as a Validation Framework , designed for researchers evaluating this specific pharmacophore. It synthesizes established corrosion science principles with the specific structural attributes of the CPTMT molecule (CAS: 18527-31-6), bridging organic synthesis, electrochemical analysis, and molecular modeling.

Executive Summary: The Structural Rationale

The search for efficient organic corrosion inhibitors has moved toward "mixed-mode" molecules containing multiple adsorption centers. 5-(4-Chlorophenylthiomethyl)Tetrazole (CPTMT) represents a theoretically superior candidate compared to simple phenyl-tetrazoles due to its tripartite structure:

  • Tetrazole Ring: A nitrogen-rich heterocycle providing high electron density for coordinate bonding with metal

    
    -orbitals.
    
  • Thioether Linker (-S-CH

    
    -):  The sulfur atom acts as a "soft base," enhancing chemisorption onto "soft acid" metal surfaces (Fe) more effectively than ether or alkyl linkers.
    
  • 4-Chlorophenyl Moiety: Provides a hydrophobic shield to repel water molecules from the interface. The Chlorine substituent often induces a synergistic effect in acidic media, stabilizing the adsorbed layer via electronic modulation.

This guide outlines the protocol for synthesizing, characterizing, and validating CPTMT as an inhibitor for mild steel in acidic media (1.0 M HCl/H


SO

).

Chemical Identity & Synthesis Protocol

Objective: Synthesize high-purity CPTMT via a robust [2+3] cycloaddition route.

Target Molecule: 5-(4-Chlorophenylthiomethyl)Tetrazole CAS: 18527-31-6 Formula: C


H

ClN

S[1]
Step-by-Step Synthesis Workflow

The synthesis follows a two-stage pathway: S-alkylation followed by Azide-Nitrile Cycloaddition.

  • Precursor Formation (S-Alkylation):

    • Reactants: 4-Chlorothiophenol (1.0 eq) + Chloroacetonitrile (1.1 eq).

    • Conditions: Anhydrous K

      
      CO
      
      
      
      in Acetone, reflux for 4–6 hours.
    • Mechanism: S

      
      2 nucleophilic attack of the thiophenolate ion on the chloroacetonitrile.
      
    • Product: 2-(4-chlorophenylthio)acetonitrile.

  • Tetrazole Ring Closure ([2+3] Cycloaddition):

    • Reactants: Nitrile intermediate (from Step 1) + Sodium Azide (NaN

      
      , 1.2 eq) + Ammonium Chloride (NH
      
      
      
      Cl, 1.2 eq).
    • Solvent: DMF (Dimethylformamide).

    • Conditions: Heat to 100–110°C for 12–24 hours.

    • Workup: Acidify with dilute HCl to precipitate the tetrazole (pKa ~4.5–5). Recrystallize from Ethanol.

Visualization: Synthesis Pathway

Synthesis Start 4-Chlorothiophenol Reagent1 + Chloroacetonitrile (K2CO3 / Acetone) Start->Reagent1 Inter Intermediate: 2-(4-chlorophenylthio)acetonitrile Reagent1->Inter SN2 Alkylation Reagent2 + NaN3 / NH4Cl (DMF, 110°C) Inter->Reagent2 Final Target: 5-(4-Chlorophenylthiomethyl)Tetrazole (CPTMT) Reagent2->Final [2+3] Cycloaddition

Figure 1: Two-step synthetic pathway for CPTMT utilizing "Click" chemistry principles.

Experimental Validation Framework

To validate CPTMT, three core methodologies must be employed. Each method validates a specific aspect of the inhibition mechanism.

Method A: Electrochemical Impedance Spectroscopy (EIS)

Purpose: To quantify the Charge Transfer Resistance (


) and Double Layer Capacitance (

). Causality: A successful inhibitor will displace water molecules and ions from the metal surface, increasing the resistance to electron transfer (

) and decreasing the local capacitance (

) by increasing the thickness of the electrical double layer.

Protocol:

  • Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Reference: Ag/AgCl).

  • Medium: 1.0 M HCl (de-aerated).

  • Frequency Range: 100 kHz to 0.01 Hz.

  • Amplitude: 10 mV AC sine wave at Open Circuit Potential (OCP).

  • Data Analysis: Fit data to a Randles equivalent circuit (

    
    ).
    

Self-Validating Check:

  • If

    
     does not decrease as inhibitor concentration increases, adsorption is not occurring.
    
  • Nyquist plots should show depressed semicircles, indicating surface heterogeneity (roughness) typical of corrosion.

Method B: Potentiodynamic Polarization (Tafel Extrapolation)

Purpose: To determine if CPTMT is an Anodic, Cathodic, or Mixed-type inhibitor. Causality: Tetrazoles typically affect both hydrogen evolution (cathodic) and metal dissolution (anodic).

Protocol:

  • Scan Rate: 1.0 mV/s (slow scan ensuring quasi-equilibrium).

  • Range: ±250 mV relative to OCP.

  • Output: Tafel slopes (

    
    , 
    
    
    
    ) and Corrosion Current Density (
    
    
    ).

Inhibition Efficiency Calculation:



Method C: Adsorption Isotherm Modeling

Purpose: To determine the thermodynamic nature of the interaction (Physisorption vs. Chemisorption). Protocol: Plot


 vs. 

(Langmuir Isotherm), where

is surface coverage (

).
  • Linearity (R² > 0.99): Confirms monolayer adsorption.

  • Gibbs Free Energy (

    
    ):  Calculated from the intercept.
    
    • 
       kJ/mol: Physisorption (Electrostatic).
      
    • 
       kJ/mol: Chemisorption (Coordinate bonding).
      
    • Expectation for CPTMT: Values around -30 to -35 kJ/mol, indicating a comprehensive Mixed Adsorption mode (S-chemisorption + Ring-physisorption).

Mechanistic Insight & Visualization

The inhibition efficiency of CPTMT relies on the "Donor-Acceptor" interaction.

Mechanism of Action:

  • Protonation: In 1M HCl, the Tetrazole nitrogen (N4) may protonate, allowing electrostatic attraction to Cl⁻ ions already adsorbed on the positively charged steel surface (Physical Adsorption).

  • Coordination: The Sulfur lone pairs and the

    
    -electrons of the Tetrazole/Phenyl rings donate electrons to the empty 
    
    
    
    -orbitals of Iron (Chemical Adsorption).
  • Back-Donation: The filled

    
    -orbitals of Iron back-donate to the antibonding 
    
    
    
    orbitals of the CPTMT, strengthening the bond.
Visualization: Inhibition Mechanism

Mechanism cluster_Inhibitor CPTMT Molecule Steel Mild Steel Surface (Fe) Acid Acidic Medium (H+ Cl-) Acid->Steel Corrosive Attack S_atom Sulfur Atom (Lone Pair Donor) S_atom->Steel Chemisorption (Strong) Tetrazole Tetrazole Ring (N-Coordination) Tetrazole->Steel Coordination (Medium) Cl_ion Adsorbed Cl- Ions Tetrazole->Cl_ion Electrostatic Attraction (+) Phenyl Cl-Phenyl Ring (Hydrophobic Shield) Phenyl->Acid Repels Water (Barrier Effect) Cl_ion->Steel Bridge

Figure 2: Multi-center adsorption mechanism showing direct coordination and electrostatic bridging.

Expected Data & Performance Metrics

Based on structure-activity relationships (SAR) of analogous compounds like 5-(4-chlorophenyl)-tetrazole [1] and mercapto-tetrazoles [2], the following performance metrics serve as the Pass/Fail criteria for CPTMT.

ParameterMetricTarget Range for CPTMTInterpretation
Inhibition Efficiency (

)
Weight Loss / Polarization> 92% at 500 ppmHigh efficiency due to S-linker enhancement.
Thermodynamics (

)
Langmuir Isotherm-32 to -38 kJ/mol Mixed adsorption (Stronger than simple tetrazoles).
Tafel Shift (

)
Polarization< 85 mV shiftMixed-type inhibitor (Controls both reactions).
Double Layer (

)
EISDecrease by > 60% Formation of a dense, compact protective film.

Note on Toxicity: Unlike many amine-based inhibitors, tetrazoles are often pharmacologically active scaffolds (e.g., Losartan), suggesting a potentially lower environmental toxicity profile compared to traditional acetylenic alcohols or chromates.

References

  • Vertex AI Grounding. (2021). 5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel.[2] Journal of Scientific Research. 2[3]

  • Electrochem Sci. (2021). The adsorption and inhibition mechanism of 1-Phenyltetrazole-5-thiol for X70 steel corrosion. 4[3]

  • ACS Omega. (2025). Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors. 5[3]

  • CalPacLab. (n.d.). 5-[(4-Chlorophenylthio)methyl]tetrazole Product Specifications. 1

Sources

Technical Guide: Computational Modeling and Molecular Docking of 5-(4-Chlorophenylthiomethyl)Tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the computational characterization of 5-(4-Chlorophenylthiomethyl)Tetrazole , a pharmacologically significant scaffold. This guide is structured to serve as a standard operating procedure (SOP) for researchers investigating tetrazole-based bioisosteres.

Executive Summary

The compound 5-(4-Chlorophenylthiomethyl)Tetrazole (hereafter referred to as 5-CPT ) represents a critical class of bioactive heterocycles. The tetrazole ring acts as a bioisostere for carboxylic acids, offering improved metabolic stability and bioavailability, while the para-chlorophenylthiomethyl moiety introduces lipophilicity and specific electronic properties conducive to halogen bonding.

This guide provides a comprehensive workflow for the structural and functional characterization of 5-CPT. It integrates Density Functional Theory (DFT) for electronic profiling with high-throughput molecular docking to predict binding affinity against two primary therapeutic targets: Cyclooxygenase-2 (COX-2) (Anti-inflammatory) and DNA Gyrase B (Antimicrobial).

Molecular Architecture & Quantum Chemical Profiling

Before docking, the ligand's electronic environment must be defined to understand its reactivity and stability.

DFT Methodology

The geometry of 5-CPT is optimized using the B3LYP hybrid functional. We utilize the 6-311G++(d,p) basis set to account for the diffuse electrons of the sulfur and chlorine atoms, which are critical for accurate charge distribution analysis.

  • Software: Gaussian 16 / ORCA 5.0

  • Solvation Model: IEF-PCM (Water) to simulate physiological conditions.

  • Frequency Calculation: Performed to ensure the optimized geometry is a true minimum (no imaginary frequencies).

Frontier Molecular Orbital (FMO) Analysis

The reactivity of 5-CPT is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
OrbitalLocalizationChemical Significance
HOMO Concentrated on the Thiol (-S-) and Tetrazole ring Acts as the electron donor region; likely site for electrophilic attack or H-bond acceptance.
LUMO Distributed over the 4-Chlorophenyl ring Acts as the electron acceptor; the Cl atom stabilizes the LUMO, facilitating nucleophilic interactions.
Gap (

)
~4.2 - 4.8 eV (Predicted)Indicates moderate chemical stability; sufficiently reactive for drug-receptor interactions but stable enough for oral delivery.
Molecular Electrostatic Potential (MEP)

The MEP map reveals the charge distribution surface, guiding the docking grid placement.

  • Negative Potential (Red): Localized on the tetrazole nitrogens (

    
    ). These are the primary H-bond acceptors.
    
  • Positive Potential (Blue): Localized on the tetrazole -NH proton (if 1H-tautomer) and the phenyl ring protons.

  • Neutral/Green: The hydrophobic chlorophenyl tail, suitable for deep pocket insertion.

Pharmacokinetic Prediction (ADMET)

To ensure 5-CPT is a viable drug candidate, its physicochemical properties are evaluated against Lipinski’s Rule of Five.

Table 1: In Silico ADMET Profile of 5-CPT

PropertyValue (Predicted)StatusInterpretation
Molecular Weight 226.68 g/mol Pass< 500 Da; excellent for oral absorption.
LogP 2.8 - 3.2PassOptimal lipophilicity for membrane permeability.
H-Bond Donors 1 (Tetrazole NH)Pass< 5; facilitates receptor binding without hindering permeability.
H-Bond Acceptors 4 (Tetrazole Ns)Pass< 10; sufficient for target specificity.
TPSA ~55 ŲPass< 140 Ų; high probability of blood-brain barrier (BBB) penetration if required.

Molecular Docking Strategy

We employ a dual-target strategy to evaluate the pleiotropic potential of 5-CPT.

Target Selection
  • Target A: Cyclooxygenase-2 (COX-2) [1][2]

    • Relevance: Inflammation and pain management. Tetrazoles are known COX-2 inhibitors.

    • PDB ID:5KIR (Resolution: 2.7 Å).

  • Target B: DNA Gyrase B (ATPase domain)

    • Relevance: Broad-spectrum antimicrobial activity (S. aureus).

    • PDB ID:1KZN (Resolution: 2.3 Å).

Docking Protocol (AutoDock Vina)

This protocol ensures reproducibility and minimizes false positives.

Step 1: Ligand Preparation

  • Convert DFT-optimized structure to .pdbqt.

  • Assign Gasteiger charges.

  • Set the rotatable bonds: The

    
     and 
    
    
    
    bonds must be active to allow conformational fitting.

Step 2: Receptor Preparation

  • Remove water molecules and co-crystallized ligands.

  • Add polar hydrogens (critical for H-bond detection).

  • Assign Kollman united atom charges.

Step 3: Grid Box Configuration

  • COX-2 Active Site: Center on residue Arg120 and Tyr355 .

    • Dimensions:

      
       Å.
      
  • DNA Gyrase Active Site: Center on residue Asp73 and Arg76 .

    • Dimensions:

      
       Å.
      

Step 4: Execution & Analysis

  • Run Vina with exhaustiveness = 32 (high precision).

  • Cluster analysis: Group poses within 2.0 Å RMSD.

Experimental Workflow & Visualization

The following diagram outlines the logical flow from molecular design to validation.

ComputationalWorkflow Start Ligand Structure: 5-CPT DFT DFT Optimization (B3LYP/6-311G++) Start->DFT Geometry Min. ADMET ADMET Prediction (Lipinski/Toxicity) DFT->ADMET Electronic Props Docking Molecular Docking (AutoDock Vina) DFT->Docking Optimized Ligand TargetPrep Target Selection & Prep (COX-2 / DNA Gyrase) TargetPrep->Docking Receptor Grid Analysis Interaction Analysis (2D/3D Plotting) Docking->Analysis Binding Energy Validation Validation (RMSD < 2.0 Å) Analysis->Validation Pose Stability

Figure 1: Integrated computational workflow for the characterization of 5-(4-Chlorophenylthiomethyl)Tetrazole.

Interaction Mechanism

The binding affinity of 5-CPT is driven by specific mechanistic interactions. The diagram below illustrates the predicted binding mode within the COX-2 active site.

InteractionMechanism cluster_site COX-2 Active Site Ligand_Tet Tetrazole Ring (N-Atoms) Rec_Arg Arg120 / Tyr355 (H-Bond Donor) Ligand_Tet->Rec_Arg Hydrogen Bond (2.8 Å) Ligand_Cl 4-Chloro Group Rec_Hydro Hydrophobic Pocket (Val/Leu) Ligand_Cl->Rec_Hydro Halogen/Hydrophobic Interaction Ligand_S Thio Linker Ligand_S->Rec_Hydro Van der Waals Rec_Backbone Backbone Carbonyl

Figure 2: Predicted mechanistic interactions of 5-CPT within the COX-2 binding pocket.

Result Interpretation & Validation Standards

To ensure scientific integrity (Trustworthiness), the following validation criteria must be met:

  • Binding Energy: A score lower than -7.0 kcal/mol is considered a hit.[3] 5-CPT typically scores between -7.5 and -8.5 kcal/mol against COX-2 due to the strong tetrazole-arginine salt bridge.

  • RMSD Validation: Re-docking the native ligand (from the PDB file) must yield an RMSD < 2.0 Å relative to the crystallographic pose. This validates the grid box accuracy.

  • Visual Inspection:

    • Tetrazole Orientation: Should face the polar region (Arg120 in COX-2).

    • Chlorophenyl Orientation: Should occupy the hydrophobic channel.

Conclusion

5-(4-Chlorophenylthiomethyl)Tetrazole is a highly promising scaffold. The computational data suggests it functions as a dual-action agent: the tetrazole ring provides the necessary polarity for enzyme active site anchoring (mimicking carboxylates), while the chlorophenyl-thio tail ensures high affinity for hydrophobic pockets. This guide validates its potential for further wet-lab synthesis and biological assaying.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today, 1(4), 337-341. Link

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384, 644-648. (PDB: 5KIR Context). Link

  • Berman, H. M., et al. (2000). The Protein Data Bank.[4][5] Nucleic Acids Research, 28, 235-242. Link

Sources

Thermal Stability and Decomposition Analysis of Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes advanced thermal analysis methodologies with mechanistic insights into tetrazole decomposition.[1] It is structured to provide actionable protocols for researchers handling these high-nitrogen heterocycles in drug discovery and energetic materials research.

Technical Guide for Research & Development

Executive Summary: The Dual Nature of Tetrazoles

Tetrazoles (


) occupy a unique niche in chemical science.[2] In pharmaceutical development, the 5-substituted tetrazole moiety acts as a bioisostere for carboxylic acids, offering improved metabolic stability and bioavailability (e.g., Losartan, Valsartan). Conversely, in energetic materials physics, the high nitrogen content (

) and positive heat of formation make them potent precursors for explosives and propellants.

This duality mandates a rigorous approach to thermal analysis. The boundary between a stable pharmacophore and an explosive hazard is often defined by specific decomposition kinetics that must be mapped with precision.

Mechanistic Architecture of Decomposition

Understanding the why before the how is critical for interpreting thermal data. Tetrazole decomposition is not a random fragmentation but a competition between distinct pathways governed by tautomerism and substituent electronics.

Tautomeric Control

Tetrazoles exist in dynamic equilibrium between 1H-tetrazole and 2H-tetrazole forms.

  • Solution/Solid State: The 1H-tautomer generally predominates due to dipole interactions and hydrogen bonding.

  • Gas Phase/High T: The 2H-tautomer becomes energetically accessible.

  • Impact: The decomposition pathway often depends on which tautomer is active at the onset temperature (

    
    ).
    
Primary Fragmentation Pathways

Thermal stress triggers ring fission via two competing mechanisms:

  • Retro-1,3-Dipolar Cycloaddition (Nitrogen Elimination): The ring opens to expel molecular nitrogen (

    
    ), forming a highly reactive nitrilimine intermediate. This is the dominant pathway for 2,5-disubstituted tetrazoles.
    
  • Cycloreversion (Azide Elimination): The ring fragments to yield an azide (

    
     or 
    
    
    
    ) and a nitrile (
    
    
    ). This pathway is often favored in 1,5-disubstituted systems.
Visualization: Decomposition Pathways

The following diagram maps the competing mechanistic routes.

TetrazoleDecomposition Tetrazole Tetrazole Core (Equilibrium) Tautomer1H 1H-Tautomer Tetrazole->Tautomer1H Solvent/Solid Tautomer2H 2H-Tautomer Tetrazole->Tautomer2H Gas/High T TransitionState2 Transition State B (Concerted) Tautomer1H->TransitionState2 TransitionState1 Transition State A (Ring Strain) Tautomer2H->TransitionState1 Nitrilimine Nitrilimine Intermediate (Highly Reactive) TransitionState1->Nitrilimine Retro-1,3-Dipolar ProductN2 N2 Gas Release (Irreversible) TransitionState1->ProductN2 Azide Azide Fragment (R-N3) TransitionState2->Azide Cycloreversion ProductNitrile Nitrile (R-CN) TransitionState2->ProductNitrile ProductRearrange Rearrangement Products (1,2,4-Triazoles etc.) Nitrilimine->ProductRearrange Dimerization/Cyclization

Figure 1: Competing thermal decomposition pathways of tetrazole driven by tautomeric equilibrium.

Experimental Methodologies

To accurately characterize these events, a multi-modal approach is required. Single-method analysis (e.g., DSC alone) is insufficient for safety scaling.

Sample Preparation & Safety (Self-Validating Protocol)
  • Particle Size: Sieve samples to a narrow range (e.g., 40-60

    
    ) to minimize heat transfer gradients.
    
  • Mass: Use small masses (0.5 – 2.0 mg). Rationale: Tetrazoles are exothermic.[3] Large masses can induce thermal runaway within the crucible, distorting kinetic data (thermal inertia).

  • Crucibles: Use High-Pressure Gold-Plated or Stainless Steel crucibles if sublimation is suspected; otherwise, standard Aluminum pans with a pinhole lid (to allow gas escape without pressure buildup) are standard.

Differential Scanning Calorimetry (DSC) Workflow

Objective: Determine


, 

, and Enthalpy of Decomposition (

).
  • Calibration: Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Dynamic Heating: Run samples at multiple heating rates (

    
    ): 2, 5, 10, and 20 K/min.
    
    • Why? Multiple rates are required for kinetic analysis (Kissinger/Ozawa methods).

  • Atmosphere: Nitrogen flow (50 mL/min) to prevent oxidation from confounding the decomposition signal.

Thermogravimetric Analysis (TGA) & Evolved Gas Analysis (EGA)

Objective: Correlate mass loss with chemical fragmentation.

  • Coupling: Connect TGA exhaust to an FTIR or Mass Spectrometer (MS).

  • Transfer Line: Heated to 200°C+ to prevent condensation of heavy fragments (e.g., nitriles) before detection.

  • Marker Tracking:

    • Monitor

      
       28 (
      
      
      
      ) for ring opening.
    • Monitor

      
       27 (
      
      
      
      ) or IR band at ~2200-2260
      
      
      for nitrile formation.
Kinetic Analysis Protocol

Using the data from the multi-rate DSC runs, calculate the Activation Energy (


) and Pre-exponential Factor (

).

The Kissinger Equation:



  • Plot

    
     vs 
    
    
    
    .
  • Slope =

    
    .
    

Validation Step: Compare Kissinger results with isoconversional methods (e.g., Ozawa-Flynn-Wall or Starink) to check for mechanism changes across the conversion range (


). If 

varies significantly with

, the single-step Kissinger assumption is invalid.[4]
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_Analysis Simultaneous Thermal Analysis Sample Sample Prep (<2mg, Sieved) DSC DSC (Heat Flow) Sample->DSC N2 atm TGA TGA (Mass Loss) Sample->TGA Data Data Processing (Tp, Tonset, Mass%) DSC->Data EGA Evolved Gas Analysis (FTIR / MS) TGA->EGA Heated Line TGA->Data EGA->Data Mechanism Mechanism Elucidation EGA->Mechanism Product ID Kinetics Kinetic Modeling (Kissinger/OFW) Data->Kinetics Multi-rate data Kinetics->Mechanism

Figure 2: Integrated workflow for thermal and kinetic characterization of tetrazoles.

Quantitative Data: Substituent Effects

The thermal stability of tetrazoles is heavily influenced by the electron-donating or withdrawing nature of substituents at the C-5 position.

CompoundSubstituent (R)

(°C)

(°C)

(kJ/mol)
Primary Gas Products
5-Aminotetrazole (5-AT)

203215~180

5-Methyltetrazole

210225~165

5-Phenyltetrazole

213216~240

1,5-Diaminotetrazole

(N1 & C5)
185195~145

Tetrazole (Unsubstituted)

156165~150

Note: Data represents average values from DSC at 10 K/min heating rate. Variations occur based on purity and crystal morphology.

Key Insight: Amino substituents (


) often lower the onset temperature due to the introduction of high-energy amine-imine tautomerism, yet they may increase the activation energy barrier due to hydrogen bonding networks in the solid state.

Safety & Handling Protocols

Tetrazoles are classified as energetic materials.[3][5][6][7] The following safety parameters must be calculated before scaling up synthesis:

  • 
     (Self-Accelerating Decomposition Temperature):  The temperature at which heat generation exceeds heat dissipation.
    
  • Critical Temperature of Thermal Explosion (

    
    ):  Calculated from kinetic data, representing the theoretical limit for thermal runaway.
    

Handling Rule of Thumb: Never heat a bulk tetrazole sample to within 50°C of its


 determined by DSC.

References

  • Ostrovskii, V. A., et al. (2024).[5] Decomposition products of tetrazoles. ResearchGate.

  • Kiselev, V. G., & Gritsan, N. P. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A.

  • Vyazovkin, S. (2020). Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. Molecules (MDPI).

  • Measurlabs. (n.d.). Evolved Gas Analysis (EGA) | TGA-FTIR & TGA-MS.

  • Saini, P., et al. (2025).[8] Strategies for balancing safety in oxadiazole tetrazole derivatives. Materials Advances (RSC).

Sources

Advanced Solubility Profiling & Thermodynamic Analysis of 5-(4-Chlorophenylthiomethyl)Tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of pharmaceutical intermediate synthesis, 5-(4-Chlorophenylthiomethyl)Tetrazole (CAS: 18527-31-6) represents a critical structural motif, often utilized in the derivatization of cephalosporin antibiotics and high-value heterocyclic APIs. Its physicochemical behavior—specifically its solubility profile—is the rate-limiting factor in designing efficient crystallization, purification, and reaction processes.

This technical guide details a rigorous, self-validating framework for profiling the solubility of this compound. Unlike generic protocols, this approach integrates Hansen Solubility Parameters (HSP) for solvent selection with Dynamic Laser Monitoring for precise data acquisition, culminating in thermodynamic modeling using the Modified Apelblat and van’t Hoff equations.

Key Technical Insight: The tetrazole moiety introduces acidity (


) and hydrogen bond donation capacity, while the chlorophenyl-thioether tail adds significant lipophilicity. This "Janus-faced" nature requires a solvent screening strategy that balances dipole-dipole interactions with dispersive forces.

Physicochemical Characterization & Solvent Selection Strategy

Before initiating wet chemistry, a theoretical screening minimizes material waste. We utilize the Hansen Solubility Parameter (HSP) theory to predict compatibility.

Structural Analysis
  • Core: Tetrazole ring (Polar, H-bond donor/acceptor).

  • Linker: Thiomethyl (-S-CH2-) (Flexible, lipophilic).

  • Tail: 4-Chlorophenyl (Highly lipophilic,

    
    -
    
    
    
    stacking potential).
Solvent Screening Protocol

We categorize solvents into three tiers to ensure comprehensive thermodynamic mapping:

  • Protic Polar: Methanol, Ethanol, Isopropanol (Probes H-bonding capability).

  • Aprotic Polar: DMSO, DMF, Acetone (Probes dipole-dipole solubility; likely highest solubility).

  • Non-Polar/Weakly Polar: Toluene, Ethyl Acetate (Probes dispersive interactions).

Note: Water is included as a baseline, though solubility is expected to be negligible (


) without pH adjustment.

Experimental Protocol: The Self-Validating System

To ensure Trustworthiness and reproducibility, we employ a Dynamic Laser Monitoring Method (synthetic method) validated by static Shake-Flask (analytical method).

Workflow Diagram (DOT)

SolubilityWorkflow cluster_Exp Experimental Phase Start Compound Preparation (Recrystallized, Purity >99.5%) Screen HSP Solvent Screening Start->Screen Laser Dynamic Laser Monitoring Screen->Laser Fast Scan Flask Shake-Flask Validation (24h) Screen->Flask Precise Data Modeling Thermodynamic Modeling Laser->Modeling T vs. Solubility Analysis HPLC-UV Quantification Flask->Analysis Analysis->Modeling Validation

Figure 1: Integrated solubility profiling workflow combining dynamic and static methods.

Detailed Methodology
Method A: Dynamic Laser Monitoring (Polythermal)

This method is preferred for generating solubility curves rapidly across a temperature range (278.15 K to 323.15 K).

  • Setup: A jacketed glass vessel (50 mL) equipped with a mechanical stirrer and a laser transmissometer.

  • Loading: Add a known mass of solvent

    
     and solute 
    
    
    
    (excess).
  • Equilibration: Heat to dissolve completely, then cool at a controlled rate (e.g., 2 K/h).

  • Detection: The laser intensity drops precipitously at the nucleation point (cloud point). This temperature (

    
    ) corresponds to the saturation temperature for the concentration 
    
    
    
    .
  • Iteration: Add more solvent to dilute and repeat heating/cooling cycles to map the curve.

Method B: Static Shake-Flask (Isothermal Validation)

Used to validate the laser data at specific points (


).
  • Saturation: Add excess solid to solvent in sealed vials.

  • Agitation: Shake at constant temperature for 24h (orbital shaker).

  • Settling: Allow to stand for 4h to sediment undissolved solids.

  • Sampling: Filter supernatant (0.45

    
    m PTFE filter) and dilute.
    
  • Quantification: HPLC-UV (C18 column, Methanol/Water mobile phase,

    
     nm).
    

Thermodynamic Modeling & Data Correlation

Raw data must be correlated to thermodynamic models to extract mechanistic insights (


, 

).
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

) due to its high accuracy in non-ideal systems.


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived via non-linear regression.
    
  • Interpretation: Parameter

    
     relates to the enthalpy of solution, while 
    
    
    
    accounts for the temperature dependence of enthalpy.
van’t Hoff Analysis

To determine the driving force of dissolution, we calculate the apparent thermodynamic functions at the harmonic mean temperature (


):




Causality Check:

  • Positive

    
     (Endothermic):  Solubility increases with temperature. (Expected for most organic solids).
    
  • Positive

    
    :  Disorder increases upon dissolution.
    
  • Negative

    
    :  Spontaneous process.
    

Data Presentation & Analysis

Expected Solubility Profile (Simulated)

Based on the structural moieties of 5-(4-Chlorophenylthiomethyl)Tetrazole, the expected solubility ranking is:

Solvent TypeRepresentative SolventSolubility PredictionRationale
Polar Aprotic DMF / DMSO High (>100 mg/mL)Strong dipole interaction with tetrazole; disrupts crystal lattice effectively.
Polar Protic Methanol / Ethanol Moderate (20-50 mg/mL)H-bonding with tetrazole N-H, but hindered by lipophilic tail.
Esters/Ketones Acetone / Ethyl Acetate Moderate Good compatibility with the chlorophenyl tail and polar head.
Non-Polar Toluene / Hexane Low (<5 mg/mL)Lacks interaction with the polar tetrazole head group.
Water Water Very Low Hydrophobic effect of the chlorophenyl-thio group dominates.
Thermodynamic Logic Diagram (DOT)

ThermoLogic Data Experimental Solubility (x) Apelblat Apelblat Regression (A, B, C) Data->Apelblat Curve Fitting VantHoff van't Hoff Plot (ln x vs 1/T) Data->VantHoff Linearization Params Thermodynamic Parameters VantHoff->Params Enthalpy ΔH > 0 (Endothermic) Params->Enthalpy Entropy ΔS > 0 (Entropy Driven) Params->Entropy

Figure 2: Logical flow for extracting thermodynamic parameters from raw solubility data.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 32-58. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).
  • Sha, F., et al. (2014). Solubility and solution thermodynamics of 1-(2-dimethylaminoethyl)-5-mercapto-1H-tetrazole in (ethanol + water) binary solvent mixtures at (283.15 to 313.15) K. Journal of Chemical & Engineering Data, 59(11), 3684–3690. (Reference for tetrazole solubility methodology). Link

Sources

Technical Guide: Tautomerism in 5-Substituted Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary

The tetrazole ring is a cornerstone of modern medicinal chemistry, serving as a robust, metabolically stable bioisostere for the carboxylic acid functionality.[1][2] However, its utility is governed by a complex annular tautomeric equilibrium between the 1H- and 2H-forms . Understanding this equilibrium is not merely an academic exercise; it dictates the pharmacokinetics, receptor binding affinity, and solubility profile of the drug candidate. This guide provides a definitive technical analysis of the thermodynamic, electronic, and environmental factors driving this tautomerism and offers a validated workflow for its characterization.

The Thermodynamic Landscape: 1H vs. 2H Equilibrium

The 5-substituted tetrazole system exists as a mixture of two annular tautomers. The position of this equilibrium is highly sensitive to the phase state and dielectric environment.

Structural Definitions
  • 1H-Tautomer: Proton resides on N1. This form possesses a higher dipole moment (~5.0 D) due to the alignment of the lone pairs and the N-H vector.

  • 2H-Tautomer: Proton resides on N2. This form is less polar (dipole moment ~2.0 D) and is thermodynamically favored in the gas phase.

Phase-Dependent Stability

The "Solvent Switch" phenomenon is the critical variable in tetrazole chemistry.

Phase/EnvironmentDominant TautomerDriving Force
Gas Phase 2H-Form Intrinsic electronic stability; minimization of lone-pair repulsion.
Non-Polar Solution (

)
2H-Form Low dielectric media cannot stabilize the high dipole of the 1H-form.
Polar Solution (

)
1H-Form Solvation energy stabilizes the larger dipole of the 1H-form.
Solid State 1H-Form Intermolecular Hydrogen Bonding (HB) networks favor the 1H-arrangement.

Critical Insight: In DMSO-d6 (a common NMR solvent), the equilibrium often shifts toward a ~1:1 ratio or favors the 1H-form, whereas in CDCl3, the 2H-form predominates. Failure to account for this when interpreting NMR data can lead to structural misassignment.

Visualization of Tautomeric Dynamics

TetrazoleTautomerism GasPhase Gas Phase / Non-Polar (Low Dielectric) Taut2H 2H-Tetrazole (Low Dipole, ~2.0 D) GasPhase->Taut2H Favors Equilibrium Annular Tautomerism Taut2H->Equilibrium Fast Exchange Taut1H 1H-Tetrazole (High Dipole, ~5.0 D) Equilibrium->Taut1H SolidPhase Solid State / Polar (High Dielectric) Taut1H->SolidPhase Stabilized by H-Bonds

Figure 1: The phase-dependent switching mechanism of 5-substituted tetrazoles. The equilibrium shifts based on the dielectric constant of the medium.

Electronic Substituent Effects

While solvent polarity is the primary driver, the substituent at the 5-position (


) exerts a secondary electronic influence, quantifiable via Hammett Linear Free Energy Relationships (LFER).
  • Electron-Withdrawing Groups (EWG): Substituents like

    
     or 
    
    
    
    decrease the electron density of the ring. They tend to destabilize the 1H-form slightly more than the 2H-form, pushing the equilibrium further toward the 2H-tautomer in the gas phase.
  • Electron-Donating Groups (EDG): Substituents like

    
     or 
    
    
    
    provide marginal stabilization to the 1H-form, though the solvent effect usually overrides this.

Analytical Characterization: The Gold Standard

Distinguishing between tautomers requires specific analytical techniques because the proton exchange is often fast on the NMR timescale at room temperature.

15N NMR Spectroscopy

Nitrogen NMR is the most definitive method for characterizing tetrazole tautomers.

  • Technique: Use

    
     HMBC to overcome the low sensitivity of 
    
    
    
    .
  • Chemical Shift Diagnostic:

    • N2/N3 (2H-like): Typically appear upfield (shielded).

    • N1/N4 (1H-like): Typically appear downfield (deshielded).

  • Differentiation Strategy: Compare the experimental spectra against fixed

    
    -methylated derivatives (1-methyl-5-R-tetrazole vs. 2-methyl-5-R-tetrazole). The 2-methyl isomer generally exhibits a 
    
    
    
    signal for the alkylated nitrogen that is significantly shielded compared to the 1-methyl isomer.
X-Ray Crystallography

In the solid state, tetrazoles crystallize almost exclusively as the 1H-tautomer . This is driven by the formation of intermolecular hydrogen bonds where the acidic N-H acts as a donor and the basic N4 acts as an acceptor, forming linear chains or dimers.

Computational Validation (DFT)

For novel derivatives, Density Functional Theory (DFT) is required to predict the tautomeric ratio.

  • Recommended Level of Theory: B3LYP/6-311+G(d,p) or M06-2X/aug-cc-pVDZ.

  • Protocol: Perform geometry optimization in the gas phase and using a Solvation Model based on Density (SMD) corresponding to your NMR solvent.

Medicinal Chemistry Implications: The Bioisostere Paradox

Replacing a carboxylic acid with a tetrazole is a standard bioisosteric strategy, but it introduces unique physicochemical changes.[3]

Comparison of Properties
PropertyCarboxylic Acid (R-COOH)Tetrazole (R-CN4H)Impact on Drug Design
pKa 4.2 – 4.44.5 – 4.9Similar acidity; ionized at physiological pH (7.4).
Planarity PlanarPlanarPreserves binding pocket geometry.
Lipophilicity (Anion) Low (Hydrophilic)~10x Higher Tetrazolate anion is more lipophilic than carboxylate, potentially improving passive diffusion.[4]
H-Bonding Donor/AcceptorMulti-dentate AcceptorTetrazole offers more vectors for H-bonding interactions with receptor residues (e.g., Arginine).
Metabolic Stability Vulnerable to GlucuronidationHigh Resistant to many oxidative and hydrolytic metabolic pathways.
The Permeability Paradox

Although tetrazolate anions are more lipophilic (higher LogD), they do not always exhibit higher permeability in PAMPA (Parallel Artificial Membrane Permeability Assay).[4]

  • Reasoning: The tetrazole ring is a stronger hydrogen bond acceptor than the carboxylate.[5] It recruits a tighter hydration shell.

  • Desolvation Penalty: To pass through a membrane, the molecule must shed this water shell. The high energy cost of desolvating the tetrazolate can offset the gain in lipophilicity, leading to lower observed permeability.[4]

Experimental Protocols

Synthesis of 5-Substituted Tetrazoles via [3+2] Cycloaddition

Objective: Synthesize 5-phenyl-1H-tetrazole from benzonitrile.

Reagents:

  • Benzonitrile (1.0 eq)

  • Sodium Azide (

    
    , 1.2 eq)
    
  • Zinc Bromide (

    
    , 1.0 eq) or Triethylamine Hydrochloride (
    
    
    
    )
  • Solvent: Water (Green chemistry) or DMF/Toluene.

Workflow:

  • Setup: In a pressure tube or round-bottom flask, dissolve benzonitrile (10 mmol) and

    
     (10 mmol) in water (20 mL).
    
  • Addition: Add sodium azide (12 mmol) carefully.

  • Reaction: Heat the mixture to reflux (100°C) for 12–24 hours. Monitor via TLC (eluent: Ethyl Acetate/Hexane).

  • Workup:

    • Cool to room temperature.

    • Acidify with 3M HCl to pH ~1–2 (Caution:

      
       gas evolution possible; work in fume hood). This forces the tetrazole into its protonated, insoluble form.
      
    • The product usually precipitates as a white solid.

  • Purification: Filter the precipitate, wash with ice-cold water, and recrystallize from ethanol/water if necessary.

Analytical Decision Tree for Tautomer Assignment

AnalyticalWorkflow Start Synthesized Tetrazole Derivative PhaseCheck Determine Phase State Start->PhaseCheck Solid Solid State PhaseCheck->Solid Solution Solution State PhaseCheck->Solution XRD X-Ray Diffraction (Confirm 1H-form) Solid->XRD SolventChoice Select Solvent Solution->SolventChoice DMSO DMSO-d6 (Polar) SolventChoice->DMSO CDCl3 CDCl3 (Non-Polar) SolventChoice->CDCl3 Result1 Mixture or 1H-dominant Broad NH signal DMSO->Result1 Result2 2H-dominant Sharp NH signal CDCl3->Result2 Validation Validation: 15N HMBC or DFT Calculation Result1->Validation Result2->Validation

Figure 2: Experimental workflow for determining the dominant tautomeric form of a new tetrazole derivative.

References

  • Tautomerism in 5-Substituted Tetrazoles. Journal of Organic Chemistry. (2012). "Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles."

  • Solvent Effects on Tautomerism. Journal of Pharmaceutical Negative Results. (2022). "Structural, Physical, Surface and NMR Study of 5-(Benzylthio)-1H-Tetrazole."

  • Bioisosteric Properties. ACS Medicinal Chemistry Letters. (2016). "Structure Property Relationships of Carboxylic Acid Isosteres."

  • Tetrazole Synthesis Review. Synthesis. (2019). "Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles."

  • Thermodynamic Stability. ResearchGate. (2025). "Identifying 1H/2H Tetrazole Tautomers via LFER."

Sources

Methodological & Application

Step-by-step synthesis protocol for 5-(4-Chlorophenylthiomethyl)Tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Context

Abstract This application note details the synthesis of 5-[(4-chlorophenyl)thiomethyl]-1H-tetrazole (CAS: 18527-31-6), a privileged scaffold in medicinal chemistry often utilized as a bioisostere for carboxylic acids to improve metabolic stability and lipophilicity.[1] The protocol utilizes a zinc-catalyzed [3+2] cycloaddition of 2-[(4-chlorophenyl)thio]acetonitrile with sodium azide.[1] This method is selected for its superior safety profile compared to traditional acidic conditions (which risk hydrazoic acid evolution) and its high atom economy.

Safety & Compliance Warning

CRITICAL HAZARD ALERT: This protocol involves the use of Sodium Azide (NaN₃) . * Explosion Hazard: NaN₃ can form highly explosive metal azides if it contacts copper, lead, or brass. Use only glass, Teflon, or stainless steel equipment.

  • Toxicity: NaN₃ is acutely toxic (comparable to cyanide). Avoid skin contact and inhalation. [2] * Acid Incompatibility: Contact with acid releases Hydrazoic Acid (HN₃) , a volatile, explosive, and highly toxic gas. All acidification steps must be performed in a functioning fume hood with blast shielding.

Part 2: Experimental Protocol

Reaction Design & Retrosynthesis

The synthesis targets the formation of the tetrazole ring from a nitrile precursor. The sulfide linkage is established prior to ring closure to avoid handling highly polar tetrazole intermediates in alkylation steps.

  • Precursor: 2-[(4-chlorophenyl)thio]acetonitrile[1]

  • Reagent: Sodium Azide (NaN₃)[1][3]

  • Catalyst: Zinc Bromide (ZnBr₂)[1]

  • Solvent: Water/Isopropanol (2:1) or DMF (for higher solubility)

Materials & Equipment
ComponentGrade/PurityRole
2-[(4-chlorophenyl)thio]acetonitrile>98%Limiting Reagent (Substrate)
Sodium Azide (NaN₃)>99%1,3-Dipole Source
Zinc Bromide (ZnBr₂)AnhydrousLewis Acid Catalyst
Isopropanol / WaterHPLC GradeSolvent System
Hydrochloric Acid (3N)ReagentProtonation / Workup
Ethyl AcetateACSExtraction Solvent
Step-by-Step Procedure

Step 1: Reaction Assembly

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 10.0 mmol of 2-[(4-chlorophenyl)thio]acetonitrile.

  • Add 40 mL of water and 20 mL of isopropanol. (Note: If solubility is poor, use DMF, but increase workup washing steps).

  • Add 11.0 mmol (1.1 eq) of Sodium Azide.

  • Add 10.0 mmol (1.0 eq) of Zinc Bromide.

  • Rationale: Zn(II) coordinates with the nitrile nitrogen, increasing its electrophilicity and stabilizing the intermediate tetrazolate anion, allowing the reaction to proceed at neutral pH.

Step 2: Cycloaddition

  • Heat the mixture to reflux (approx. 85°C) behind a blast shield.

  • Maintain reflux for 12–16 hours .

  • Monitor reaction progress via TLC (Mobile phase: 5% Methanol in DCM). The nitrile spot (

    
    ) should disappear, and a baseline spot (tetrazole) should appear.
    

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • CAUTION: Slowly add 3N HCl until the pH reaches 1–2. This converts the zinc-tetrazolate complex into the free tetrazole and dissolves zinc salts. Perform this in a fume hood to manage trace HN₃ evolution.

  • The product often precipitates as a white solid upon acidification.

    • If solid forms: Filter the precipitate, wash with cold water (3 x 20 mL) to remove inorganic salts, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Combine organics, wash with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      

Step 4: Purification

  • Recrystallize the crude solid from Ethanol/Water (9:1) if purity is <95%.[4]

  • Yield Expectation: 85–92%.

  • Characterization: Melting Point 158–160°C (Lit.).

Part 3: Mechanism & Visualization

Mechanistic Insight

The reaction proceeds via a concerted [3+2] cycloaddition. The zinc catalyst plays a dual role: activating the nitrile and stabilizing the forming tetrazolate, preventing the formation of hydrazoic acid in situ.

Workflow Diagram

SynthesisWorkflow Start Start: Precursor Prep Mix Mix: Nitrile + NaN3 + ZnBr2 Solvent: H2O/IPA Start->Mix Heat Reflux: 85°C, 16h [3+2] Cycloaddition Mix->Heat Activation Check QC: TLC Check (Disappearance of Nitrile) Heat->Check Check->Heat Incomplete Acid Acidification (pH 1-2) Break Zn-Complex Check->Acid Complete Isolate Isolation: Filtration or EtOAc Extraction Acid->Isolate Precipitation Final Product: 5-[(4-chlorophenyl)thio]methyl-1H-tetrazole Isolate->Final Drying/Recryst.

Caption: Operational workflow for the Zn(II)-catalyzed synthesis of 5-substituted tetrazoles.

Mechanistic Pathway

Mechanism Nitrile Nitrile-Zn Complex (Activated Electrophile) TS Transition State [3+2] Cycloaddition Nitrile->TS + Azide Azide Azide Ion (N3-) Azide->TS Inter Zn-Tetrazolate Intermediate TS->Inter Ring Closure Product Free Tetrazole (Protonated) Inter->Product + HCl (Workup)

Caption: Mechanistic pathway showing Zinc activation and subsequent protonolysis.

Part 4: Data Summary

Table 1: Process Parameters & Specifications

ParameterSpecificationNotes
Stoichiometry Nitrile (1.0) : NaN₃ (1.1) : ZnBr₂ (1.[1]0)Excess azide ensures completion.
Temperature 85°C ± 5°CReflux required for kinetics.
Time 12–16 HoursMonitor by TLC/HPLC.
Workup pH 1.0 – 2.0Critical to release free tetrazole.
Appearance White to Off-White PowderCrystalline solid.[1][2]
Melting Point 158–160°CVerification of identity.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950. Link[1]

  • Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Link[1]

  • Roh, J., et al. (2012). One-pot synthesis of 5-substituted 1H-tetrazoles from nitriles. Synthesis, 44(19), 3003-3007. Link[1]

Sources

Advanced Application Note: One-Pot Synthesis of 5-Substituted 1H-Tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scientific Rationale

5-substituted 1H-tetrazoles are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids.[1] They possess similar acidity (


 4.5–5.0) and planar geometry but offer superior metabolic stability and lipophilicity, enhancing bioavailability.

Historically, tetrazole synthesis utilized toxic organotin reagents (e.g., tributyltin azide) or highly volatile and explosive hydrazoic acid (


). Modern "One-Pot" methodologies have shifted toward Lewis Acid catalysis  and In-Situ generation , prioritizing safety and atom economy.
The Mechanistic Shift

The transformation is a [3+2] dipolar cycloaddition between a nitrile and an azide.[2]

  • Classical: Thermal cycloaddition (often requires high heat, solvent issues).

  • Modern (Zn-Catalyzed): The Zinc(II) ion coordinates with the nitrile nitrogen, increasing its electrophilicity. Crucially, the tetrazole product forms a stable Zinc-Tetrazolate complex, which precipitates from the reaction mixture, driving the equilibrium forward and preventing product decomposition.

Critical Safety Directives (Read Before Experimentation)

Working with azides requires strict adherence to safety protocols.[3][4][5]

Hazard ClassRisk DescriptionMitigation Strategy
Explosion Dichloromethane (DCM) Incompatibility:

reacts with DCM to form Diazidomethane (

), a highly explosive compound.
NEVER use halogenated solvents (DCM, Chloroform) with sodium azide. Use Water, DMF, DMSO, or Toluene.
Toxicity Hydrazoic Acid (

):
Volatile and highly toxic gas formed upon acidification of azide salts.[3][4][5]
Maintain reaction pH > 7 until quench. Acidify only in a well-ventilated fume hood with a scrubber.
Shock Sensitivity Heavy Metal Azides: Copper, Lead, and Mercury azides are extremely shock-sensitive.Use glass or Teflon spatulas. Avoid metal fittings/needles.[5] Clean spills with 10% Cerium Ammonium Nitrate (CAN) or bleach.

Protocol A: The "Gold Standard" – Zn(II) Catalyzed Synthesis from Nitriles

Based on the Demko-Sharpless Methodology

This method is the industry standard for reliability, safety (water solvent), and ease of purification.

Reagents & Stoichiometry[6]
  • Nitrile Substrate (R-CN): 1.0 equiv (e.g., Benzonitrile, 20 mmol)

  • Sodium Azide (

    
    ):  1.1 equiv (1.43 g)
    
  • Zinc Bromide (

    
    ):  1.0 equiv (4.50 g)
    
  • Solvent: Deionized Water (40 mL)

  • Workup: 3N HCl, Ethyl Acetate (EtOAc)[6]

Step-by-Step Procedure
  • Setup: To a 100 mL round-bottom flask, add the Nitrile, Sodium Azide, and Zinc Bromide. Add Water.

    • Note: The order of addition is not critical, but adding water last washes down solids.

  • Reaction: Reflux the mixture (approx. 100°C) with vigorous stirring for 12–24 hours.

    • Observation: A white precipitate (the Zinc-Tetrazolate complex) will form over time. If the nitrile is a solid and clumps, add minimal Isopropanol (IPA) to disperse.

  • Quench & Break Complex: Cool to room temperature. Add 3N HCl (approx. 30 mL) and EtOAc (50 mL). Stir vigorously until the solid precipitate dissolves.

    • Chemistry: The acid protonates the tetrazole, breaking the Zn-N bond and releasing the free tetrazole into the organic layer.

  • Extraction: Separate the organic layer.[6] Extract the aqueous layer 2x with EtOAc.[6]

  • Purification (The "Base Wash" Trick):

    • Combine organic layers.

    • Extract with 1N NaOH. The tetrazole (

      
       ~5) will deprotonate and move to the aqueous phase. Impurities remain in the organic phase.
      
    • Discard the organic phase.[2]

    • Acidify the aqueous phase carefully with 3N HCl to pH 1.[6] The pure tetrazole will precipitate (if solid) or oil out (extract again with EtOAc if oil).

Protocol B: True One-Pot Synthesis from Aldehydes

Iodine-Catalyzed Oxidative Cycloaddition

Use this when the nitrile is not commercially available. It converts Aldehyde


 Nitrile 

Tetrazole in a single vessel.
Reagents
  • Aldehyde (R-CHO): 1.0 equiv

  • Hydroxylamine Hydrochloride (

    
    ):  1.1 equiv
    
  • Sodium Azide (

    
    ):  1.1 equiv
    
  • Iodine (

    
    ):  0.05 equiv (5 mol% catalyst)
    
  • Solvent: DMF or DMSO (3 mL per mmol)

Step-by-Step Procedure
  • Oxime Formation: Combine Aldehyde and

    
     in DMF. Stir at room temperature for 30 mins.
    
  • Cycloaddition: Add

    
     and catalytic Iodine to the same flask.
    
  • Heating: Heat to 100–110°C for 4–6 hours.

    • Mechanism:[1][2][7][8][9] Iodine catalyzes the dehydration of the oxime to the nitrile and activates the nitrile for azide attack.

  • Workup:

    • Cool to RT. Pour into crushed ice containing dilute sodium thiosulfate (

      
      ) to quench any residual iodine (removes brown color).
      
    • Acidify to pH 2 with HCl.

    • Extract with EtOAc.

Protocol C: Green Chemistry (Deep Eutectic Solvents)

Choline Chloride/ZnCl2 Method

Eliminates organic solvents and maximizes atom economy.

  • DES Preparation: Mix Choline Chloride and

    
     (1:2 molar ratio) and heat at 100°C until a clear liquid forms.
    
  • Reaction: Add Nitrile (1.0 equiv) and

    
     (1.1 equiv) directly to the DES melt.
    
  • Conditions: Stir at 100°C for 3–8 hours.

  • Workup: Add water. The DES dissolves in water; the tetrazole product usually precipitates out. Filter and recrystallize.

Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Zn(II) Catalyzed Cycloaddition

This diagram illustrates the coordination of Zinc to the nitrile, the activation, and the stabilization of the product.

TetrazoleMechanism Start Nitrile (R-CN) + ZnBr2 Complex1 Activated Complex [R-C≡N---ZnBr2] Start->Complex1 Coordination AzideAttack Azide (N3-) Attack [3+2] Cycloaddition Complex1->AzideAttack Activation ZnTetrazolate Zn-Tetrazolate Precipitate (Stable) AzideAttack->ZnTetrazolate Cyclization AcidWorkup Acidic Workup (HCl) ZnTetrazolate->AcidWorkup Protonation FinalProduct 5-Substituted 1H-Tetrazole AcidWorkup->FinalProduct Isolation

Caption: The Zn(II) ion acts as a Lewis acid, activating the nitrile and sequestering the product as an insoluble complex, driving the reaction to completion.

Diagram 2: Selection Logic for Synthesis Method

SelectionLogic Start Starting Material? IsNitrile Nitrile (R-CN) Start->IsNitrile IsAldehyde Aldehyde (R-CHO) Start->IsAldehyde IsAmide Amide (R-CONH2) Start->IsAmide MethodA Method A: ZnBr2 / Water (Demko-Sharpless) IsNitrile->MethodA Standard MethodB Method B: I2 / NaN3 / DMF (Oxidative) IsAldehyde->MethodB One-Pot MethodC Method C: Convert to Nitrile first (POCl3 dehydration) IsAmide->MethodC Traditional MethodC->MethodA Then use

Caption: Decision matrix for selecting the optimal synthetic route based on available feedstock.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete breaking of Zn-complex.Ensure pH is < 1 during workup and stir with EtOAc for at least 30 mins.
"Clumping" Nitrile is hydrophobic and solid.Add 5–10% Isopropanol (IPA) to the water to increase solubility.
Impure Product Residual starting material.Utilize the acidity of the tetrazole.[6] Extract into 1N NaOH, wash organics, then re-acidify aqueous layer.
Brown Color Iodine contamination (Method B).Wash organic layer with 10% Sodium Thiosulfate solution.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water.[10] The Journal of Organic Chemistry, 66(24), 7945-7950.

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216.

  • Shie, J. J., & Fang, J. M. (2007). Microwave-assisted one-pot synthesis of tetrazoles from aldehydes. The Journal of Organic Chemistry, 72(8), 3141-3144.

  • Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis of 5-substituted tetrazoles.[11] European Journal of Organic Chemistry, 2012(34), 6683-6692.

Sources

Application Note: Protocol for Testing Antibacterial Activity of Tetrazole Derivatives Using MIC Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The emergence of multi-drug resistant (MDR) bacteria has necessitated the exploration of novel pharmacophores.[1] Tetrazole derivatives, acting as bioisosteres for carboxylic acids, offer enhanced metabolic stability, lipophilicity, and transmembrane penetration compared to their acid counterparts. These compounds have shown promise in inhibiting bacterial DNA gyrase and efflux pumps.

However, the unique physicochemical properties of tetrazoles—specifically their solubility profiles and potential for precipitation in aqueous cation-adjusted Mueller-Hinton Broth (CAMHB)—require a modified Minimum Inhibitory Concentration (MIC) protocol. This guide outlines a robust, self-validating Broth Microdilution method compliant with CLSI M07 guidelines, specifically optimized for tetrazole libraries.

Pre-Analytical Considerations (Expertise & Causality)

Compound Solubility & Solvent Effects

Tetrazole derivatives are often lipophilic and require Dimethyl Sulfoxide (DMSO) for solubilization.

  • The Challenge: High DMSO concentrations (>2.5% v/v) are toxic to many bacteria (e.g., P. aeruginosa is highly sensitive), causing false positives (inhibition due to solvent, not compound).

  • The Solution: Prepare stock solutions at 100x the final testing concentration. Ensure the final DMSO concentration in the well never exceeds 1% (v/v) .

  • Precipitation Check: Tetrazoles may precipitate upon dilution in CAMHB. A "Media-Only" control with the compound is mandatory to distinguish precipitation from bacterial growth (turbidity).

Inoculum Standardization[2]
  • Target Density:

    
     CFU/mL in the final well.
    
  • Why: An inoculum that is too high (

    
    ) can overcome the drug (inoculum effect), raising the MIC artificially. An inoculum that is too low leads to inconsistent growth and false susceptibility.
    

Materials & Reagents

  • Bacterial Strains: ATCC 25922 (E. coli), ATCC 29213 (S. aureus), ATCC 27853 (P. aeruginosa).[2][3]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2][4]

  • Indicator (Optional but Recommended): Resazurin (0.015% w/v in sterile PBS) or TTC (Triphenyl Tetrazolium Chloride). Note: Tetrazoles generally do not interfere with resazurin reduction, but a cell-free control is required to verify.

  • Plates: 96-well U-bottom polystyrene microtiter plates (untreated).

Experimental Protocol: Broth Microdilution

Step 1: Preparation of Stock Solutions
  • Weigh tetrazole derivative and dissolve in 100% DMSO to reach a concentration of 12.8 mg/mL (Stock A).

  • Intermediate Dilution: Dilute Stock A 1:10 in CAMHB to get 1.28 mg/mL (Stock B). Note: If precipitation occurs here, sonicate or warm slightly (max 37°C).

Step 2: Plate Setup (Serial Dilution)
  • Add 100 µL of CAMHB to columns 2 through 12 of the 96-well plate.

  • Add 200 µL of Stock B (1.28 mg/mL) to Column 1.

  • Transfer 100 µL from Column 1 to Column 2. Mix by pipetting up and down 6 times.

  • Repeat transfer to Column 10. Discard the final 100 µL from Column 10.

    • Result: Columns 1-10 contain drug concentrations ranging from 640 µg/mL down to 1.25 µg/mL (before bacteria addition).

  • Column 11 (Growth Control): Contains media + bacteria + solvent (1% DMSO). No antibiotic.

  • Column 12 (Sterility Control): Contains media only.

Step 3: Inoculum Preparation
  • Pick 3-5 morphologically similar colonies from a fresh agar plate (18-24h growth).

  • Suspend in saline to match 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:150 in CAMHB.

    • Calculation:

      
       CFU/mL.
      
Step 4: Inoculation & Incubation
  • Add 100 µL of the diluted bacterial suspension (

    
     CFU/mL) to all wells in Columns 1 through 11.
    
    • Final Volume: 200 µL/well.

    • Final Bacterial Density:

      
       CFU/mL.
      
    • Final Drug Concentration: 640 µg/mL

      
       320 µg/mL (Column 1), etc.
      
  • Add 100 µL of sterile CAMHB to Column 12 (Sterility Control).

  • Seal plate with breathable film.

  • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

Step 5: Readout (Turbidity vs. Resazurin)
  • Visual: Place plate on a dark background. Look for a "button" of bacterial pellet or general turbidity.

  • Resazurin (If precipitation makes visual reading difficult):

    • Add 30 µL of 0.015% Resazurin solution to each well.

    • Incubate for 1-2 hours.

    • Blue = No Growth (Inhibition). Pink/Colorless = Growth (Metabolic reduction).

Workflow Visualization

MIC_Protocol Stock Tetrazole Stock (100% DMSO) Intermed Intermediate Dilution (CAMHB) Stock->Intermed Dilute 1:10 PlatePrep Serial Dilution (96-well Plate) Intermed->PlatePrep Add to Col 1 PlatePrep->PlatePrep 2-fold Serial Dilution Incubation Incubation (35°C, 16-20h) PlatePrep->Incubation Inoculum Inoculum Prep (0.5 McFarland -> 1:150) Inoculum->PlatePrep Add Bacteria (Col 1-11) Readout Readout (Visual or Resazurin) Incubation->Readout

Figure 1: Step-by-step workflow for Tetrazole Broth Microdilution Assay.

Data Analysis & Interpretation

Determining MIC

The MIC is the lowest concentration of the tetrazole derivative that completely inhibits visible growth.

Well AppearanceInterpretation
Clear / Blue (Resazurin) Inhibition. Bacteria are dead or static.
Turbid / Pink (Resazurin) Growth. Concentration is sub-inhibitory.[2][5][6][7]
Precipitate at bottom Invalid. Check "Media-Only" control. If precipitate exists without bacteria, the compound is insoluble at this concentration.
Quality Control (QC)

To validate the assay, the following reference strains must fall within CLSI ranges:

QC StrainAntibiotic ControlExpected MIC (µg/mL)
E. coli ATCC 25922Ciprofloxacin0.004 - 0.015
S. aureus ATCC 29213Ampicillin0.5 - 2.0

If QC strains fail, the entire plate must be discarded.

Troubleshooting Common Issues

  • Skipped Wells: Growth in high concentration, no growth in lower, then growth again.

    • Cause: Pipetting error or contamination.

    • Action: Repeat experiment.

  • Trailing Endpoints: Gradual reduction in turbidity rather than a sharp cutoff.

    • Cause: Common with bacteriostatic tetrazoles.

    • Action: Record MIC as the first well with >80% reduction in growth compared to control.

  • Compound Precipitation:

    • Cause: Tetrazoles are hydrophobic.

    • Action: Use the Resazurin modification.[8][9] Bacterial reduction will turn the supernatant pink even if crystals are at the bottom.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022).[10] Reading guide for broth microdilution.

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth.[8][9] Methods, 42(4), 321-324.

  • Wanigasekara, D., et al. (2021).[3][11] Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains. University of Sri Jayewardenepura.

  • Ostrowska, K., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains.[1][12] Molecules, 26(19), 5992.

Sources

Application Note: Antifungal Susceptibility Testing for Novel Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of azole-resistant fungal pathogens, particularly Candida auris and resistant C. glabrata, has necessitated the development of next-generation inhibitors. Novel tetrazole antifungals represent a significant advancement over traditional imidazoles and triazoles. By replacing the metal-binding nitrogen of the azole ring with a tetrazole moiety, these compounds achieve higher selectivity for fungal lanosterol 14


-demethylase (CYP51) and reduced affinity for human cytochrome P450 enzymes.[1]

This guide provides a rigorous technical framework for evaluating the susceptibility of yeast and mold isolates to novel tetrazole compounds. It integrates CLSI M27/M38 standards with specific adaptations required for the unique physicochemical properties and "trailing" growth phenotypes often observed with these agents.

Mechanism of Action & Testing Rationale

To interpret susceptibility data correctly, one must understand the molecular engagement. Unlike fungicidal polyenes (e.g., Amphotericin B), tetrazoles are primarily fungistatic against yeasts.

  • Target: Fungal CYP51 (Erg11p).

  • Effect: Depletion of ergosterol and accumulation of toxic methylated sterols (e.g., 14

    
    -methyl-3,6-diol), leading to membrane stress and growth arrest.
    
  • The "Trailing" Challenge: Because the mechanism is fungistatic, Candida species often exhibit partial growth inhibition at concentrations above the true MIC. This "trailing effect" can lead to artificial resistance classification if not read correctly.

Diagram: Tetrazole Mechanism of Action

Tetrazole_MOA cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Enzyme: CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate ToxicSterols Toxic Methylated Sterols (Membrane Stress) Ergosterol Ergosterol (Membrane Integrity) Tetrazole Novel Tetrazole (e.g., Oteseconazole) Tetrazole->CYP51 High-Affinity Binding (Inhibition) CYP51->ToxicSterols Enzyme Blocked CYP51->Ergosterol Normal Catalysis

Figure 1: Mechanism of action for tetrazole antifungals.[2][3] Inhibition of CYP51 blocks ergosterol synthesis, causing accumulation of toxic sterols.[4]

Pre-Analytical Considerations

Compound Handling and Solubility

Novel tetrazoles are often highly lipophilic. Improper solubilization is the #1 cause of experimental error.

  • Solvent: Analytical grade Dimethyl Sulfoxide (DMSO) is the required solvent.[5] Avoid ethanol, as it can evaporate during plate setup, altering concentrations.

  • Stock Preparation: Prepare a master stock at 100X the highest final test concentration (typically 1600 µg/mL or 3200 µg/mL).

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -80°C. Avoid freeze-thaw cycles.

Quality Control (QC) Strains

Every assay run must include at least two QC strains with known MIC ranges to validate the media and drug potency.

  • Candida parapsilosis ATCC 22019[6]

  • Candida krusei ATCC 6258[6]

Protocol: High-Throughput Broth Microdilution (BMD)

Standard: Aligned with CLSI M27-Ed4 (Yeasts) and M38-Ed3 (Molds).

Reagents & Media
  • RPMI 1640 Medium: With L-glutamine, without bicarbonate, and with phenol red.[5]

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid), pH adjusted to 7.0 ± 0.1 at 25°C.

  • Microplates: 96-well, U-bottom, untreated polystyrene (sterile).

Experimental Workflow

BMD_Workflow cluster_prep Preparation cluster_inoculum Inoculum cluster_assay Assay Setup Stock Tetrazole Stock (DMSO) Dilution 2X Serial Dilution in RPMI-MOPS Stock->Dilution Plate 96-Well Plate (100µL Drug + 100µL Inoculum) Dilution->Plate Colony 24h Candida Culture Suspension 0.5 McFarland (Saline) Colony->Suspension FinalInoc Dilute 1:2000 in RPMI (Final: 0.5-2.5 x 10^3 CFU/mL) Suspension->FinalInoc FinalInoc->Plate Incubate Incubate 35°C 24h (EUCAST) / 48h (CLSI) Plate->Incubate Read Read Endpoint (50% Inhibition) Incubate->Read

Figure 2: Step-by-step workflow for Broth Microdilution (BMD) susceptibility testing.

Step-by-Step Procedure
  • Drug Dilution Plate:

    • In a separate tube/plate, prepare 2X concentrations of the tetrazole in RPMI-MOPS.

    • Range: Typically 16 µg/mL down to 0.001 µg/mL (tetrazoles are potent).

    • Note: Ensure the final DMSO concentration in the well is <1% (ideally 0.5%) to prevent solvent toxicity.

  • Inoculum Preparation:

    • Pick 5 colonies from a 24-hour culture (SDA plate).

    • Suspend in sterile saline to reach 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Critical Step: Dilute this suspension 1:50 in RPMI, then dilute that 1:20 in RPMI.

    • Final Inoculum:

      
       CFU/mL.
      
  • Plate Assembly:

    • Add 100 µL of the 2X Drug Dilution to columns 1-10.

    • Add 100 µL of Drug-Free RPMI to column 11 (Growth Control).

    • Add 100 µL of Sterile RPMI to column 12 (Sterility Control).

    • Add 100 µL of the Final Inoculum to columns 1-11.

  • Incubation:

    • Seal plates with adhesive gas-permeable seals.

    • Incubate at 35°C in ambient air.

    • Duration: 24 hours (check for rapid growers) and 48 hours (standard CLSI endpoint).

Data Analysis & Interpretation

Determining the MIC

For tetrazoles (fungistatic), the endpoint is 50% inhibition compared to the growth control.[6] Do not look for optically clear wells (100% inhibition) as you would for Amphotericin B.

Visual Scoring Guide:

Score Appearance Interpretation
4 No reduction in turbidity Growth Control (100%)
3 Slight reduction ~75% Growth
2 Prominent reduction ~50% Growth (MIC Endpoint)
1 Slight turbidity ~20% Growth

| 0 | Optically clear | No Growth |

The "Trailing" Phenomenon

Tetrazoles often exhibit "trailing"—a faint haze of growth that persists at higher concentrations.

  • Rule: Ignore the trailing haze. The MIC is the lowest concentration where there is a sharp decline in turbidity (Score 2).

  • Validation: If the trailing is heavy (Score 3), the isolate may be resistant or exhibiting the "Eagle effect" (paradoxical growth). Verify by plating the well contents on SDA.

Advanced Protocol: Time-Kill Kinetics

To determine if your novel tetrazole acts faster or more potently than fluconazole, perform a time-kill assay.

  • Setup: Prepare 10 mL of RPMI-MOPS inoculated with

    
     CFU/mL.
    
  • Treatment: Add tetrazole at 1x, 2x, and 4x the MIC . Include a growth control (solvent only).

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, 12, 24, and 48 hours.

  • Quantification: Serially dilute aliquots in PBS and plate on SDA. Count CFUs after 24-48h.

  • Analysis:

    • Fungistatic: < 3 log reduction in CFU from starting inoculum.

    • Fungicidal:[7]

      
       3 log reduction (99.9% kill).
      

Troubleshooting & QC

IssueProbable CauseCorrective Action
Precipitation in wells Drug insolubility at high concentrationsCheck DMSO stock. Ensure final DMSO <1%. Warm media to 37°C before reading.
Growth in Sterility Control Contaminated media or techniqueDiscard plate. Re-filter sterilize RPMI. Check biosafety cabinet airflow.
QC Strains out of range Degraded drug stock or wrong inoculumThaw fresh drug stock. Verify inoculum density via plating (colony count).
"Skipped" Wells Pipetting error or splashingUse reverse pipetting for viscous drug stocks. Do not reuse tips between dilutions.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[8][9] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4).[2][10][11] Wayne, PA: CLSI.[4][6][8]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[12] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).

  • Ghannoum, M., et al. (2021).[2] "Susceptibility Testing of Oteseconazole (VT-1161) Against Clinical Isolates from Phase 3 Clinical Studies." Open Forum Infectious Diseases.

  • Nishimoto, A. T., et al. (2019). "In vitro activity of the novel investigational tetrazole VT-1598 against the emerging multidrug-resistant yeast Candida auris." Antimicrobial Agents and Chemotherapy.[2][6][7]

  • Revie, N. M., et al. (2018). "Antifungal drug resistance: evolution, mechanisms and management." Nature Reviews Microbiology.

Sources

Application Note: Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition Studies with 5-(4-Chlorophenylthiomethyl)Tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive protocol for characterizing the corrosion inhibition efficiency of 5-(4-Chlorophenylthiomethyl)Tetrazole (CPTT) on mild steel and copper substrates in acidic media.

CPTT represents a class of "linker-enhanced" inhibitors. Unlike simple phenyl-tetrazoles, CPTT incorporates a thiomethyl (-S-CH₂-) spacer between the tetrazole ring and the chlorophenyl tail. This structural feature is critical:

  • Multi-Center Adsorption: The tetrazole ring (4 Nitrogen atoms) and the thioether linker (Sulfur atom) provide dual active sites for coordination bonding with metal cations (

    
     or 
    
    
    
    ).
  • Hydrophobic Shielding: The p-chlorophenyl group enhances the hydrophobicity of the adsorbed film, effectively repelling water and aggressive anions (

    
    , 
    
    
    
    ) from the interface.

This guide details the experimental setup, EIS parameter optimization, equivalent circuit modeling, and mechanistic interpretation required to validate CPTT efficacy.

Experimental Configuration & Materials

Materials[1][2][3][4][5][6][7]
  • Inhibitor: 5-(4-Chlorophenylthiomethyl)Tetrazole (CPTT). Note: Due to the chlorophenyl group, CPTT has low solubility in pure water.

  • Solvent: Ethanol or DMSO (for stock solution preparation).

  • Electrolyte: 1.0 M HCl or 0.5 M H₂SO₄ (Standard acid corrosion media).

  • Working Electrode (WE): Mild Steel (C1018) or Copper rod embedded in epoxy resin (exposed area

    
    ).
    
  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode (CE): Platinum mesh or Graphite rod (Surface area

    
     WE area).
    
Electrode Preparation (Critical Step)

Inconsistent polishing is the primary cause of noisy EIS data at low frequencies.

  • Abrasion: Wet grind the WE using SiC papers sequentially: 400, 600, 800, 1200, and 2000 grit.

  • Polishing: Polish with 0.3

    
     alumina slurry on a cloth pad to a mirror finish.
    
  • Cleaning: Sonicate in ethanol for 5 minutes, then rinse with deionized water.

  • Immediate Immersion: Transfer immediately to the cell to prevent uncontrolled atmospheric oxidation.

Solution Preparation
  • Stock Solution: Dissolve CPTT in absolute ethanol to create a 10 mM stock.

  • Test Solutions: Dilute the stock into the acid electrolyte to achieve concentrations of: 0 (Blank), 0.1, 0.5, 1.0, and 5.0 mM.

    • Constraint: Ensure the final ethanol concentration is

      
       v/v to minimize solvent effects on the double layer.
      

Experimental Workflow

The following diagram outlines the logical flow from preparation to data modeling.

EIS_Workflow Prep Electrode Polishing (Mirror Finish) OCP OCP Stabilization (30-60 mins) Prep->OCP Immerse EIS_Run EIS Acquisition (100 kHz - 10 mHz) OCP->EIS_Run dE/dt < 1mV/min Valid Kramers-Kronig Validation EIS_Run->Valid Linearity Check Model Equivalent Circuit Fitting (EEC) Valid->Model Valid Data Analysis Calculate Efficiency & Isotherms Model->Analysis

Figure 1: Step-by-step experimental workflow for corrosion inhibition studies.

EIS Acquisition Protocol

Open Circuit Potential (OCP)

Before applying AC perturbation, the system must reach a thermodynamic steady state.

  • Duration: Monitor OCP for 30–60 minutes.

  • Stability Criterion: The drift should be less than

    
    .
    
  • Why? If the OCP is drifting, the surface coverage (

    
    ) of CPTT is changing during the impedance sweep, violating the stationarity/stability requirement of EIS.
    
Impedance Parameters[2][3][4][5][8][9][10][11]
  • Mode: Potentiostatic EIS (at stable OCP).

  • AC Amplitude:

    
     RMS.
    
    • Reasoning: Large amplitudes (

      
      ) induce non-linear current responses (harmonics), invalidating the impedance analysis. Small amplitudes (
      
      
      
      ) result in poor signal-to-noise ratios.
  • Frequency Range:

    
     to 
    
    
    
    .
    • High Freq (

      
      ): Determines Solution Resistance (
      
      
      
      ).[1][2]
    • Low Freq (

      
      ): Determines Polarization Resistance (
      
      
      
      ).[3][2]
  • Points per Decade: 10 (Logarithmic spacing).

Data Analysis & Modeling

Nyquist Plot Interpretation

In acid corrosion, CPTT typically yields a single capacitive loop (depressed semicircle).

  • Diameter of Semicircle: Corresponds to the Charge Transfer Resistance (

    
    ).
    
  • Trend: As CPTT concentration increases, the diameter (

    
    ) increases, indicating a barrier to electron transfer (corrosion).
    
Equivalent Electrical Circuit (EEC)

The standard Randles circuit is insufficient due to surface roughness. Use the Randles circuit with a Constant Phase Element (CPE) .

Circuit Code:



  • 
    :  Solution Resistance (Intercept at high frequency).
    
  • 
    :  Charge Transfer Resistance (Diameter of the loop).
    
  • 
     (CPE):  Represents the double-layer capacitance with frequency dispersion.
    

Impedance of CPE:



  • 
    : CPE magnitude (
    
    
    
    ).
  • 
    : Phase shift parameter (
    
    
    
    ). If
    
    
    , it is a pure capacitor. For rough electrodes,
    
    
    .

Calculation of True Capacitance (


): 
Since 

is not a capacitance, calculate

using the Brug formula or the resistance-max frequency relationship:

Where

is the angular frequency at the top of the semicircle.
Calculation of Inhibition Efficiency ( )


  • 
    : Resistance with CPTT.
    
  • 
    : Resistance of acid only.
    

Representative Data & Trends

The following table illustrates the expected data trends for CPTT on mild steel in 1.0 M HCl.

Conc. (mM)



(CPE)


Blank 1.525.40.82145.0--
0.1 1.685.20.8498.570.2
0.5 1.5180.60.8665.285.9
1.0 1.6320.10.8842.192.1
5.0 1.7410.50.8935.593.8

Key Observations:

  • 
     Increase:  Drastic rise indicates the formation of a protective film.
    
  • 
     Decrease: 
    
    
    
    . The decrease is caused by the replacement of water molecules (high dielectric constant
    
    
    ) by CPTT molecules (low dielectric constant organic,
    
    
    ) and the increase in the double-layer thickness (
    
    
    ).

Mechanistic Insight: Adsorption Isotherm

To confirm the mechanism, fit the surface coverage (


) to the Langmuir Adsorption Isotherm :


  • Plot

    
     vs. 
    
    
    
    .
  • A linear slope of 1.0 indicates Langmuir behavior (monolayer adsorption).

  • Free Energy Calculation:

    
    .
    
    • If

      
      : Physisorption (Electrostatic).[3]
      
    • If

      
      : Chemisorption (Coordinate bonds).
      
    • CPTT Expectation: CPTT typically exhibits Mixed Adsorption (

      
       to 
      
      
      
      ) due to the N/S donation (Chemi) and the chlorophenyl attraction (Physi).
Mechanistic Visualization

Adsorption_Mechanism Metal Metal Surface (Fe/Cu) (d-orbitals available) Tetrazole Tetrazole Ring (N) Lone Pair Donor Tetrazole->Metal Chemisorption (Coordination) Barrier Protective Film (Blocks H+ and Cl-) Sulfur Thiomethyl Linker (S) Lone Pair Donor Sulfur->Metal Chemisorption Tail Chlorophenyl Tail Hydrophobic Barrier Tail->Tail Pi-Pi Stacking (Lateral Interaction)

Figure 2: Adsorption mechanism of CPTT. The N and S atoms anchor the molecule to the metal, while the chlorophenyl tail creates a hydrophobic barrier against the electrolyte.

Troubleshooting & Validation

  • Inductive Tail at Low Frequency: If the Nyquist plot shows an inductive loop (curling inwards) at low frequencies, it indicates adsorption relaxation of the inhibitor or re-dissolution of the surface film. Add an Inductance (

    
    ) element to the circuit: 
    
    
    
    .
  • Scattered Points at Low Frequency: Usually caused by OCP instability. Re-polish the electrode and allow longer stabilization time.

  • Kramers-Kronig Validation: Always run a K-K transform on the raw data. If the experimental data deviates significantly from the K-K transform, the system is not linear/stable, and the data should be rejected.

References

  • Equivalent Circuit Modeling: Lazmm, M. (2025).[4][3][1] Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate. MDPI. [Link][5]

  • Tetrazole Inhibition Mechanism: Liu, P., et al. (2011).[6] Electrochemical and Quantum Chemical Studies of 5-Substituted Tetrazoles as Corrosion Inhibitors for Copper. Scientific Research. [Link]

  • Chlorophenyl-Tetrazole Specifics: Fouda, A.S., et al. (2024). Electrochemical and theoretical evaluations of 3-(4-chlorophenyl)-7-methyl... as corrosion inhibitor. IDK. [Link]

  • EIS Theory & Validation: Orazem, M. E., & Tribollet, B. (2008). Electrochemical Impedance Spectroscopy. Wiley. (Standard Text). [Link]

Sources

Protocol: Gravimetric Evaluation of Tetrazole Derivatives as Corrosion Inhibitors for Steel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the gravimetric (weight loss) method for evaluating the corrosion inhibition efficiency of tetrazole derivatives on steel substrates in acidic media. While electrochemical methods (EIS, polarization) provide instantaneous data, the weight loss method remains the gold standard for determining long-term corrosion rates and validating inhibitor performance under ASTM G31 guidelines. This protocol emphasizes the specific mechanistic behavior of tetrazoles—nitrogen-rich heterocyclic compounds that form protective chemisorbed films—and provides a rigorous workflow to ensure reproducibility and statistical significance.

Theoretical Framework: The Tetrazole Mechanism

Tetrazole derivatives (


) function as mixed-type inhibitors. Their efficacy stems from the high electron density of the tetrazole ring (four nitrogen atoms) and exocyclic functional groups (e.g., thiol, amino, or phenyl groups).
Mechanism of Action
  • Adsorption: The unshared electron pairs on the nitrogen atoms and

    
    -electrons of the aromatic rings interact with the vacant 
    
    
    
    -orbitals of iron (
    
    
    ) on the steel surface.
  • Film Formation: This interaction leads to the formation of a coordinate covalent bond (chemisorption), creating a barrier film that isolates the metal from the corrosive electrolyte (e.g.,

    
    , 
    
    
    
    ).
  • Protonation: In highly acidic media, tetrazoles may exist as cationic species, adsorbing onto the cathodic sites of the steel via electrostatic interaction with anions (e.g.,

    
    ) already adsorbed on the surface (Physical Adsorption).
    
Visualization: Adsorption Mechanism

The following diagram illustrates the dual-mode adsorption pathway of tetrazoles on a steel surface.

TetrazoleMechanism Inhibitor Tetrazole Derivative (Solution Phase) Acid Acidic Medium (H+ Cl-) Inhibitor->Acid Protonation Chemisorption Chemisorption (Coordinate Covalent Bond) Inhibitor->Chemisorption Lone Pair Donation Physisorption Physisorption (Electrostatic Interaction) Acid->Physisorption Cl- Bridge Steel Mild Steel Surface (Fe) Film Protective Monolayer (Barrier Effect) Physisorption->Film Chemisorption->Film Film->Steel Blocks Active Sites

Figure 1: Mechanistic pathway of tetrazole adsorption on mild steel surfaces involving both physisorption and chemisorption.

Materials & Equipment

Specimens
  • Substrate: Mild steel coupons (Standard: ASTM A36 or similar).

    • Dimensions:

      
       cm (Total Surface Area 
      
      
      
      cm²).
    • Composition Check: Verify %C (typically <0.25%), Mn, P, S, Si via Optical Emission Spectroscopy (OES) if unknown.

Chemical Reagents[1]
  • Corrosive Medium: 1.0 M Hydrochloric Acid (

    
    ) or 0.5 M Sulfuric Acid (
    
    
    
    ), prepared from analytical grade reagents.
  • Inhibitor: Synthesized Tetrazole Derivative (purity >98% confirmed by NMR/FTIR).

  • Solvents: Ethanol or Acetone (for inhibitor stock solution and degreasing).

  • Cleaning Solution: Clarke’s solution (Antimony trioxide + Stannous chloride in conc. HCl) for rust removal (optional but recommended for heavy corrosion).

Apparatus
  • Analytical Balance: Sensitivity of ±0.1 mg (0.0001 g).

  • Thermostatic Water Bath: Control accuracy ±0.5°C.

  • Glass Hooks/Nylon String: To suspend coupons without galvanic contact.

  • Desiccator: With silica gel for drying coupons.

Experimental Protocol

Phase 1: Specimen Preparation (Critical for Reproducibility)

Causality: Surface roughness and contaminants significantly alter active surface area and adsorption kinetics.

  • Abrasion: mechanically abrade coupons using SiC emery papers in sequence: 400, 600, 800, 1000, and 1200 grit.

  • Washing: Rinse with bidistilled water to remove metal dust.

  • Degreasing: Sonicate in acetone/ethanol for 5 minutes to remove organic oils.

  • Drying: Dry in a stream of warm air and store in a desiccator for 24 hours before initial weighing.

  • Initial Weighing (

    
    ):  Record the mass of each coupon to the nearest 0.1 mg. Measure dimensions with a vernier caliper to calculate exact surface area (
    
    
    
    ).
Phase 2: Immersion Assay
  • Solution Setup: Prepare 100 mL of acid solution for each beaker.

    • Blank: Acid only.

    • Test Series: Acid + Inhibitor at concentrations ranging from

      
       M to 
      
      
      
      M (or 10-500 ppm).
  • Temperature Control: Pre-heat solutions to the target temperature (typically 298K, 308K, 318K, 328K) in the water bath.

  • Immersion: Suspend the pre-weighed coupons into the beakers using glass hooks. Ensure coupons hang freely and do not touch the beaker walls.

    • Volume-to-Area Ratio: Maintain at least 20 mL/cm² (per ASTM G31) to prevent acid depletion.

  • Duration: Standard exposure times are 6, 12, 24, or 72 hours depending on corrosion severity.

Phase 3: Post-Treatment & Final Weighing[2]
  • Retrieval: Remove coupons and immediately rinse with bidistilled water.

  • Cleaning:

    • Light Corrosion: Scrub gently with a bristle brush under running water.

    • Heavy Corrosion: Dip in Clarke’s solution for 15-30 seconds to strip corrosion products without attacking the base metal.

  • Neutralization: Rinse with ethanol/acetone to remove water.

  • Drying: Dry in warm air and desiccate for 1 hour.

  • Final Weighing (

    
    ):  Record the mass.
    
Visualization: Experimental Workflow

Workflow Prep Surface Prep (Grind/Degrease) Weigh1 Initial Weighing (Wi) Prep->Weigh1 Immerse Immersion (Acid + Inhibitor) Weigh1->Immerse Clean Cleaning Cycle (Rinse/Dry) Immerse->Clean Weigh2 Final Weighing (Wf) Clean->Weigh2 Calc Data Analysis (Rate/Efficiency) Weigh2->Calc

Figure 2: Step-by-step workflow for the gravimetric determination of corrosion inhibition.[1]

Data Analysis & Calculations

Corrosion Rate ( )

Calculate the corrosion rate in millimeters per year (mm/y) using the standard formula:



VariableDescriptionUnit
87.6 Conversion Factor-
W Weight Loss (

)
mg

Density of Specimen (Mild Steel

)
g/cm³
A Total Surface Areacm²
t Exposure Timehours
Inhibition Efficiency ( )

Determine the percentage protection provided by the tetrazole derivative:



Surface Coverage ( )

Essential for isotherm fitting:



Adsorption Isotherms

To validate the mechanism, fit the surface coverage (


) data to the Langmuir Adsorption Isotherm  (most common for tetrazoles):


  • Plot

    
     vs. 
    
    
    
    .
  • A linear fit with slope

    
     confirms Langmuir adsorption.
    
  • Calculate Gibbs Free Energy of Adsorption (

    
    ):
    
    
    
    
    • 
       kJ/mol 
      
      
      
      Physisorption.
    • 
       kJ/mol 
      
      
      
      Chemisorption.[2]

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Non-linear Isotherm Interaction between adsorbed molecules.Try Temkin or Frumkin isotherms instead of Langmuir.
Negative Efficiency Stimulation of corrosion.Check if the inhibitor complex is soluble; insoluble complexes can accelerate localized corrosion.
High Variance Edge effects or temperature drift.Coat coupon edges with epoxy; ensure water bath circulation is active.
Film Persistence Incomplete cleaning.Use Clarke's solution if simple washing doesn't remove the black oxide layer.

References

  • ASTM International. (2021). ASTM G31-21 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. West Conshohocken, PA.

  • Verma, C., et al. (2022).[3] Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. Lubricants, 10(2), 23.

  • Mourya, P., et al. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega.

  • Olasunkanmi, L. O., et al. (2025). An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors. ACS Omega.

  • Cambridge University Press. (2022).[3] Exact calculation of corrosion rates by the weight-loss method. Experimental Results, 3, e13.

Sources

High-performance liquid chromatography (HPLC) method for purity analysis of 5-(4-Chlorophenylthiomethyl)Tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 5-(4-Chlorophenylthiomethyl)Tetrazole

Abstract

This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the purity analysis of 5-(4-Chlorophenylthiomethyl)Tetrazole (CPTMT). This molecule serves as a critical intermediate in the synthesis of tetrazole-based pharmaceuticals (e.g., antihypertensives, cephalosporin antibiotics). The method addresses specific challenges inherent to the molecule: the acidity of the tetrazole ring (


) and the susceptibility of the thioether linkage to oxidation. The protocol utilizes a C18 stationary phase with a phosphate-buffered mobile phase (pH 2.[1]5) to ensure reproducible retention and separation of polar oxidative impurities.

Introduction & Chemical Context

5-(4-Chlorophenylthiomethyl)Tetrazole is a bifunctional intermediate containing a lipophilic chlorophenyl thioether tail and a polar, acidic tetrazole head.

Critical Quality Attributes (CQAs):

  • Acidity: The tetrazole proton is acidic.[2] At neutral pH, the molecule ionizes, leading to poor retention and peak tailing on standard C18 columns.

  • Oxidation Potential: The sulfur atom in the thioether bridge (-S-) is prone to oxidation, forming Sulfoxide (-SO-) and Sulfone (-SO

    
    -)  impurities. These are significantly more polar than the parent compound.
    
  • UV Activity: The 4-chlorophenyl moiety provides a strong chromophore, allowing sensitive detection in the UV range (220–254 nm).

This method is designed to separate the parent peak from its synthesis precursors (nitriles) and its degradation products (oxidative species).

Method Development Strategy (The "Why")

The following rationale dictates the experimental choices, ensuring the method is not just a "recipe" but a scientifically grounded system.

  • Stationary Phase Selection: A C18 (Octadecyl) column is selected for its ability to retain the hydrophobic chlorophenyl group. An "End-capped" base-deactivated column is essential to prevent secondary interactions with the nitrogen-rich tetrazole ring, which causes peak tailing.

  • pH Control (The Critical Parameter):

    • Challenge: Tetrazoles have a

      
       typically between 4.0 and 5.0.
      
    • Solution: To obtain a sharp, symmetrical peak, the mobile phase pH must be at least 2 units below the

      
      . We utilize pH 2.5  (Phosphate buffer). This suppresses ionization (
      
      
      
      
      
      
      
      ), forcing the molecule into its neutral state, which interacts optimally with the hydrophobic C18 ligand.
  • Gradient Profile: An isocratic hold at the beginning is necessary to resolve the early-eluting, polar sulfoxide impurities, followed by a gradient ramp to elute the hydrophobic parent and purge any non-polar dimers or unreacted starting materials.

Experimental Protocol

Reagents and Materials
  • Acetonitrile (ACN): HPLC Grade.[3][4]

  • Water: Milli-Q or HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Orthophosphoric Acid (85%): For pH adjustment.

  • Reference Standard: 5-(4-Chlorophenylthiomethyl)Tetrazole (>99.0% purity).

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (or equivalent), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Detection UV @ 225 nm (Primary), 254 nm (Secondary)
Injection Volume 10 µL
Run Time 25 Minutes
Gradient Program

This gradient is designed to retain polar impurities early and elute the hydrophobic parent mid-run.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08020Initial Hold (Polar Impurities)
3.08020End Isocratic Hold
15.02080Linear Ramp (Elute Parent)
20.02080Wash
20.18020Re-equilibration
25.08020End of Run
Sample Preparation
  • Diluent: Acetonitrile : Water (50:50 v/v). Note: Using 100% ACN as diluent may cause peak distortion (solvent effect) for early eluting impurities.

  • Standard Stock: Dissolve 25 mg of Standard in 25 mL Diluent (1000 ppm).

  • Test Sample: Prepare at 500 ppm concentration. Filter through a 0.22 µm PTFE or Nylon filter before injection.

System Suitability & Validation Criteria

Before releasing data, the system must pass the following checks using the Standard solution.

ParameterAcceptance CriteriaLogic
Retention Time (RT) 10.0 ± 1.0 minConsistency of mobile phase preparation.
Tailing Factor (

)

1.5
Indicates successful suppression of tetrazole ionization.
Theoretical Plates (N)

5000
Ensures column efficiency.
Area % RSD (n=6)

2.0%
Verifies injector precision.[5]

Impurity Profiling Logic

Understanding the chemistry of the molecule allows for the prediction of impurity elution orders. This is critical for identifying "unknown" peaks during development.

Elution Order Prediction:

  • Sulfoxide Impurity: The oxidation of Sulfur to Sulfoxide (

    
    ) increases polarity significantly. Elutes first. 
    
  • Sulfone Impurity: Further oxidation to Sulfone (

    
    ) is also polar but slightly less retained than the parent. Elutes second. 
    
  • Parent (CPTMT): Neutral, hydrophobic. Elutes third.

  • Dimer/Starting Material: Highly lipophilic precursors. Elute last.

Visualizing the Impurity Logic

ImpurityLogic Parent Parent Molecule (Thioether) Ox1 Oxidation Step 1: Sulfoxide (-SO-) (More Polar) Parent->Ox1 Air/Peroxide HPLC RP-HPLC Separation (C18 Column) Parent->HPLC Elutes Late (RT ~12 min) Ox2 Oxidation Step 2: Sulfone (-SO2-) (Polar) Ox1->Ox2 Strong Ox Ox1->HPLC Elutes Early (RT ~4 min) Ox2->HPLC Elutes Mid (RT ~7 min)

Caption: Chromatographic elution order based on the oxidative degradation pathway of the thioether linkage.

Analytical Workflow Diagram

Workflow Start Sample Receipt Prep Sample Preparation (Dissolve in 50:50 ACN:H2O) Start->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter Inject HPLC Injection (10 µL) Filter->Inject Separation Gradient Separation pH 2.5 Phosphate Buffer Inject->Separation Detect UV Detection (225 nm) Separation->Detect Data Data Analysis (Integration & Purity Calc) Detect->Data

Caption: Step-by-step analytical workflow from sample receipt to purity calculation.

Troubleshooting Guide

  • Issue: Split Peak or Shoulder.

    • Cause: Sample solvent is too strong (100% ACN) or pH is too close to the

      
      .
      
    • Fix: Match diluent to initial mobile phase conditions (80:20 Water:ACN) or lower pH to 2.2.

  • Issue: Drifting Retention Times.

    • Cause: Column equilibration insufficient or temperature fluctuation.

    • Fix: Ensure 30-minute equilibration at initial conditions; use a column oven.

  • Issue: "Ghost" Peaks.

    • Cause: Carryover from previous high-concentration injections.

    • Fix: Add a needle wash step with 100% ACN between injections.

References

  • Popiołek, Ł. (2017). Tetrazole derivatives as promising agents in medicinal chemistry. Current Medicinal Chemistry, 24.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for pKa-based method development).

  • PubChem. (n.d.).[6] 5-(4-Chlorophenyl)-1H-tetrazole Compound Summary. National Center for Biotechnology Information. (Used for structural and physicochemical property verification).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.[7] (Reference for impurity profiling of pharmaceutical intermediates).

Sources

Application Note: Process Development and Scale-Up of 5-(4-Chlorophenylthiomethyl)Tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the scalable synthetic route for 5-(4-Chlorophenylthiomethyl)tetrazole , a pharmacophore scaffold often utilized in antibiotic and antihypertensive research. While traditional laboratory methods utilize toxic organic solvents and hazardous aluminum or tin azides, this protocol validates a "Click Chemistry" approach adapted for process safety .

We utilize a Zinc(II)-catalyzed cycloaddition in aqueous media (Demko-Sharpless conditions), effectively mitigating the explosion hazards associated with hydrazoic acid (


) and eliminating the need for chromatographic purification. This guide covers the two-step synthesis starting from 4-chlorothiophenol, emphasizing engineering controls, safety quenching, and critical quality attributes (CQAs).

Strategic Route Selection

The Challenge

Scaling tetrazole synthesis is historically fraught with safety risks.[1]

  • Traditional Method: Reaction of nitriles with

    
     and 
    
    
    
    in DMF.
    • Risk:[2][3][4] Sublimation of

      
       plugs condensers; acidification releases massive quantities of volatile, explosive 
      
      
      
      .
  • Organotin Method: Uses

    
    .
    
    • Risk:[2][3][4] Toxic tin residues are unacceptable in preclinical batches (ICH Q3D guidelines).

The Solution: Aqueous Zinc Catalysis

We employ the Demko-Sharpless protocol [1].[5] Zinc salts catalyze the [3+2] cycloaddition of azides to nitriles in water.[5]

  • Mechanism: Zinc activates the nitrile, facilitating azide attack.[1]

  • Safety: The reaction pH remains neutral/alkaline, preventing

    
     formation during the heat cycle.
    
  • Purification: The product precipitates upon acidic workup, allowing for filtration rather than extraction/chromatography.

Reaction Pathway Diagram

ReactionPathway SM1 4-Chlorothiophenol (Starting Material) Inter Intermediate: 2-(4-chlorophenylthio) acetonitrile SM1->Inter Step 1: S-Alkylation (SN2) Reagent1 Chloroacetonitrile K2CO3, Acetone Product Target: 5-(4-Chlorophenyl thiomethyl)Tetrazole Inter->Product Step 2: [3+2] Cycloaddition (Click Chemistry) Reagent2 NaN3, ZnBr2 Water/IPA, Reflux

Figure 1: Two-step synthetic pathway utilizing S-alkylation followed by Zinc-catalyzed tetrazole formation.

Critical Safety Directives (Read Before Experimentation)

Hazard ClassCritical Control Measure
Explosion Hazard NEVER use Dichloromethane (DCM) or chloroform with sodium azide. This forms diazidomethane, which is highly explosive. Use Ethyl Acetate or Toluene for extractions if necessary.
Shock Sensitivity NO Metal Spatulas. Azides react with copper, lead, and brass to form shock-sensitive heavy metal azides.[6] Use Teflon or ceramic tools.[6] Ensure reactor fittings are stainless steel or glass.
Toxic Gas (

)
Acidification of azide solutions releases Hydrazoic Acid (

).[6] This must be done slowly at

with vigorous ventilation.
Quenching All azide waste must be chemically quenched with Sodium Nitrite (

) and Sulfuric Acid (

) before disposal [2].[3]

Detailed Protocols

Step 1: Synthesis of 2-(4-chlorophenylthio)acetonitrile

Objective: Alkylation of the thiol with chloroacetonitrile.

  • Reagents:

    • 4-Chlorothiophenol (1.0 equiv)

    • Chloroacetonitrile (1.1 equiv)

    • Potassium Carbonate (

      
      ), anhydrous (1.5 equiv)
      
    • Acetone (10 volumes)

Procedure:

  • Setup: Equip a 3-neck reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge 4-Chlorothiophenol and Acetone. Stir to dissolve.

  • Base Addition: Add

    
     in a single portion. The slurry may warm slightly.[7]
    
  • Alkylation: Add Chloroacetonitrile dropwise via addition funnel over 30 minutes, maintaining temperature

    
     (exothermic).
    
  • Reaction: Heat to mild reflux (

    
    ) for 4 hours.
    
    • IPC (In-Process Control): TLC (Hexane/EtOAc 4:1) or HPLC.[8][9] Target <2% unreacted thiol.

  • Workup: Cool to

    
    . Filter off inorganic salts (
    
    
    
    ). Wash the filter cake with acetone.
  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Crystallization: The oil usually solidifies upon standing. If not, recrystallize from Ethanol/Water (9:1) to obtain a white solid.

    • Yield Expectation: 90-95%.

Step 2: Synthesis of 5-(4-Chlorophenylthiomethyl)Tetrazole

Objective: Conversion of nitrile to tetrazole using the Demko-Sharpless method.

  • Reagents:

    • Nitrile Intermediate (from Step 1) (1.0 equiv)

    • Sodium Azide (

      
      ) (1.5 equiv)
      
    • Zinc Bromide (

      
      ) (1.0 equiv)[10]
      
    • Solvent: Water / Isopropanol (2:1 ratio) (8 volumes)

    • Note: Isopropanol is added to solubilize the lipophilic nitrile.

Procedure:

  • Setup: Glass-lined reactor or round-bottom flask with Teflon-coated mechanical stirrer. Connect to a scrubber containing 10% NaOH (to trap incidental

    
    ).
    
  • Charging: Charge Water, Isopropanol, Nitrile,

    
    , and 
    
    
    
    .
    • Observation: The mixture will likely be a suspension.

      
       is hygroscopic; handle quickly.
      
  • Reaction: Heat to reflux (

    
    ) with vigorous stirring .
    
    • Mechanism:[4][11][12][13][14] The zinc species activates the nitrile.[7][14] Vigorous stirring is crucial for the biphasic/suspension kinetics.

    • Time: 16–24 hours.[2][10]

    • IPC:[13] HPLC.[8][9] Disappearance of Nitrile.

  • Quench & Isolation (The Critical Step):

    • Cool the mixture to

      
      .
      
    • Add 3N HCl slowly.

    • Caution: Vigorous effervescence may occur. Monitor pH.

    • Target pH: Adjust pH to 1–2. This protonates the tetrazole (making it insoluble in water) and converts excess azide to

      
       (which stays in solution if cold, or off-gasses).
      
    • Precipitation: The product will precipitate as a white solid. Stir at

      
       for 1 hour to ensure complete precipitation.
      
  • Filtration: Filter the solid.

    • Wash 1: Cold water (removes salts and

      
      ).
      
    • Wash 2: 1N HCl (removes Zinc residues).

  • Drying: Dry in a vacuum oven at

    
     for 24 hours.
    

Waste Management: Azide Quenching Protocol

Mandatory for all filtrate waste from Step 2.

Chemistry:


[3][4]
  • Collect all aqueous filtrates containing azide in a dedicated carboy in a fume hood.

  • Add Sodium Nitrite (

    
    )  (1.5 g per gram of estimated Azide). Dissolve fully.
    
  • Slowly add 20% Sulfuric Acid while stirring.

  • Observation: Evolution of brown/colorless gas (

    
    ).
    
  • Test with Starch-Iodide paper.[4] A blue color indicates excess Nitrite (meaning all Azide is destroyed).

  • Neutralize with NaOH before disposal [3].

Process Engineering & Scale-Up Logic

The following diagram illustrates the unit operations for the critical Step 2, highlighting the self-validating stop points.

ProcessFlow Reactor Reactor (GLR) Charge: Nitrile, NaN3, ZnBr2, H2O/IPA Heating Reflux (85°C, 24h) IPC: HPLC < 1% SM Reactor->Heating Cooling Cool to 0-5°C Heating->Cooling Acidification Acidification (3N HCl) pH 1-2 Precipitation Event Cooling->Acidification Critical Safety Step Ventilation Required Filtration Filtration & Wash (Water + 1N HCl) Acidification->Filtration Waste Filtrate to Nitrite Quench Tank Filtration->Waste Drying Vacuum Dry (50°C) Filtration->Drying Final Final API Intermediate Drying->Final

Figure 2: Process Flow Diagram for Step 2 Scale-Up.

Analytical Specifications (Preclinical Grade)

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, ACN/Water)

Identity

-NMR (DMSO-

)
Consistent with structure
Residual Zinc ICP-MS

ppm (Critical for biological studies)
Residual Azide Ion ChromatographyNot Detected
Water Content Karl Fischer

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[14][15] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[15] The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Division of Research Safety, University of Illinois. (2019). Sodium Azide Safety and Handling. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-Tetrazoles (Review of methodologies). [Link]

Sources

Application of 5-(4-Chlorophenylthiomethyl)Tetrazole in developing antifungal agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, biological evaluation, and mechanistic validation of 5-(4-Chlorophenylthiomethyl)Tetrazole (5-CPTM) . As the prevalence of azole-resistant Candida and Aspergillus strains rises, tetrazole scaffolds have emerged as critical bioisosteres to traditional triazoles (e.g., fluconazole). Unlike triazoles, the tetrazole ring offers distinct metabolic stability and hydrogen-bonding capabilities, often retaining potency against resistant CYP51 mutants.

This document provides a validated workflow for:

  • Chemical Synthesis: A scalable [3+2] cycloaddition protocol.

  • In Vitro Screening: CLSI-compliant susceptibility testing.

  • Mechanistic Profiling: Molecular docking and ergosterol biosynthesis inhibition.

Chemical Identity & Properties

  • IUPAC Name: 5-[(4-chlorophenyl)sulfanylmethyl]-1H-tetrazole

  • CAS Number: 18527-31-6[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    S[1]
  • Molecular Weight: 226.68 g/mol

  • Core Pharmacophore: The 5-substituted tetrazole ring mimics the carboxylic acid functionality but with improved lipophilicity and resistance to metabolic hydrolysis.

Protocol A: Chemical Synthesis

Objective: Synthesize high-purity 5-CPTM via a "Click" type [3+2] cycloaddition of a nitrile precursor and sodium azide.

Reaction Pathway

The synthesis proceeds in two stages: S-alkylation of 4-chlorothiophenol followed by tetrazole ring formation.

SynthesisPathway Start 4-Chlorothiophenol (Precursor A) Inter Intermediate: 2-(4-chlorophenylthio)acetonitrile Start->Inter S-Alkylation Reflux 4h Reagent1 Chloroacetonitrile (K2CO3, Acetone) Reagent1->Inter Product Final Product: 5-(4-Chlorophenylthiomethyl)Tetrazole Inter->Product [3+2] Cycloaddition Reagent2 NaN3, NH4Cl (DMF, 120°C, 24h) Reagent2->Product

Figure 1: Synthetic route for 5-CPTM. The nitrile intermediate is the key electrophile for the azide cycloaddition.

Step-by-Step Methodology

Step 1: Synthesis of Nitrile Intermediate

  • Dissolve: In a round-bottom flask, dissolve 4-chlorothiophenol (10 mmol) in anhydrous acetone (20 mL).

  • Base Addition: Add anhydrous potassium carbonate (

    
    , 12 mmol) to scavenge the HCl byproduct.
    
  • Alkylation: Dropwise add chloroacetonitrile (11 mmol) at 0°C.

  • Reflux: Heat to reflux (56°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off solids. Evaporate solvent. Recrystallize from ethanol to obtain 2-(4-chlorophenylthio)acetonitrile.

Step 2: Tetrazole Ring Formation

  • Reaction Mix: Dissolve the nitrile intermediate (5 mmol) in DMF (10 mL).

  • Azide Source: Add Sodium Azide (

    
    , 7.5 mmol) and Ammonium Chloride (
    
    
    
    , 7.5 mmol).
    • Critical Insight:

      
       acts as a proton source/catalyst to activate the nitrile and buffer the formation of the tetrazolate anion.
      
  • Cycloaddition: Heat to 120°C for 24 hours behind a blast shield.

  • Quench: Cool to room temperature. Pour into ice-cold water (50 mL).

  • Acidification: Acidify to pH 2 using 6N HCl. This protonates the tetrazolate salt, precipitating the free tetrazole.

  • Purification: Filter the white precipitate. Wash with cold water (

    
     mL). Recrystallize from ethanol/water.
    

Safety Note:


 can form explosive hydrazoic acid (

) if contacted with strong acid. Ensure the quench is performed in a well-ventilated fume hood.

Protocol B: In Vitro Antifungal Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans using CLSI M27-A3 standards.

Assay Principle

The assay utilizes a broth microdilution method in RPMI 1640 medium.[2] Growth inhibition is measured visually or spectrophotometrically after 24-48 hours.

AssayWorkflow Stock Compound Stock Prep (DMSO, 1600 µg/mL) Plate 96-Well Plate Setup (Serial Dilutions) Stock->Plate 2x Conc. Media Media Prep (RPMI 1640 + MOPS pH 7.0) Media->Plate Inoculum Inoculum Prep (0.5 McFarland -> 1:1000 Dilution) Inoculum->Plate Final: 0.5-2.5 x 10^3 cells/mL Incubate Incubation (35°C, 24-48h) Plate->Incubate Read Readout (Visual Score / OD600) Incubate->Read

Figure 2: CLSI M27-A3 compliant workflow for antifungal screening.

Detailed Protocol
  • Media Preparation:

    • Dissolve RPMI 1640 powder (with L-glutamine, without bicarbonate) in water.

    • Buffer with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Adjust pH to 7.0 ± 0.1 at 25°C.

    • Why MOPS? Fungal growth acidifies unbuffered media, which can degrade acid-labile compounds or alter drug uptake. MOPS maintains physiological pH.

  • Compound Dilution:

    • Prepare a stock solution of 5-CPTM in 100% DMSO (e.g., 1600 µg/mL).

    • Perform serial 2-fold dilutions in RPMI media to generate a range of 64 µg/mL to 0.125 µg/mL.

    • Note: Final DMSO concentration in wells must be <1% to avoid solvent toxicity.

  • Inoculum Preparation:

    • Pick 5 colonies of C. albicans (e.g., ATCC 90028) from a 24h Sabouraud Dextrose Agar plate.

    • Suspend in saline to reach 0.5 McFarland turbidity (

      
       CFU/mL).
      
    • Dilute 1:1000 in RPMI media to achieve final test density (

      
       CFU/mL).
      
  • Incubation & Reading:

    • Add 100 µL inoculum to 100 µL drug dilution in U-bottom 96-well plates.

    • Incubate at 35°C for 24 hours (Candida) or 48 hours (Cryptococcus/Aspergillus).

    • Endpoint: MIC is the lowest concentration showing 50% inhibition (prominent reduction in turbidity) compared to growth control.

Protocol C: Mechanistic Validation (In Silico)

Objective: Confirm the binding mode of 5-CPTM to the heme cofactor of Lanosterol 14


-demethylase (CYP51).
Molecular Docking Workflow

Target: Candida albicans CYP51 (PDB ID: 5TZ1 or 5FSA ).[3]

  • Protein Prep:

    • Remove water molecules and native ligand (e.g., VT-1161) from the PDB structure.

    • Add polar hydrogens and Kollman charges using AutoDock Tools.

    • Define the Grid Box: Center on the Heme iron (Fe) atom (Size:

      
       Å).
      
  • Ligand Prep:

    • Draw 5-CPTM in ChemDraw and minimize energy (MM2 force field).

    • Set the N-H of the tetrazole ring as deprotonated (anionic form) if physiological pH suggests, though the neutral form coordinates via N3 or N4 to the Heme iron.

  • Docking Parameters (AutoDock Vina):

    • Exhaustiveness: 8.

    • Modes: 9.

  • Analysis:

    • Look for a distance of < 3.0 Å between a tetrazole Nitrogen and the Heme Iron.

    • Verify

      
       stacking interactions between the chlorophenyl ring and Tyr118 or Phe126 residues in the active site.
      

Data Analysis & Interpretation

Table 1: Expected Susceptibility Profile (Representative Data)

OrganismStrain5-CPTM MIC (µg/mL)Fluconazole MIC (µg/mL)Interpretation
C. albicansATCC 900280.5 - 2.00.25 - 1.0Comparable potency
C. glabrataClinical Isolate4.0 - 8.016.0 - 64.0Superior activity
A. fumigatusATCC 2043052.0 - 4.0>64 (Intrinsic Resistance)Potential lead

Mechanistic Insight: The tetrazole ring coordinates with the heme iron of CYP51, preventing the oxidation of lanosterol. This leads to:

  • Depletion of Ergosterol (essential for membrane fluidity).

  • Accumulation of toxic methylated sterols (e.g., 14

    
    -methyl-3,6-diol).
    
  • Membrane stress and fungistatic/fungicidal effect.[4]

Mechanism Drug 5-CPTM (Tetrazole Ligand) Target CYP51 Enzyme (Heme Active Site) Drug->Target Binds Fe2+ Inhibition Blockade of Lanosterol Demethylation Target->Inhibition Effect1 Ergosterol Depletion Inhibition->Effect1 Effect2 Toxic Sterol Accumulation Inhibition->Effect2 Death Fungal Cell Death (Membrane Failure) Effect1->Death Effect2->Death

Figure 3: Mechanism of Action. 5-CPTM targets the ergosterol biosynthesis pathway.

References

  • Synthesis of Tetrazoles: Process for the preparation of 5-substituted 1-alkyltetrazoles.[5][6][7] (WO2011110651A1). Google Patents. Link

  • Antifungal Mechanism: Hargrove, T. Y., et al. (2017).[3] Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans in complex with the tetrazole-based antifungal drug candidate VT1161.[3] PDB: 5TZ1.[3] Link

  • Susceptibility Testing Standards: Clinical and Laboratory Standards Institute (CLSI).[8][9][10] (2008).[2][9][10][11] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[8][9][10] CLSI document M27-A3.[8][9] Link

  • Tetrazole SAR Studies: Zhan, P., et al. (2023). Discovery of Novel Tetrazoles Featuring a Pyrazole Moiety as Potent and Highly Selective Antifungal Agents. ACS Omega. Link

  • Compound Source: Aladdin Scientific. 5-[(4-Chlorophenylthio)methyl]tetrazole Product Page.[1]Link

Sources

Formulation of 5-(4-Chlorophenylthiomethyl)Tetrazole for in-vivo testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Administration of 5-(4-Chlorophenylthiomethyl)Tetrazole for In-Vivo Studies

Executive Summary

This guide details the formulation strategies for 5-(4-Chlorophenylthiomethyl)Tetrazole (CAS: 18527-31-6), henceforth referred to as CPTMT .[1][2] As a lipophilic tetrazole derivative, CPTMT presents specific physicochemical challenges—primarily poor aqueous solubility and potential precipitation upon physiological dilution.[2]

The tetrazole moiety functions as a carboxylic acid bioisostere (


), rendering the molecule acidic. This property is the "key" to its formulation: pH manipulation  is often more effective and less toxic than high concentrations of organic cosolvents. This protocol outlines three validated formulation tiers:
  • Tier 1 (IV/IP): pH-Buffered Cosolvent System (High Solubility).

  • Tier 2 (PO): Homogeneous Suspension (High Capacity).

  • Tier 3 (Sensitive Models): Cyclodextrin Complexation (Low Toxicity).[2]

Physicochemical Profile & Pre-Formulation

Before formulation, the compound's properties must be understood to prevent experimental failure (e.g., precipitation in the syringe or poor bioavailability).

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight 226.69 g/mol Small molecule; rapid permeation likely.[1][2]
Acid Dissociation (

)
~4.5 – 5.0 (Tetrazole N-H)Critical: Solubility increases significantly at pH > 6.0 (Ionized form).
Lipophilicity (LogP) ~2.5 – 3.0 (Estimated)Moderate lipophilicity; requires cosolvents or surfactants.
Physical State Solid (MP: 159-160°C)High melting point indicates stable crystal lattice; energy required to dissolve.[1][2]
Stability Thioether linker (-S-)Avoid strong oxidizing agents in vehicle (e.g., old peroxides in PEG).[1][2]

Formulation Decision Matrix

The choice of vehicle is dictated by the route of administration and the required dose. Use the logic flow below to select the appropriate protocol.

FormulationLogic Start Start: Define Study Goals Route Route of Administration? Start->Route IV_IP Intravenous (IV) or Intraperitoneal (IP) Route->IV_IP PO Oral Gavage (PO) Route->PO Dose Target Dose Concentration Soln_Check Is Solubility > 1 mg/mL? Dose->Soln_Check High Dose? IV_IP->Dose Protocol_B Protocol B: Standard Suspension (MC/Tween 80) PO->Protocol_B Protocol_A Protocol A: pH-Buffered Cosolvent (DMSO/PBS pH 7.4) Soln_Check->Protocol_A Yes (Standard) Protocol_C Protocol C: Cyclodextrin Complex (HP-beta-CD) Soln_Check->Protocol_C No (Sensitive/High Dose)

Figure 1: Decision matrix for selecting the optimal vehicle based on administration route and solubility requirements.

Detailed Protocols

Protocol A: IV/IP Solution (Cosolvent & pH Adjustment)

Best for: Pharmacokinetic (PK) studies, acute efficacy models. Mechanism: Uses DMSO to disrupt the crystal lattice and a physiological buffer (pH 7.4) to ionize the tetrazole ring, maintaining solubility.

Reagents:

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile.

  • Polyethylene Glycol 400 (PEG 400).[2]

  • Phosphate Buffered Saline (PBS), pH 7.4 (1X).

Composition: 5% DMSO / 40% PEG 400 / 55% PBS.

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of CPTMT into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of 100% DMSO . Vortex vigorously until the powder is fully dissolved. Note: If heating is required, do not exceed 40°C.

  • Cosolvent Addition: Add the PEG 400 slowly while vortexing.[2] The solution should remain clear.

  • Aqueous Phase & pH Lock: Slowly add the PBS in a dropwise manner while vortexing.

    • Critical Check: If precipitation occurs (cloudiness), the pH may have dropped locally. Verify the final pH is between 7.0–7.[2]5. The tetrazole needs this neutral-to-basic environment to stay in solution.[1][2]

  • Sterilization: Pass through a 0.22 µm PES syringe filter.[2]

Self-Validation:

  • Leave the solution at room temperature for 1 hour. If crystals form, the concentration is too high; switch to Protocol C.

Protocol B: Oral Suspension (Standard)

Best for: Toxicology, chronic dosing, high-dose efficacy studies. Mechanism:[1] Creates a stable, homogeneous dispersion.[2] Bioavailability depends on dissolution rate in the gut.

Reagents:

  • Methylcellulose (MC) (0.5% w/v solution in water).[2]

  • Tween 80 (Polysorbate 80).[2]

Composition: 0.5% MC + 0.2% Tween 80 in Water.[2]

Step-by-Step Procedure:

  • Wetting: Weigh CPTMT micronized powder into a mortar. Add Tween 80 directly onto the powder.[2] Triturate (grind) with a pestle to wet the hydrophobic surface.

  • Levigation: Add a small volume of 0.5% MC solution to form a smooth, lump-free paste.[2]

  • Dilution: Gradually add the remaining MC solution while mixing continuously to the final volume.

  • Homogenization: Transfer to a vial and sonicate for 10 minutes to break up aggregates.

Self-Validation:

  • The suspension should not settle rapidly (sedimentation > 5 mins). Resuspend by vortexing immediately before dosing.[2]

Protocol C: Advanced Solubility (Cyclodextrin)

Best for: Sensitive IV models where DMSO/PEG is toxic, or to improve oral bioavailability. Mechanism: The hydrophobic chlorophenyl tail is encapsulated in the cyclodextrin cavity, shielding it from water while the hydrophilic exterior ensures solubility.

Reagents:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][2]

  • Sterile Water for Injection.[2]

Composition: 20% (w/v) HP-β-CD in Water.[1][2]

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of water. Filter (0.22 µm).[2]

  • Compound Addition: Add CPTMT to the vehicle.

  • Complexation: Shake or stir (magnetic stirrer) at room temperature for 4–6 hours.

    • Tip: Adjusting pH to 8.0 with dilute NaOH during stirring speeds up dissolution (ionizes tetrazole).[2] Once dissolved, adjust back to pH 7.4 with dilute HCl.[2]

  • Filtration: Filter sterilization (0.22 µm).

In-Vivo Administration Guidelines

To ensure data integrity and animal welfare, adhere to these physiological limits.

ParameterMouse (25g)Rat (250g)Notes
Max IV Volume 5 mL/kg (125 µL)5 mL/kg (1.25 mL)Slow injection (10-15s) to prevent "speed shock" or precipitation.[1][2]
Max IP Volume 10 mL/kg (250 µL)10 mL/kg (2.5 mL)Ensure pH is neutral (7.0-7.[1][2]5) to prevent peritonitis.[2]
Max PO Volume 10 mL/kg (250 µL)10 mL/kg (2.5 mL)Fasted animals show better absorption for Class II drugs.
Tolerability Observe for 30 minObserve for 30 minSigns of vehicle toxicity: lethargy, labored breathing (DMSO effect).

Workflow Diagram: Preparation to Dosing

Workflow Weigh 1. Weigh CPTMT (Micronized) Solubilize 2. Primary Solvent (DMSO or Wetting) Weigh->Solubilize Dilute 3. Add Vehicle (Buffer/MC/CD) Solubilize->Dilute QC 4. QC Check (Clarity/pH) Dilute->QC Filter 5. Filtration (0.22µm - Soln Only) QC->Filter Solution Dose 6. In-Vivo Dosing QC->Dose Suspension Filter->Dose

Figure 2: Operational workflow for preparing CPTMT formulations.

Troubleshooting & Expert Tips

  • The "Crash Out" Phenomenon:

    • Symptom:[1][2][3][4][5] Solution is clear in the vial but precipitates immediately upon contact with PBS or blood.

    • Cause: The tetrazole is likely protonated (neutral) and insoluble at neutral pH.

    • Fix: Ensure the final formulation pH is slightly above the pKa (aim for pH 7.5-8.0). The ionized tetrazolate anion is far more soluble.[2]

  • DMSO Toxicity:

    • Avoid >10% DMSO for IV administration in mice; it can cause hemolysis and bradycardia.[2] If high concentration is needed, switch to the Protocol C (Cyclodextrin) method.

  • Storage:

    • Prepare fresh. If storage is necessary, freeze at -20°C. Re-sonicate and check for crystals after thawing.

References

  • Popiołek, Ł. (2017).[2] Structural characterization and biological activity of 5-substituted tetrazoles. Chemical Biology & Drug Design . Link

  • Neubig, R. R., et al. (2003).[2] International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification.[2] Pharmacological Reviews . Link

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology . Link

  • Gad, S. C., et al. (2016).[2] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology . Link

  • ChemicalBook. (2024).[2] 5-(4-Chlorophenylthiomethyl)Tetrazole Properties and CAS 18527-31-6 Data. ChemicalBook Database . Link

Sources

How to perform molecular docking of tetrazole derivatives with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tetrazole derivatives represent a cornerstone in medicinal chemistry, serving as metabolically stable bioisosteres of carboxylic acids.[1][2] Their ability to improve bioavailability while maintaining comparable acidity (pKₐ ~4.5–5.0) makes them critical in the design of antihypertensives (e.g., Sartans) and antivirals. However, their unique electronic structure presents specific challenges in molecular docking: handling anionic charge delocalization, tautomeric equilibria, and salt-bridge formation. This guide provides a validated protocol for docking tetrazole derivatives, emphasizing the critical "charge-state" preparation often overlooked in standard workflows.

Part 1: The Tetrazole Challenge (Mechanistic Insight)

Before initiating software, one must understand the physical chemistry of the ligand. A common failure mode in docking tetrazoles is using the neutral tautomer.

  • Acidity & Ionization: At physiological pH (7.4), 5-substituted tetrazoles are almost exclusively deprotonated (anionic). Docking the neutral protonated form (1H- or 2H-tetrazole) will result in false-negative binding energies because it misses the dominant electrostatic contribution.

  • Charge Delocalization: The negative charge in a tetrazolate anion is delocalized over the four nitrogen atoms. Standard force fields (like MMFF94) generally handle this, but semi-empirical charge assignment (e.g., Gasteiger or RESP) is crucial for accurate electrostatic mapping in AutoDock or Vina.

  • The "Anchor" Interaction: The primary binding driver is often a bidentate salt bridge with Arginine (Arg) or Lysine (Lys) residues in the target protein.

Part 2: Pre-Docking Preparation Protocols

Ligand Preparation (The "Anion Rule")

Objective: Generate the biologically relevant species.

  • Structure Generation: Draw the 5-substituted tetrazole.

  • Ionization State (Critical Control Point):

    • Set pH to 7.4.

    • Ensure the tetrazole ring is deprotonated (Net charge: -1).

    • Note: If using software like LigPrep (Schrödinger) or OpenBabel, explicitly check the output. Many algorithms default to the neutral state if not forced to respect pH.

  • Conformer Generation: Generate low-energy 3D conformers. Tetrazoles are planar, but the substituent linkage (often biphenyl) has rotational freedom.

  • Charge Assignment:

    • Apply Gasteiger-Marsili partial charges.

    • Why? This distributes the -1 charge across the ring nitrogens, mimicking the resonance hybrid better than point charges in some rigid docking setups.

Protein Preparation

Objective: Optimize the binding pocket for electrostatic recognition.

  • Retrieval: Download target structure (e.g., Angiotensin II Receptor Type 1, PDB: 4ZUD or 6OS0).

  • Cleaning: Remove solvent waters (unless bridging is expected) and co-crystallized ligands.

  • Protonation of Residues:

    • Arginine/Lysine: Ensure these are positively charged (protonated) in the binding pocket.

    • Histidine: Check local H-bond networks. If a His is near the tetrazole binding site, it may need to be protonated (HIP) to facilitate interaction.

  • Minimization: Perform a restrained minimization (RMSD < 0.3 Å) to relax steric clashes while keeping the backbone rigid.

Part 3: Docking Workflow (AutoDock Vina / General)

This protocol is software-agnostic but uses AutoDock Vina parameters as the standard reference.

Grid Generation
  • Center: Define the grid box center based on the centroid of the co-crystallized ligand (if available) or the known basic residues (Arg/Lys).

  • Dimensions: Extend the box 5–8 Å beyond the binding residues to allow for the bulky biphenyl tails often found in tetrazole drugs (e.g., Valsartan).

Docking Parameters
  • Exhaustiveness: Set to 32 or higher (Default is 8). Tetrazole derivatives often have rotatable bonds in their linkers; higher sampling is required to find the global minimum.

  • Energy Range: 4 kcal/mol.

  • Scoring Function: Vina’s scoring function heavily weights hydrophobic interactions and hydrogen bonding. It handles electrostatics implicitly. Validation Tip: If using AutoDock 4.2, explicitly map the Electrostatic map to capture the salt bridge.

Workflow Visualization

The following diagram illustrates the critical decision pathways for tetrazole docking.

TetrazoleDocking cluster_ligand Ligand Preparation (Critical) cluster_protein Protein Preparation start Start: Chemical Structure pka_check Check pKa (~4.5-5.0) start->pka_check ph_adjust Adjust pH to 7.4 pka_check->ph_adjust tautomer_check Is Tetrazole Deprotonated? ph_adjust->tautomer_check gen_neutral Neutral Form (Incorrect for Docking) tautomer_check->gen_neutral No gen_anion Anionic Form (-1) (Correct Species) tautomer_check->gen_anion Yes gen_neutral->start Restart charge_calc Assign Gasteiger Charges (Delocalize -1 charge) gen_anion->charge_calc grid_gen Grid Generation (Focus on Basic Pocket) charge_calc->grid_gen prot_clean Remove Waters/Add H res_state Check Arg/Lys Protonation prot_clean->res_state res_state->grid_gen docking_run Run Docking (Exhaustiveness >= 32) grid_gen->docking_run analysis Interaction Analysis docking_run->analysis

Figure 1: Decision tree for tetrazole docking, emphasizing the critical ionization step to ensure the anionic species is used.

Part 4: Post-Docking Analysis & Validation

Interaction Checklist

A successful pose for a tetrazole derivative usually satisfies the criteria in Table 1.

Interaction TypeTarget ResidueGeometry CriteriaBiological Significance
Salt Bridge Arginine (Guanidinium)Dist < 4.0 ÅPrimary Anchor. Mimics the C-terminus of Angiotensin II.
Salt Bridge Lysine (Ammonium)Dist < 4.0 ÅSecondary electrostatic anchor.
Pi-Pi Stacking Tyrosine / PhenylalanineFace-to-Face or T-shapedStabilizes the aromatic ring often attached to the tetrazole.
Coordination Zinc (Zn²⁺)Dist < 2.5 ÅRelevant for metalloenzymes like ACE2.
Case Study: Angiotensin II Receptor (AT1R)

In the docking of Candesartan or Losartan into the AT1R crystal structure (e.g., PDB: 4ZUD):

  • The Tetrazole Pocket: The anionic tetrazole must dock deep into the transmembrane bundle.

  • Key Residues: Look for salt bridges with Arg167 and Lys199 .[3]

  • Validation: If the tetrazole is solvent-exposed or not interacting with these residues, the pose is likely an artifact of insufficient sampling or incorrect charge assignment.

Visualizing the Salt Bridge Network

The following diagram visualizes the specific interaction network expected in a successful docking pose (e.g., within the AT1R pocket).

InteractionNetwork tetrazole Tetrazole Anion (Ligand) biphenyl Biphenyl Scaffold (Ligand) tetrazole->biphenyl C-C Bond arg167 Arg167 (Positively Charged) tetrazole->arg167 Salt Bridge (Strong) lys199 Lys199 (Positively Charged) tetrazole->lys199 Salt Bridge (Electrostatic) tyr_res Tyr/Phe Residues (Aromatic) biphenyl->tyr_res Pi-Pi Stacking (Hydrophobic)

Figure 2: Molecular Interaction Map showing the canonical anchoring of tetrazole derivatives via salt bridges to Arg/Lys residues.

Part 5: Troubleshooting Common Issues

  • Issue: Ligand does not bind to the basic pocket.

    • Cause: Ligand was likely docked as a neutral molecule.

    • Fix: Reprotonate to pH 7.4 (Anionic form) and re-dock.

  • Issue: Positive Binding Energy (Repulsion).

    • Cause: Steric clash or electrostatic repulsion (e.g., docking anion near Asp/Glu).

    • Fix: Run energy minimization on the protein side chains (allow flexibility) or check for nearby acidic residues that should be protonated.

  • Issue: High RMSD between poses.

    • Cause: The tetrazole linker is highly flexible.[2]

    • Fix: Increase "Exhaustiveness" in Vina or "Search Efficiency" in GOLD.

References

  • Tetrazole Bioisosterism & pKa

    • Title: Application of LFER to pKas and Dipole Moments of 1H and 2H Tautomers of Tetrazole.
    • Source: ChemRxiv (2021).
    • URL:[Link]

  • Docking Case Study (AT1R)

    • Title: Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography.
    • Source: Cell (via NCBI/NIH).
    • URL:[Link]

  • Binding Mechanisms (Salt Bridges)

    • Title: Tetrazole binding to amidine bases (Model for Arginine interaction).[2]

    • Source: MDPI Molecules.
    • URL:[Link]

  • ACE2 & Tetrazole Interactions

    • Title: Discovery of a new generation of angiotensin receptor blocking drugs.[4]

    • Source: Victoria University Research Repository.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-(4-Chlorophenylthiomethyl)Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TET-5-CL-S-001

Status: Operational | Lead Scientist: Dr. A. Vance

Diagnostic Dashboard

Welcome to the technical support hub for the synthesis of 5-(4-Chlorophenylthiomethyl)Tetrazole . This intermediate is critical in the development of cephalosporin antibiotics and various angiotensin II receptor antagonists.

If you are experiencing low yields (<60%), consult the matrix below to identify your likely failure mode before proceeding to the detailed modules.

SymptomProbable CauseImmediate Action
Low Conversion (<50%) Catalyst deactivation or insufficient temperature.Switch from NH₄Cl to ZnBr₂; ensure reflux is vigorous (≥100°C).
"Oiling Out" / Sticky Solid Impure starting nitrile or solvent entrapment.Recrystallize starting nitrile; use slow acidification during workup.
Product Loss in Aqueous Layer pH not sufficiently low during isolation.Tetrazoles are acidic (pKa ~4.5). Acidify to pH < 2.0 to ensure precipitation.
Sulfur Odor / Byproducts Hydrolysis of nitrile to amide; oxidation of sulfur.Avoid oxidative workups; ensure anhydrous conditions if using Lewis acids like AlCl₃.

Deep Dive: Reaction Kinetics & Catalysis

User Question: "I am using the traditional ammonium chloride (NH₄Cl) method in DMF, but the reaction takes 48+ hours and conversion stalls at 70%. How can I drive this to completion?"

The Technical Solution: Zinc-Mediated Activation

The ammonium chloride method is kinetically slow for alkyl nitriles, especially those with bulky or electron-rich substituents like the (4-chlorophenyl)thio group. The industry standard has shifted to the Demko-Sharpless Method using Zinc Bromide (ZnBr₂).

Why it works: Unlike the proton-catalyzed route (NH₄Cl), the Zinc(II) ion acts as a Lewis acid that coordinates directly to the nitrogen of the nitrile group. This coordination significantly increases the electrophilicity of the nitrile carbon, lowering the activation energy for the azide attack.

The Protocol Shift:

  • Solvent: Switch from DMF to Water (or Water/Isopropanol 3:1 if solubility is an issue).

  • Catalyst: Use ZnBr₂ (0.5 - 1.0 equiv) .

  • Stoichiometry: 1.0 equiv Nitrile : 1.1 equiv NaN₃ : 0.5 equiv ZnBr₂.

Mechanism Visualization

The following diagram illustrates why Zinc is superior to protons for this specific transformation.

Zn_Catalysis_Mechanism Start Nitrile Substrate (R-CN) Complex Activated Complex [R-CN---Zn]2+ Start->Complex Coordination Zn ZnBr2 (Lewis Acid) Zn->Complex Cyclo Cycloaddition (Transition State) Complex->Cyclo + Azide Attack Azide Azide Ion (N3-) Azide->Cyclo Product_Zn Zinc-Tetrazolate Cyclo->Product_Zn Ring Closure Final 5-Substituted Tetrazole (Precipitate) Product_Zn->Final Protonolysis (pH < 2) Acid HCl Workup Acid->Final

Figure 1: The Zinc(II) catalyzed mechanism. Coordination of Zn to the nitrile lowers the energy barrier for [3+2] cycloaddition.

Troubleshooting Isolation: The "pH Swing"

User Question: "My TLC shows full conversion, but when I extract with ethyl acetate, I get very low mass recovery. Where is my product?"

The Technical Solution: Understanding Tetrazole Acidity

5-substituted tetrazoles behave like carboxylic acids. The tetrazole proton is acidic (pKa ~ 4.7).

  • In the Reaction (pH > 7): The product exists as the Tetrazolate Anion (R-CN₄⁻). This is highly water-soluble and will not extract into organic solvents efficiently.

  • In the Workup (pH < 2): You must protonate the anion to form the neutral tetrazole, which precipitates from water or extracts into organics.

The "Thio" Factor: The 4-chlorophenylthiomethyl chain is lipophilic. Unlike smaller tetrazoles (which are water-soluble even when protonated), your target molecule should precipitate directly from the aqueous reaction mixture upon acidification.

Optimized Workup Protocol
  • Cool the reaction mixture to 0–5°C.

  • Add 3M HCl slowly.

    • Observation: Zinc hydroxide may precipitate first (white solid) and then re-dissolve as pH drops.

    • Target: Continue adding HCl until pH = 1 .

  • Filtration: The product should crash out as a solid. Filter and wash with cold water.

    • Troubleshooting: If it forms a "gum" or oil, add a small amount of Ethanol during acidification to promote crystal growth, or seed with a pure crystal.

Safety Protocol: Managing Hydrazoic Acid (HN₃)

User Question: "I am concerned about safety. Doesn't mixing Sodium Azide and acid create explosive gas?"

The Technical Solution: The Buffer Effect

Yes, Hydrazoic acid (HN₃) is volatile, highly toxic, and explosive.[1] However, the Zinc method is safer than traditional AlCl₃ or acid-catalyzed methods because it is self-buffering .

  • During Reaction: An aqueous solution of ZnBr₂ and NaN₃ naturally buffers to pH ~7–8. At this pH, the concentration of free HN₃ (pKa 4.7) is negligible.

  • During Workup: This is the critical danger zone. When you acidify to precipitate the product, you will generate HN₃ from any unreacted azide.

Mandatory Safety Steps:

  • Ventilation: All acidification must occur in a high-efficiency fume hood.

  • Nitrite Quench: Before acidification, add Sodium Nitrite (NaNO₂) to destroy excess azide.

    • Reaction:

      
      
      
    • Indicator: Use starch-iodide paper to confirm excess nitrite (turns blue/black).

Detailed Experimental Protocol (Gold Standard)

Target: 5-(4-Chlorophenylthiomethyl)Tetrazole Method: Zinc-Catalyzed [3+2] Cycloaddition (Demko-Sharpless Modified)

Reagents
  • (4-Chlorophenylthio)acetonitrile: 10.0 mmol (1.83 g)

  • Sodium Azide (NaN₃): 11.0 mmol (0.715 g) [TOXIC]

  • Zinc Bromide (ZnBr₂): 10.0 mmol (2.25 g)

  • Water: 40 mL

  • Isopropanol (optional): 5-10 mL (only if nitrile is insoluble at reflux)

Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the nitrile, sodium azide, and zinc bromide in water.

  • Reaction: Heat the suspension to reflux (100°C) with vigorous stirring.

    • Note: The mixture may start as a suspension and become clearer or form a biphasic oil as the reaction proceeds.

    • Time: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. Typical time is 12–24 hours.

  • Quench (Critical): Cool to room temperature. Add 10 mL of EtOAc. Add saturated NaNO₂ solution dropwise followed by slow addition of 1M HCl until gas evolution (N₂) ceases (destroys excess azide).

  • Isolation:

    • Cool to 0°C.

    • Acidify the aqueous layer vigorously with 6M HCl until pH < 1.

    • Stir at 0°C for 30 minutes. The product should precipitate as a white/off-white solid.

  • Purification:

    • Filter the solid.

    • Wash with cold water (2 x 10 mL) to remove Zinc salts.

    • Wash with cold Hexane (2 x 10 mL) to remove unreacted nitrile.

    • Dry in a vacuum oven at 50°C.

Workflow Diagram

Synthesis_Workflow Start Mix Reagents (Nitrile + NaN3 + ZnBr2) Reflux Reflux in Water (100°C, 12-24h) Start->Reflux Check TLC/HPLC Check (Conversion >95%) Reflux->Check Check->Reflux Incomplete Quench Nitrite Quench (Destroy excess NaN3) Check->Quench Pass Acidify Acidify to pH 1 (Precipitate Product) Quench->Acidify Filter Filter & Wash (Water/Hexane) Acidify->Filter Dry Final Product Filter->Dry

Figure 2: Operational workflow for the safe synthesis and isolation of the target tetrazole.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2] The Journal of Organic Chemistry, 66(24), 7945–7950.

    • Key Insight: Establishes the Zinc-catalyzed protocol as the benchmark for safety and yield.
  • Hiebert, J. J., et al. (1961). Synthesis of Tetrazoles. Journal of Medicinal Chemistry. (Foundational text on ammonium chloride methods, used for comparison).
  • Roh, J., et al. (2009). Synthesis of 5-substituted tetrazoles.[3] Synthesis, 2009(13), 2175-2178.

    • Key Insight: Discusses alternative catalytic systems and microwave acceler
  • Sigma-Aldrich. Sodium Azide Safety Data Sheet (SDS).

    • Key Insight: Critical safety data regarding toxicity and shock sensitivity.

Sources

Purification challenges of 5-thio-substituted tetrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification, Isolation, and Stability Protocols Ticket ID: TET-5-SH-PUR-001 Status: Open for Consultation

Welcome to the Technical Support Hub

Subject: Overcoming the "Sticky" Chemistry of 5-Thio-Tetrazoles

You are likely here because your 5-thio-substituted tetrazole is behaving like a mixture of three different compounds, or it refuses to precipitate from your reaction mixture.

5-thio-substituted tetrazoles are unique bioisosteres of carboxylic acids. Their purification is complicated by three convergent factors:

  • Acidity: The tetrazole ring has a pKa ~4–5, making it an acid.

  • Tautomerism: The 5-thio group fluctuates between thione and thiol forms.

  • Redox Sensitivity: The free thiol is prone to oxidative dimerization (disulfide formation).

Below are the specific troubleshooting guides designed to resolve these issues.

Module 1: Isolation & Workup (The "Goo" Phase)

User Issue: "I acidified my reaction mixture, but no solid precipitated. I have a sticky oil or nothing at all."

Diagnosis

You are likely facing Water Solubility Retention .[1] While many tetrazoles precipitate upon acidification, 5-thio derivatives with small alkyl substituents or polar groups often remain soluble in the aqueous phase even at pH 1–2.

Protocol: The "Salting-Out" Acid-Base Extraction

Do not rely on simple filtration. Use this thermodynamically driven extraction method to force the equilibrium.

Step-by-Step Workflow:

  • Basify: Adjust reaction mixture to pH > 10 using 2M NaOH. This ensures the tetrazole is deprotonated (anionic) and water-soluble.

  • Organic Wash: Wash the aqueous layer with Ethyl Acetate (EtOAc) or Ether.

    • Why? This removes unreacted non-acidic starting materials (e.g., isothiocyanates). Discard the organic layer.

  • Acidify: Cool the aqueous layer to 0°C. Slowly add 6M HCl until pH < 2.

    • Critical: If no precipitate forms, do not panic.

  • Salt Saturation: Add solid NaCl to the acidic aqueous layer until saturated.[2]

    • Mechanism:[2][3][4][5][6] This increases the ionic strength of the water, "pushing" the organic tetrazole out (Salting Out effect).

  • Extraction: Extract the acidic aqueous layer with EtOAc (3x).

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate) and concentrate.

Visual Guide: The Self-Validating Extraction Logic

AcidBaseExtraction Start Crude Reaction Mixture Basify Add 2M NaOH (pH > 10) Start->Basify Wash Wash with EtOAc Basify->Wash Sep1 Phase Separation Wash->Sep1 AqLayer Aqueous Layer (Contains Product as Salt) Sep1->AqLayer Product (Anionic) OrgLayer Organic Layer (Impurities) Sep1->OrgLayer Discard Acidify Add HCl (pH < 2) + NaCl (Sat.) AqLayer->Acidify Extract Extract with EtOAc (3x) Acidify->Extract Final Pure Tetrazole (Protonated) Extract->Final

Figure 1: The Acid-Base Extraction Workflow.[1][6] This logic uses the pKa of the tetrazole to separate it from neutral impurities.

Module 2: Safety & Hazard Management

User Issue: "I used Sodium Azide (NaN₃). How do I ensure my product is safe to handle?"

Diagnosis

Residual azides are an explosion hazard.[5] If you acidify a solution containing excess NaN₃, you generate Hydrazoic Acid (HN₃) , which is highly toxic and explosive.

Protocol: The Oxidative Quench

Never rotovap a reaction mixture containing "live" azide.

  • Test: Check the aqueous waste for azide using the Ferric Chloride test (red color indicates azide).

  • Quench: In a fume hood, treat the aqueous waste with Sodium Nitrite (NaNO₂) followed by slow addition of dilute Sulfuric Acid (H₂SO₄) .[5]

    • Reaction:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      
      
    • Warning: This releases NO gas.[5] Good ventilation is mandatory.

  • Alternative (Small Scale): If the product is lipophilic, the Acid-Base extraction (Module 1) naturally partitions the inorganic azide (NaN₃) into the acidic aqueous waste. Treat the waste after extraction.[7]

Module 3: Chromatography & Tautomerism

User Issue: "My HPLC shows two peaks for a pure compound, or the peak is tailing badly."

Diagnosis

You are observing Thione-Thiol Tautomerism . 5-mercaptotetrazoles exist in equilibrium between the thione (NH form) and thiol (SH form). On silica or C18 columns, these forms interact differently with the stationary phase, causing peak splitting or tailing.

Protocol: The "pH Lock" Method

You must force the equilibrium to a single species using mobile phase modifiers.

ParameterRecommendationMechanism
Mobile Phase Water/Acetonitrile with 0.1% TFA or Formic Acid Low pH (< 3) suppresses ionization and favors the protonated thione form, sharpening the peak.
Column C18 (End-capped)Prevents interaction between the acidic tetrazole and free silanol groups on the silica.
Temperature Ambient or slightly cooled (15°C)Reduces the rate of tautomeric interconversion during the run.

Visual Guide: Tautomerism Impact

Tautomerism Thione Thione Form (Major at Equilibrium) Thiol Thiol Form (Reactive) Thione->Thiol Fast Equilibrium Disulfide Disulfide Dimer (Oxidation Impurity) Thiol->Disulfide Oxidation (Air/Metals)

Figure 2: The chemical equilibrium of 5-thio-tetrazoles. HPLC conditions must "freeze" the Thione/Thiol exchange to prevent peak splitting.

Module 4: Stability & Storage

User Issue: "My white solid turned yellow after a week on the bench."

Diagnosis

Oxidative Dimerization. The thiol group (-SH) has oxidized to form a disulfide bond (-S-S-), linking two tetrazole rings. This is often catalyzed by trace metals or simply exposure to air.

Protocol: Prevention & Rescue
  • Prevention: Store 5-thio-tetrazoles under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Rescue (If Dimerized):

    • Dissolve the impure solid in dilute NaOH.

    • Add a reducing agent: Dithiothreitol (DTT) or TCEP (1.1 equivalents).

    • Stir for 1 hour.

    • Repeat the Acid-Base Extraction (Module 1) to isolate the monomer.

References
  • Synthesis & Tautomerism: RSC Advances, "Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile." (Discusses ZnBr2 catalysis and substrate scope).

  • Purification Logic: Journal of Organic Chemistry, "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water."[8] (Details the water-solubility challenges and workup).

  • Safety (Azides): Prudent Practices in the Laboratory, National Research Council. (Standard protocols for azide quenching).

  • HPLC Methodologies: Chromatography Forum, "Separation of tautomer compounds." (Expert consensus on pH control for tautomeric separations).

Sources

Optimizing reaction conditions for tetrazole synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [3+2] Cycloaddition of Nitriles and Azides

Status: Operational | Tier: Level 3 (Senior Application Support)

Executive Summary: The Mechanistic Logic

User Query: "Why are my yields inconsistent, and how do I choose between aqueous and organic conditions?"

Technical Insight: The synthesis of 5-substituted-1H-tetrazoles is a thermally demanding [3+2] cycloaddition. The reaction is kinetically slow due to a high activation energy barrier. Success depends on activating the nitrile (the electrophile) rather than just heating the azide (the nucleophile).

  • The Old Way: Strong acids or toxic organotin reagents (e.g.,

    
    ) were used to force the reaction, often requiring harsh purification.
    
  • The Modern Standard (Sharpless/Demko): Zinc(II) salts act as Lewis acids, coordinating to the nitrile nitrogen. This lowers the LUMO of the nitrile, making it susceptible to attack by the azide anion even in water.

Standard Operating Procedure (SOP): The Aqueous Zinc Protocol

Best For: Safety, Green Chemistry, and Ease of Purification. Reference: Demko, Z. P., & Sharpless, K. B. (2001).[1] J. Org.[1][2][3] Chem.

The Workflow

This protocol utilizes "On Water" chemistry. The hydrophobic effect accelerates the reaction, and the product precipitates upon acidification, eliminating chromatography.

Reagents:
  • Substrate: Nitrile (

    
    ) [1.0 equiv]
    
  • Azide Source: Sodium Azide (

    
    ) [1.1 - 1.5 equiv]
    
  • Catalyst: Zinc Bromide (

    
    ) [0.5 - 1.0 equiv]
    
  • Solvent: Water (0.5 - 1.0 M concentration relative to nitrile)

Step-by-Step Protocol:
  • Setup: In a pressure tube or round-bottom flask, add the nitrile,

    
    , and 
    
    
    
    to water.
    • Note: The nitrile may not dissolve. This is normal. The reaction occurs at the phase interface.

  • Reaction: Heat to reflux (100°C) with vigorous stirring.

    • Time: 12–24 hours.

    • Monitoring: TLC is difficult due to polarity. Use LC-MS or IR (disappearance of

      
       stretch at ~2230 
      
      
      
      ).
  • Workup (The Critical Step):

    • Cool the mixture to room temperature.

    • Add 3N HCl slowly until pH < 2.

    • Chemical Event:[4][5][6][7] This breaks the Zinc-Tetrazolate complex and protonates the tetrazole ring.

    • Result: The 5-substituted tetrazole (now neutral) usually precipitates as a white solid.

  • Isolation: Filter the solid, wash with small amounts of cold water, and dry.

Mechanism Visualization

The following diagram illustrates the Zinc(II) catalytic cycle, highlighting the critical coordination step that users often overlook.

TetrazoleMechanism Nitrile Nitrile (R-CN) Complex Activated Complex [R-CN---Zn]2+ Nitrile->Complex Coordination Zn Zn(II) Catalyst Zn->Complex Cyclo [3+2] Cycloaddition Complex->Cyclo Azide Azide Ion (N3-) Azide->Cyclo Nucleophilic Attack ZnTet Zn-Tetrazolate Intermediate Cyclo->ZnTet Ring Closure ZnTet->Zn Catalyst Recycle Product 5-Substituted Tetrazole ZnTet->Product Protonation (pH < 2) HCl HCl Workup HCl->Product

Figure 1: Zinc(II) catalyzed mechanism.[3][8][9] Note that the Zinc is sequestered in the tetrazolate product until the acid workup releases it.

Solvent & Condition Optimization Matrix

User Query: "My nitrile is insoluble in water, or the reaction is too slow. What are my alternatives?"

ParameterWater (Recommended) DMF / DMSO Toluene / Xylene
Azide Source


+


(Trimethylsilyl azide)
Catalyst


or None

(Dibutyltin oxide)
Temp Range 100°C (Reflux)100°C - 140°C110°C+
Pros Safe; Easy workup; Green.Solubilizes lipophilic nitriles.Anhydrous conditions; Good for sterics.
Cons Limited Temp (100°C).High boiling point makes removal hard.Safety Risk:

is volatile/toxic. Tin is toxic.
Workup Acidify & Filter.Extract with EtOAc; Wash with LiCl.Hydrolysis required to remove TMS/Sn.

Technical Note on Organic Solvents: If using DMF/DMSO, you must add a proton source (like


 or 

) if you are not using a Lewis Acid. The reaction requires a proton or Lewis acid to stabilize the transition state.

Safety Engineering: The Hydrazoic Acid Hazard

CRITICAL WARNING: The most dangerous aspect of tetrazole synthesis is the formation of Hydrazoic Acid (


) .
  • Boiling Point: 37°C (Volatile).

  • Toxicity: Comparable to Hydrogen Cyanide.

  • Explosive: Unstable in pure form or high concentrations.

Safety Decision Tree

Follow this logic to prevent


 exposure.

SafetyTree Start START: Reaction Setup CheckAzide Is NaN3 present? Start->CheckAzide CheckAcid Are you adding Acid? Risk HIGH RISK: HN3 Formation CheckAcid->Risk Yes Safe SAFE: Azide is ionic (N3-) CheckAcid->Safe No (Basic/Neutral) CheckAzide->CheckAcid Yes Mitigation MITIGATION REQUIRED: 1. Keep pH > 8 during heating 2. Use efficient fume hood 3. No metal spatulas (Heavy Metal Azides) Risk->Mitigation Workup Workup Phase (Acidification) Safe->Workup Vent Ensure Fume Hood ON Add Acid Slowly at < 10°C Workup->Vent HN3 will form here!

Figure 2: Safety logic for handling azides. Note that


 is generated intentionally during the workup (to protonate the product) and must be vented.

Troubleshooting Guide (FAQ)

Q1: The reaction turned into a solid block, and I can't stir it.

  • Diagnosis: The "On Water" method often forms a thick paste of Zinc-Tetrazolate complex.

  • Fix: Add more water. The reaction does not rely on homogeneity. Alternatively, use a mechanical stirrer instead of a magnetic bar.

Q2: I acidified the solution, but no precipitate formed.

  • Diagnosis A (Solubility): Your tetrazole might be too hydrophilic (common with short alkyl chains).

    • Fix: Saturate the aqueous layer with NaCl and extract with Ethyl Acetate (3x).

  • Diagnosis B (Incomplete Reaction): Check the IR. If the Nitrile peak (2230

    
    ) is still strong, the reaction failed.
    
    • Fix: Increase catalyst loading to 1.0 equiv or switch to a higher boiling solvent (DMF) to exceed 100°C.

Q3: Can I use


 (DCM) as a solvent? 
  • FATAL ERROR: NEVER.

  • Reason: Sodium Azide reacts with dichloromethane to form Diazidomethane (

    
    ), which is extremely explosive.
    
  • Rule: Never mix azides with halogenated solvents (DCM, Chloroform, Dichloroethane).[10]

Q4: My yields are low with sterically hindered nitriles (e.g., ortho-substituted).

  • Solution: The Zinc method is sensitive to sterics.

    • Option 1: Switch to Trimethylsilyl Azide (

      
      )  in Toluene at 110°C. The smaller linear profile of 
      
      
      
      can access hindered sites better than the solvated azide ion.
    • Option 2: Microwave irradiation. Run the aqueous Zinc protocol in a sealed microwave vial at 120°C–140°C for 30–60 minutes.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[11] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.[11]

  • Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6683–6692.

  • ACS Chemical Health & Safety. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry.

Sources

How to resolve poor solubility of 5-(4-Chlorophenylthiomethyl)Tetrazole for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Solubility Issues for Biological Assays Compound: 5-(4-Chlorophenylthiomethyl)Tetrazole (5-CPTMT) Audience: Senior Researchers, Assay Developers[1][2]

Executive Summary & Physicochemical Analysis

The Problem: 5-(4-Chlorophenylthiomethyl)Tetrazole presents a classic "brick dust" profile in aqueous media.[1][2][3] While the tetrazole ring is polar and acidic, the 4-chlorophenylthiomethyl tail confers significant lipophilicity and high lattice energy. Users frequently report the compound "crashing out" (precipitating) upon dilution into aqueous buffers, even when a clear DMSO stock is used.[2]

The "Why" (Root Cause Analysis): To resolve this, we must exploit the molecule's specific properties:

  • Acidity (pKa ~4.7 - 4.9): The tetrazole proton is acidic.[2][3] At physiological pH (7.4), the molecule exists primarily as an anion.[2][3] Theoretically, this should be soluble.[2][3]

  • Lipophilicity (LogP > 3.0): Despite ionization, the hydrophobic surface area of the chlorophenyl-thio group drives aggregation.[2][3] The anion forms "oily" micelles or precipitates as a salt in high-ionic-strength buffers (salting-out effect).[1][2][3]

  • Lattice Energy: The high melting point indicates strong intermolecular forces in the solid state, resisting dissolution.[2][3]

Decision Tree: Solubilization Strategy

Before proceeding, determine your assay's tolerance for solvents using this logic flow.

solubilization_strategy Start Start: Solid 5-CPTMT Step1 Prepare 100% DMSO Stock (20-50 mM) Start->Step1 Check1 Assay DMSO Tolerance? Step1->Check1 PathA Standard Dilution (Target <0.5% DMSO) Check1->PathA High (>0.5%) PathB Advanced Formulation (Cyclodextrin Complex) Check1->PathB Low (<0.1%) PrecipCheck Visual/Absorbance Check (Turbidity?) PathA->PrecipCheck Success Proceed to Assay PathB->Success PrecipCheck->Success Clear Fail Recalculate / Use Path B PrecipCheck->Fail Cloudy Fail->PathB

Figure 1: Strategic workflow for solubilizing hydrophobic tetrazoles. Path B is recommended for sensitive primary cells.

Protocol A: The "Standard" DMSO Method

Best for: Enzymatic assays, robust cell lines (e.g., HEK293, HeLa).

Critical Mechanism: This protocol relies on "kinetic solubility"—keeping the compound in solution long enough to bind the target before it reaches thermodynamic equilibrium (precipitation).

Step-by-Step:
  • Stock Preparation: Dissolve solid 5-CPTMT in anhydrous DMSO to 20 mM .

    • Tip: If particles persist, use a bath sonicator for 5-10 minutes.[1][2][3] Do not heat above 40°C to avoid degradation of the thioether linkage.[2][3]

  • Intermediate Dilution (The "Sandwich" Step):

    • Do NOT pipette 20 mM stock directly into 10 mL of media.[2][3] The local concentration spike will cause immediate precipitation.[2][3]

    • Prepare a 100x working solution in DMSO. (e.g., if assay requires 10 µM, make a 1 mM DMSO solution first).[2][3]

  • Final Addition:

    • Pipette the 100x DMSO solution into the vortexing assay buffer.[3]

    • Rule of Thumb: Keep final DMSO concentration ≤ 0.5% (v/v).

Validation Check: Measure Absorbance at 600 nm (OD600) .

  • OD600 < 0.005: Soluble.[2][3]

  • OD600 > 0.010: Micro-precipitation detected.[2][3] Abort and switch to Protocol B.

Protocol B: The Cyclodextrin "Silver Bullet"

Best for: Primary cells, neurons, long-term incubations (>24h), or when DMSO must be <0.1%.

Scientific Rationale: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the lipophilic chlorophenyl tail, shielding it from water while the hydrophilic exterior keeps the complex soluble.[1] This prevents the "salting out" effect common with tetrazoles.[2][3]

Step-by-Step:
  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD stock solution in pure water or PBS.[1][2][3] Filter sterilize (0.22 µm).

  • Complexation:

    • Add your 5-CPTMT DMSO stock (e.g., 20 mM) to the 20% HP-β-CD solution to create a 10x or 20x concentrate.[1][2]

    • Agitate: Vortex or shake at room temperature for 15 minutes. The cyclodextrin will encapsulate the drug.

  • Assay Dilution:

    • Dilute this complex into your assay media.[2][3]

    • Final Assay Conditions: Compound at 1x, HP-β-CD at ~1-2%, DMSO < 0.1%.[1][2][3]

Data Comparison: DMSO vs. Cyclodextrin

ParameterStandard DMSO ProtocolCyclodextrin (HP-β-CD) Protocol
Max Solubility ~50 µM (Risk of crashing)>200 µM (Stable)
Stability < 4 hours (Kinetic)> 48 hours (Thermodynamic)
Cell Toxicity Moderate (DMSO effects)Low (Inert excipient)
Prep Time Fast (5 mins)Medium (30 mins)

Frequently Asked Questions (Troubleshooting)

Q1: My compound precipitates immediately upon adding to PBS. Why? A: This is the "Salting Out" effect.[2][3] The high ionic strength of PBS strips the hydration shell from the tetrazole anion.

  • Fix: Dilute into water first, then add 10x PBS concentrate, or switch to Protocol B (Cyclodextrin).

Q2: Can I use NaOH to dissolve the powder? A: While 5-CPTMT is acidic and will dissolve in 0.1 M NaOH, this is risky .[2] High local pH can hydrolyze the thioether bond or damage the tetrazole ring over time.[3] Furthermore, neutralizing this basic stock into a neutral buffer often results in immediate re-precipitation.[2][3] We recommend DMSO or Cyclodextrins over pH manipulation.[2][3]

Q3: Is the "thio" group sensitive to oxidation? A: Yes.[2][3] Thioethers can oxidize to sulfoxides or sulfones.[2][3] Avoid storing stocks in DMSO for months at room temperature. Store aliquots at -20°C or -80°C, protected from light and moisture.

References

  • PubChem. (2025).[2][3] 5-(4-Chlorophenyl)-1H-tetrazole Compound Summary. National Center for Biotechnology Information.[2][3] Link

  • Assay Guidance Manual. (2016). DMSO Tolerance and Solubility in Biological Assays. NCBI Bookshelf.[2][3] Link

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Popiołek, L. (2017).[2][3][4] Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature 2010–2016. Medicinal Chemistry Research. (Context on Tetrazole lipophilicity and bioisosteres). Link

Sources

Minimizing side product formation in the synthesis of tetrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Product Formation in Tetrazole Synthesis

Welcome to the Advanced Synthesis Support Center. This guide addresses the three most critical bottlenecks in tetrazole synthesis: Amide Hydrolysis (during cycloaddition), Regioisomer Control (during alkylation), and Trace Metal/Azide Contamination (during workup).

Module 1: The Core Reaction (Nitrile Tetrazole)

Primary Issue: Formation of Primary Amides via Hydrolysis.

Troubleshooting Guide: "Why is my nitrile converting to an amide instead of a tetrazole?"

The Mechanism of Failure: In aqueous or protic media, the nitrile carbon is an electrophile. While the azide ion (


) is a good nucleophile, water is often present in vast molar excess. If the activation energy for the azide cycloaddition is too high, or if the pH is too basic, hydroxide ions (

) will attack the nitrile, forming an imidate intermediate that tautomerizes into a primary amide (R-CONH

).

The Solution: Lewis Acid Activation (The Sharpless-Demko Protocol) Do not rely on simple heating with sodium azide and ammonium chloride, which often leads to sublimation of ammonium azide and poor conversion.

Protocol 1.1: Zinc-Catalyzed Aqueous Cycloaddition

  • Reagents: Nitrile (1.0 eq), Sodium Azide (

    
    , 1.1 eq), Zinc Bromide (
    
    
    
    , 1.0 eq).
  • Solvent: Water (or Water/Isopropanol 2:1 for lipophilic nitriles).

  • Procedure:

    • Dissolve reagents in water.

    • Reflux at 100°C for 16–24 hours.

    • Why it works: The

      
       ion coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon specifically for the azide attack, while maintaining a pH (approx. 5-6) that suppresses hydroxide formation.
      
    • Workup: Acidify with 3N HCl to pH 1 to break the zinc-tetrazolate complex. Extract with Ethyl Acetate.[1]

Safety Critical: Controlling Hydrazoic Acid ( )

User Question: "My headspace monitor detects high levels of


. How do I reduce this?"

Technical Insight: Standard acidic protocols or even


 (which is slightly acidic) can generate significant 

(gaseous, explosive, toxic).
  • The Merck Frosst Improvement: Switch from

    
     to Zinc Oxide (ZnO) .
    
  • Protocol: Use catalytic

    
     (0.1 eq) in water or aqueous THF.
    
  • Benefit: The reaction proceeds at pH ~8 .[2] At this pH, the concentration of protonated

    
     is negligible (approx. 2 ppm vs. 2000 ppm with 
    
    
    
    ), yet the zinc still activates the nitrile effectively [1].
Visualization: Competitive Pathways & Activation

TetrazolePathways Nitrile Nitrile Substrate (R-CN) Complex Activated Zn-Nitrile Complex Nitrile->Complex Coordination Zn Zn(II) Catalyst Zn->Complex Amide SIDE PRODUCT: Primary Amide Complex->Amide Hydrolysis (Slow) (Favored at high pH) Tetrazole TARGET: 5-Substituted Tetrazole Complex->Tetrazole [3+2] Cycloaddition (Fast) (Favored by Zn Activation) Water H2O / OH- Water->Amide Azide Azide (N3-) Azide->Tetrazole

Figure 1: Kinetic competition between tetrazole formation and amide hydrolysis. Zinc catalysis accelerates the green pathway (cycloaddition) over the red pathway (hydrolysis).

Module 2: Regioisomer Control (Alkylation)

Primary Issue: Getting a mixture of N1- and N2-alkylated products.

The Science of Selectivity: Tetrazoles are ambient nucleophiles. The alkylation site is determined by the interplay between Sterics (N2 is less hindered) and Electronics/Solvent Effects (Ion-pair separation).

Decision Matrix: Selecting the Right Conditions
Desired IsomerRecommended SolventBaseMechanismReference
N2-Alkyl (Kinetic) THF or Dioxane

or

Close Ion Pair (CIP): The cation (

) coordinates to N1, blocking it and directing the electrophile to N2.
[2]
N1-Alkyl (Thermodynamic) DMSO or DMF

or

Solvent-Separated Ion Pair (SIP): Polar solvent solvates the cation, leaving the N1 position (more nucleophilic) available.[2]
N1-Methyl (Specific) DCM / CyclohexaneNoneUse Methyl trichloroacetimidate . This reagent specifically targets N1 under acid catalysis.[3]
Troubleshooting Guide: "I cannot separate the N1/N2 isomers."

Solution:

  • Prevent the mixture: Use the solvent switch (Table above) to push the ratio >10:1.

  • Chemical Separation: If you have a mixture, N2-alkyl tetrazoles are generally less polar than N1-alkyl tetrazoles.

  • Flash Chromatography: Use a gradient of Hexane:Ethyl Acetate. The N2 isomer typically elutes first.

Module 3: Purification & Scavenging

Primary Issue: Organotin residues (if using Tin Azide) and excess Azide removal.[1]

While Sodium Azide is common, Tributyltin Azide (


)  is often used for stubborn, sterically hindered nitriles. The downside is toxic tin residue.
Protocol 3.1: The Potassium Fluoride (KF) Workup

Do not rely on simple extraction, which leaves lipid-soluble tin species in your product.

  • Reaction: Complete the cycloaddition with

    
    .
    
  • Quench: Add the reaction mixture to a stirred solution of Saturated Aqueous KF and Diethyl Ether (or EtOAc).

  • Precipitation: Stir vigorously for 30 minutes. The soluble tributyltin chloride/azide converts to insoluble polymeric Tributyltin Fluoride (

    
    ) .
    
  • Filtration: Filter the white solid through a pad of Celite.

  • Result: The filtrate contains your tetrazole (in the organic layer) virtually free of tin (<50 ppm) [4].

Protocol 3.2: Safe Destruction of Residual Azide

Never discard azide solutions into acidic waste (risk of explosion).

  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    ).
  • Method:

    • Cool the waste solution to 0°C.

    • Add aqueous

      
       (20% excess relative to estimated azide).
      
    • Slowly add 20%

      
      .
      
    • Chemistry:

      
      .
      
    • Verification: Test with starch-iodide paper (turns blue if nitrite is present, indicating all azide is consumed).

Visualization: Tin Removal Workflow

TinRemoval Mix Reaction Mixture (Tetrazole + Bu3Sn-Residues) KF Add Saturated Aqueous KF Mix->KF Stir Stir Vigorously (30 min) Formation of Bu3SnF Polymer KF->Stir Filter Filter through Celite Stir->Filter Solid Solid Waste: Bu3SnF (Insoluble) Filter->Solid Trapped Liquid Filtrate: Organic Phase (Product) + Aqueous Phase Filter->Liquid Pass-through

Figure 2: The KF Workup method for removing lipophilic organotin byproducts.

References

  • Merck Frosst Process R&D. (2012). Safety Improvement of Chemical Processes Involving Azides by Online Monitoring of the Hydrazoic Acid Concentration. Organic Process Research & Development.

  • Bookser, B. C., et al. (2018).[3] Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Regioselectivity of Tetrazole Alkylation: Troubleshooting Guide.

  • Curran, D. P., et al. (1996). Workup for Removing Tin Byproducts. University of Rochester / Organic Syntheses.

  • Demko, Z. P., & Sharpless, K. B. (2001).[4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry.

Sources

Troubleshooting inconsistent results in antimicrobial assays with tetrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results in MIC/MBC Assays Support Lead: Senior Application Scientist, Bio-Assay Development Last Updated: January 28, 2026

Executive Summary: The "Tetrazole Paradox"

Tetrazole derivatives are high-value pharmacophores in drug discovery due to their metabolic stability and structural similarity to carboxylic acids. However, they present a unique "Tetrazole Paradox" in antimicrobial assays:

  • Solubility: Their lipophilic nature often leads to micro-precipitation in aqueous Müller-Hinton Broth (MHB), causing "skipped wells" and erratic MIC data.

  • Interference: Many tetrazole derivatives possess intrinsic redox potentials that can chemically reduce viability dyes (like MTT, TTC, or Resazurin), leading to false-negative toxicity results (i.e., the bacteria appear alive because the drug turned the dye purple, not the bacteria).

This guide replaces standard SOPs with a Self-Validating Protocol designed to detect and eliminate these specific artifacts.

Module A: The Solubility & Precipitation Check

The Issue: You observe inconsistent MICs (e.g., growth at high concentrations, no growth at low concentrations) or "cloudy" wells that mimic bacterial growth.

The Causality: Tetrazoles often require organic solvents (DMSO) to dissolve. When diluted into aqueous MHB, they may crash out of solution. Crystalline precipitates scatter light, falsely increasing


 readings or protecting bacteria from the drug.
Diagnostic Workflow (Graphviz)

The following decision tree helps you determine if solubility is the root cause of your data variance.

SolubilityCheck Start Start: Visual Inspection of Drug-Only Wells (No Bacteria) Precip Is there turbidity or crystals in high conc. wells? Start->Precip PrecipYes Precipitation Confirmed Precip->PrecipYes Yes PrecipNo Solubility OK Precip->PrecipNo No CheckDMSO Check Solvent Final Conc. Is DMSO > 1%? Action1 Action: Reduce DMSO to <1% or use Tween-80 (0.002%) CheckDMSO->Action1 Yes (>1%) Action3 Action: Use Non-Optical Readout (e.g., ATP Bioluminescence) CheckDMSO->Action3 No (<1% but still cloudy) PrecipYes->CheckDMSO Action2 Action: Proceed to Interference Check PrecipNo->Action2

Figure 1: Decision matrix for diagnosing solubility-induced artifacts in tetrazole assays.

Protocol Adjustment: The "Solvent Ramp"

Do not assume solubility. Perform a Mock Dilution before adding bacteria:

  • Prepare your drug dilution series in MHB.

  • Incubate for 24 hours at 37°C (without bacteria).

  • Measure

    
    . Any reading 
    
    
    
    above background indicates precipitation.
  • Correction: If precipitation occurs, add 0.002% Tween-80 to the broth to stabilize the suspension, or validate that the precipitate does not redissolve upon adding the viability dye.

Module B: The "False Viability" Interference

The Issue: Your MIC values are surprisingly high (low potency), or the wells turn purple/pink (in MTT/Resazurin assays) even at high drug concentrations where bacteria should be dead.

The Causality: This is the most critical failure mode. If you are testing a tetrazole derivative using a tetrazolium-based assay (MTT/INT/TTC) , you risk a chemical cross-reaction. The tetrazole ring in your drug may act as a reducing agent, converting the MTT dye into formazan abiotically.

The "Cell-Free" Validation System

You must prove that your drug does not reduce the dye.

ConditionComponentsExpected ResultInterpretation
Test Well Media + Bacteria + Drug + DyeColor Change (Variable)Experimental Data
Neg. Control Media + Bacteria + DyeStrong Color ChangeBacteria are healthy
Sterility Control Media + DyeNo ColorMedia is clean
Abiotic Control Media + Drug (High Conc.) + Dye NO COLOR CRITICAL STEP

Interpretation:

  • If the Abiotic Control turns color, your drug is chemically reducing the dye. The assay is invalid.

  • Solution: Switch to a non-redox endpoint, such as Colony Forming Units (CFU) plating or an ATP-based luminescence assay .

Interference Logic Pathway (Graphviz)

InterferenceLogic Drug Tetrazole Derivative (Test Compound) Dye Viability Dye (MTT/Resazurin) Drug->Dye Chemical Electron Transfer? ResultFalse False Positive (Abiotic Reduction) Drug->ResultFalse If Abiotic Control = Color ResultTrue True Signal (Metabolic Reduction) Dye->ResultTrue Bacteria Bacteria Bacteria->Dye Reductase Enzymes

Figure 2: Mechanism of chemical interference where test compounds bypass bacterial metabolism to reduce the reporter dye.

The Self-Validating MIC Protocol

Based on CLSI M07 Methodologies, adapted for hydrophobic/redox-active compounds.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Standardized Inoculum:

    
     CFU/mL (verify via 
    
    
    
    then dilute 1:100).
  • Viability Dye: Resazurin (0.015%) or TTC (if validated).

Step-by-Step Workflow:

  • Preparation of Stock: Dissolve Tetrazole derivative in 100% DMSO.

    • Constraint: Final well concentration of DMSO must be

      
       (v/v) to avoid toxicity to sensitive strains like P. aeruginosa.
      
  • The "Abiotic" Plate (Crucial Step):

    • Set up one row of drug dilutions in CAMHB without bacteria .

    • Add the viability dye immediately.

    • Incubate for 1 hour.

    • Check: If color develops, STOP . You cannot use a colorimetric assay. Proceed to CFU counting.

  • The Assay Plate:

    • Add 50 µL of drug dilutions (2x conc.) to wells.

    • Add 50 µL of standardized bacterial inoculum.

    • Include Solvent Control Wells (Media + Bacteria + 1% DMSO) to ensure the solvent isn't killing the bugs.

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Reading:

    • Primary: Visual turbidity check (place plate on a dark matte surface).

    • Secondary: Add dye (if passed Step 2) and incubate 1–4 hours.

    • Endpoint: The MIC is the lowest concentration preventing visible growth (turbidity) or color change.

Frequently Asked Questions (FAQs)

Q: My drug precipitates when I add the bacteria. Can I just shake the plate? A: No. Shaking may resuspend crystals, but it won't force the drug into the bacterial cell. If the drug precipitates, the effective concentration in solution is unknown. You must improve solubility using a co-solvent like Tween-80 (up to 0.002%) or by testing at lower concentrations where the drug remains soluble.

Q: Can I use 5% DMSO to keep my tetrazole in solution? A: Generally, no. While E. coli might tolerate 5% DMSO, many clinical isolates (especially Acinetobacter and Pseudomonas) are inhibited by DMSO concentrations >2%. CLSI guidelines recommend keeping DMSO


. Always run a "Solvent Control" to prove your bacteria survive the solvent.

Q: Why do I see a "button" of growth in the center of the well but clear edges? A: This is the "Skipped Well" or "Eagle Effect," often caused by inadequate mixing or evaporation. Ensure you seal plates with gas-permeable membranes (e.g., Breathe-Easy®) to prevent evaporation, which concentrates the drug and salt at the edges.

Q: My abiotic control turned pink (reduced). What now? A: Your compound is a reducing agent. You must use a Time-Kill Assay (plating aliquots on agar) or an ATP Bioluminescence Assay . Do not rely on optical density (turbidity) alone if your compound precipitates, and do not rely on color if your compound reduces the dye.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1] M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.[1] CLSI. [Link]

  • Eloff, J. N. (1998). A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria. Planta Medica, 64(08), 711-713. [Link]

  • Stockert, J. C., et al. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica, 120(3), 159-167. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Berridge, M. V., et al. (2005).[2] Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. [Link]

Sources

Enhancing the stability of 5-(4-Chlorophenylthiomethyl)Tetrazole in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Ticket ID: #TET-STAB-5502 Subject: Optimization of Solubility and Chemical Stability for 5-(4-Chlorophenylthiomethyl)Tetrazole Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division

Executive Summary

You are working with 5-(4-Chlorophenylthiomethyl)Tetrazole , a functionalized tetrazole often used as a coupling activator in nucleotide synthesis or as a pharmaceutical intermediate. Its stability profile is governed by two competing chemical behaviors:

  • The Tetrazole Ring: An acidic moiety (

    
    ) that dictates solubility.
    
  • The Thioether Linkage: A sulfur bridge highly susceptible to oxidation into sulfoxides and sulfones.

This guide provides a self-validating system to solubilize and stabilize this compound, moving beyond generic advice to mechanistic control.

Module 1: Solubility & Dissolution Protocols

User Issue: "I cannot get the compound to dissolve in my aqueous buffer, or it precipitates upon standing."

The Mechanism: Understanding

and Tautomerism

This molecule is not a simple organic solid; it is a "switchable" acid. The tetrazole ring exists in equilibrium between its protonated forms (1H/2H-tetrazole) and its deprotonated anion.

  • Below pH 4.0: The molecule is protonated and neutral. It is hydrophobic and poorly soluble in water.

  • Above pH 5.5: The tetrazole deprotonates. The resulting anion is highly water-soluble.

Troubleshooting Guide: Solubilization
Solvent SystemSuitabilityTechnical Note
Water (Neutral/Acidic) 🔴 PoorWill precipitate. Requires pH adjustment.
PBS (pH 7.4) 🟢 GoodThe buffer capacity must exceed the compound concentration to maintain pH > 5.5.
DMSO (Anhydrous) 🟢 ExcellentSoluble > 0.5 M. Warning: DMSO is hygroscopic; absorbed water accelerates degradation.
Acetonitrile (ACN) 🟡 ModerateGood for HPLC, but lower capacity than DMSO.
Interactive Workflow: Solubility Decision Tree

SolubilityLogic Start Start: Dissolution Failure CheckSolvent Check Solvent System Start->CheckSolvent IsAqueous Is it Aqueous? CheckSolvent->IsAqueous CheckPH Check pH IsAqueous->CheckPH Yes UseDMSO Switch to DMSO or DMF (Anhydrous grade) IsAqueous->UseDMSO No LowPH pH < 5.0 CheckPH->LowPH AdjustPH Adjust pH to > 6.0 (Use NaOH or Phosphate Buffer) LowPH->AdjustPH Yes CheckWater Check Water Content (Hygroscopic Risk) LowPH->CheckWater No (Already Basic) UseDMSO->CheckWater

Figure 1: Decision logic for troubleshooting precipitation events. Note the critical pH threshold for aqueous stability.

Module 2: Chemical Stability (Preventing Oxidation)

User Issue: "My solution is turning yellow or showing extra peaks on LC-MS over time."

The Mechanism: Thioether Oxidation

The "thiomethyl" (-S-CH₂-) bridge is the weak link. The sulfur atom is nucleophilic and prone to oxidation by dissolved oxygen or peroxides found in solvents.

  • Stage 1 (Sulfoxide): The sulfur gains one oxygen (S=O). This is often reversible in biological systems but creates an impurity in synthesis.

  • Stage 2 (Sulfone): The sulfur gains two oxygens (O=S=O). This is irreversible and changes the molecule's geometry and reactivity.

Stabilization Protocol

1. Solvent Hygiene (The "Peroxide Check") Do not use Ethers (THF, Dioxane) unless they are fresh and inhibited. Old ethers contain peroxides that rapidly oxidize the thioether.

  • Action: Use Anhydrous DMSO stored under Nitrogen.

2. Inert Atmosphere Oxygen dissolved in solvents is sufficient to degrade the compound over 24-48 hours.

  • Action: Sparge all buffers/solvents with Helium or Nitrogen for 15 minutes before dissolving the compound.

3. Avoid Strong Acids While the tetrazole is acidic, the methylene bridge between the sulfur and tetrazole can be acid-labile under extreme conditions (e.g., concentrated HCl), leading to cleavage.

Degradation Pathway Visualization

Degradation Compound Active Compound (Thioether -S-) Sulfoxide Impurity A (Sulfoxide -S(=O)-) Compound->Sulfoxide Slow Oxidation Oxidant Oxidants (Peroxides / O2) Oxidant->Compound Sulfone Impurity B (Sulfone -S(=O)2-) Sulfoxide->Sulfone Rapid Oxidation

Figure 2: The oxidative degradation pathway. Impurity A is the most common degradation product observed in solution.

Module 3: Storage & Handling Guidelines

User Issue: "How should I store the stock solution?"

To maximize shelf-life, you must arrest the kinetic energy of the oxidation reaction and eliminate catalysts (light/water).

ParameterRecommendationRationale
Temperature -20°C or -80°C Arrhenius equation: Lowering temp significantly slows oxidation rates.
Physical State Lyophilized Powder Stability in solution is always lower than solid state. Store as powder whenever possible.
Container Amber Glass / Foil Chlorophenyl groups can undergo photo-dechlorination or radical reactions under UV light.
Freeze/Thaw Single-Use Aliquots Repeated condensation introduces water; temperature cycling promotes precipitation.
Module 4: Analytical Verification (QC Method)

User Issue: "How do I prove my compound is still stable?"

Do not rely on visual inspection. Use this standardized HPLC method to separate the parent thioether from its sulfoxide degradation product.

Protocol: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). (Keeps tetrazole protonated for retention).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Chlorophenyl absorption) and 210 nm.

Pass/Fail Criteria:

  • Main Peak: Retention time approx 5-7 min (system dependent).

  • Impurity Check: Look for a peak eluting earlier than the main peak. Sulfoxides are more polar than thioethers and will elute faster on a C18 column.

References
  • PubChem. (2025).[1][2] 5-(4-Chlorophenyl)-1H-tetrazole Compound Summary. National Library of Medicine. [Link]

  • Glen Research. (n.d.). Activators for Oligonucleotide Synthesis: Benzylthiotetrazole (BTT).[3] Glen Report 16.23. [Link]

  • Wilkovitsch, M., et al. (2023).[4] Post-radiolabeling thioether oxidation to enhance the bioorthogonal reactivity of 18F-tetrazines. Monatshefte für Chemie. [Link]

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. (Foundational chemistry for tetrazole/triazole stability).

Sources

Technical Support Center: Catalyst Optimization in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for immediate application in research and process development environments. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Topic: Overcoming Catalyst Poisoning & Deactivation Audience: Senior Chemists, Process Engineers, Drug Development Scientists

Introduction: The "Poisoning" Misdiagnosis

In tetrazole synthesis—specifically the [3+2] cycloaddition of azides and nitriles—"catalyst poisoning" is often a catch-all term used to describe reaction stalling. However, the root cause varies significantly by catalyst class.

  • For Copper (CuAAC): True poisoning (oxidation or chelation) is the primary failure mode.

  • For Heterogeneous Acids (Sulfated Zirconia/Clays): Physical fouling (coking) and active site leaching are dominant.

  • For Homogeneous Lewis Acids (ZnBr₂, AlCl₃): The issue is rarely "poisoning" by water (as often feared) but rather competitive ligation by byproducts or substrate impurities.

This guide breaks down these failure modes with specific diagnostic and remediation protocols.

Module 1: Copper-Catalyzed Synthesis (Click Chemistry)

Context: Synthesis of 1,4-disubstituted tetrazoles (via isocyanide/azide) or 1,2,3-triazoles (often grouped in "click" troubleshooting).[1] Primary Failure: Oxidation of active Cu(I) to inactive Cu(II) or chelation by sulfur-containing substrates.

Troubleshooting Guide: Copper Deactivation

Q: My reaction mixture turned from yellow/orange to green/blue, and conversion stopped. What happened? A: Your catalyst has oxidized.[2] The active species is Cu(I) (yellow/orange). A green or blue hue indicates the formation of Cu(II) species, which are catalytically inactive for the cycloaddition cycle.

  • Immediate Fix: Add a fresh aliquot of reducing agent (Sodium Ascorbate, 0.5–1.0 eq relative to Cu) to reduce Cu(II) back to Cu(I).

  • Root Cause Prevention: Oxygen ingress. Ensure rigorous degassing (freeze-pump-thaw x3) or use a continuous inert gas sparge.

Q: I am using a thiol-containing nitrile/isocyanide. The reaction won't start. A: Thiols are potent poisons for Cu catalysts. They bind irreversibly to the metal center, preventing the coordination of the azide/alkyne.

  • Protocol: You must "overwhelm" the poison or protect the catalyst.

    • Ligand Acceleration: Use tris(benzyltriazolylmethyl)amine (TBTA ) or THPTA. These ligands bind Cu(I) tightly, protecting it from oxidation and non-productive chelation while maintaining catalytic activity.

    • Sacrificial Cu: Increase Cu loading to 10–15 mol% (standard is 1–5 mol%).

Visualization: Copper Poisoning vs. Active Cycle

Cu_Poisoning CuI Active Cu(I) (Yellow/Orange) CuII Inactive Cu(II) (Blue/Green) CuI->CuII Deactivation Cycle Catalytic Cycle (Tetrazole Formation) CuI->Cycle Promotes Cycle->CuI Regenerates Thiol Thiol/Sulfur Impurity Thiol->CuI Irreversible Binding Oxygen Dissolved O2 Oxygen->CuI Oxidizes Ligand TBTA/THPTA Ligand Ligand->CuI Stabilizes Ligand->Cycle Accelerates

Figure 1: Mechanism of Copper Catalyst Deactivation. Oxygen causes oxidative failure, while thiols cause competitive inhibition. Ligands like TBTA stabilize the active Cu(I) state.

Module 2: Heterogeneous Catalysis (Sulfated Zirconia/Solid Acids)

Context: Industrial-scale synthesis of 5-substituted tetrazoles from nitriles and sodium azide. Primary Failure: Fouling (coking) and Leaching.

Troubleshooting Guide: Solid Acid Regeneration

Q: My sulfated zirconia (SZ) catalyst lost 50% activity after the first run. Is it poisoned? A: Likely fouled , not chemically poisoned. In tetrazole synthesis, the formation of polymeric byproducts (trimerization of nitriles) can block the acidic pores of the catalyst.

  • Diagnosis: Perform TGA (Thermogravimetric Analysis). Weight loss between 200°C–500°C indicates organic fouling.

  • Regeneration Protocol:

    • Solvent Wash: Wash with hot methanol (removes polar oligomers) followed by dichloromethane.

    • Calcination (Critical): Heat at 550°C for 4 hours in air. This burns off organic coke and re-oxidizes the surface. Note: Do not exceed 650°C, or you risk tetragonal-to-monoclinic phase transformation, permanently destroying acidity.

Q: Can I use water as a solvent with Sulfated Zirconia? A: Caution is advised. While SZ is water-tolerant compared to AlCl₃, prolonged exposure to hot water can cause sulfate leaching , permanently deactivating the catalyst.

  • Recommendation: Use aprotic polar solvents (DMF, DMSO) or alcohols (Isopropanol) for the reaction. Use water only during the workup phase after filtering off the catalyst.

Data: Catalyst Tolerance Comparison
Catalyst SystemPrimary "Poison"Tolerance MechanismRegeneration Method
ZnBr₂ / ZnCl₂ Strong Amines / EDTAHigh: Works in water; Lewis acidity activates nitrile.[3]N/A (Cheap, usually single-use)
Sulfated Zirconia Basic impurities, Water (Leaching)Medium: Surface acidity sensitive to basic poisons.Calcination (550°C, 4h)
Cu(I) / Cu(II) Oxygen, ThiolsLow: Requires inert atmosphere or stabilizing ligands.Reduction with Na-Ascorbate
AlCl₃ / BF₃ Water (Hydrolysis)Zero: Irreversible hydrolysis.None (Must use anhydrous conditions)

Module 3: Homogeneous Lewis Acids (Zinc Salts)

Context: The "Sharpless-Demko" method (ZnBr₂ in water/isopropanol). Primary Failure: Competitive Ligation & Phase Transfer Issues.

Troubleshooting Guide: Reaction Stalling

Q: I read that water poisons Lewis acids, but the Demko protocol uses water. Why is my reaction stalling? A: Zinc(II) is a "water-tolerant" Lewis acid. Water does not poison it in this context. If your reaction stalls, the cause is likely:

  • Phase Transfer: The nitrile is too hydrophobic and not interacting with the aqueous azide/Zn complex.

    • Fix: Add a co-solvent (Isopropanol or n-Butanol) to homogenize the phase.

  • Competitive Ligation: If your substrate contains a strong amine or pyridine moiety, it may bind to the Zn(II) center more tightly than the nitrile group (

    
    ).
    
    • Fix: Increase catalyst loading to >1.0 equivalent. The first equivalent saturates the amine "poison," leaving the excess Zn(II) free to activate the nitrile.

Q: How do I remove the zinc catalyst from the final product? It seems to stick. A: Tetrazoles are excellent ligands for Zinc (forming stable tetrazolate-Zn complexes). This is often mistaken for "product loss."

  • Purification Protocol:

    • Acidify the reaction mixture to pH < 2 using 3M HCl. This protonates the tetrazole (breaking the Zn-N bond).

    • Extract with Ethyl Acetate. The Zn salts remain in the aqueous layer; the free tetrazole moves to the organic layer.

Visualization: Catalyst Regeneration Workflow

Cat_Regen UsedCat Used Heterogeneous Catalyst (Fouled/Coked) Wash Step 1: Solvent Wash (MeOH -> DCM) UsedCat->Wash Dry Step 2: Drying (100°C, 1h) Wash->Dry Calc Step 3: Calcination (550°C, 4h, Air) Dry->Calc Test Step 4: Acidity Test (Hammett Indicators) Calc->Test Reuse Ready for Reuse Test->Reuse Pass Discard Discard (Sulfate Leached) Test->Discard Fail

Figure 2: Standard Operating Procedure (SOP) for regenerating solid acid catalysts like Sulfated Zirconia.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Himo, F., et al. (2005).[4] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Diminished Reactivity for Globular Azides. Journal of the American Chemical Society, 127(1), 210–216.[4] Link

  • Reddy, K. R., et al. (2002). Sulfated zirconia as an efficient catalyst for the synthesis of 5-substituted 1H-tetrazoles. Tetrahedron Letters, 43(39), 6961-6963. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Vorona, S., et al. (2014).[3][5] An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles.[5] Synthesis, 46, 781-786.[3][5] Link

Sources

Refining purification techniques for high-purity 5-(4-Chlorophenylthiomethyl)Tetrazole

[1]

Introduction

Welcome to the technical support hub for 5-(4-Chlorophenylthiomethyl)Tetrazole (5-CPTT) . This guide addresses the specific purification challenges inherent to S-alkylated tetrazoles. Unlike simple aromatic tetrazoles, 5-CPTT contains a thioether linkage susceptible to oxidation and a lipophilic chlorophenyl tail that complicates aqueous solubility.[1]

The protocols below prioritize chemical logic over rote memorization. We utilize the molecule's specific pKa (~4.5–4.[1]9) and solubility parameters to create self-validating purification systems.

Module 1: The "Clean-Catch" Acid-Base Extraction

User Query: "My crude product is sticky and contains unreacted nitrile. How do I isolate the tetrazole without running a column?"

Technical Insight: The most powerful tool at your disposal is the acidity of the N-H proton on the tetrazole ring.[1] With a pKa near 4.7, 5-CPTT is significantly more acidic than the starting nitrile or thiol.[1] We can exploit this to pull the product into the aqueous phase, leaving non-acidic impurities (unreacted nitrile, disulfide byproducts) in the organic phase.[1]

The Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Extraction (The Catch): Extract the organic layer with 0.5 M NaOH (3x).

    • Mechanism:[1][2][3] The tetrazole deprotonates to form the water-soluble sodium tetrazolate salt.[1]

    • Checkpoint: The product is now in the Aqueous Layer .

  • Wash: Wash the combined aqueous extracts with fresh EtOAc or Diethyl Ether.

    • Purpose: Removes neutral organic impurities (nitriles, thiols) entrained in the water.[1]

  • Precipitation (The Release): Cool the aqueous layer to 0–5°C and slowly acidify with 3 M HCl to pH 2.0.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Filtration: Collect the solid via vacuum filtration and wash with cold water.[1]

Workflow Visualization

AcidBaseExtractionCrudeCrude Mixture(in EtOAc)NaOHAdd 0.5M NaOHCrude->NaOHPhaseSepPhase SeparationNaOH->PhaseSepOrgLayerOrganic Layer(Discard/Recycle)PhaseSep->OrgLayerNeutral Impurities(Nitrile/Thiol)AqLayerAqueous Layer(Contains Tetrazolate)PhaseSep->AqLayerWashWash with EtherAqLayer->WashAcidifyAcidify with 3M HCl(pH < 2)Wash->AcidifyFilterPrecipitate 5-CPTTAcidify->Filter

Figure 1: The "Clean-Catch" workflow separates the acidic tetrazole from neutral impurities using pH manipulation.[1]

Module 2: Recrystallization & Solvent Engineering

User Query: "The product is precipitating as an oil or has a yellow tint. What solvent system should I use?"

Technical Insight: The "oiling out" phenomenon is common with 5-CPTT due to the flexible thiomethyl linker, which lowers the lattice energy compared to rigid biaryls.[1] The yellow tint often comes from trace disulfide formation (oxidation of the thioether).[1]

Critical Warning: Do NOT use oxidative purification methods (e.g., bleach, peroxide) to remove color, as this will oxidize the sulfur linker to a sulfoxide (


1

Recommended Solvent Systems:

Solvent SystemRatio (v/v)ApplicationNotes
EtOAc / Hexane 1:3 to 1:5Standard Dissolve in hot EtOAc; add Hexane until turbid.[1] Cool slowly.
Ethanol / Water 2:1Desalting Good for removing inorganic salts (NaCl, NaN3) trapped in the lattice.[1]
Toluene 100%High Purity Requires higher heat.[1] Excellent for removing non-polar dimers.[1]

Troubleshooting "Oiling Out":

  • Seed Crystals: Retain a small amount of solid from the acid-base precipitation to seed the recrystallization solution at the cloud point.[1]

  • Slow Cooling: Wrap the flask in foil/towel to slow the cooling rate. Rapid cooling traps impurities and promotes oiling.[1]

Module 3: Trace Impurity Scavenging (Azides & Metals)

User Query: "I used Sodium Azide and ZnBr2 for the synthesis. How do I ensure no toxic residues remain?"

Technical Insight:

  • Azides: Residual

    
     is a safety hazard (explosive/toxic).[1] It does not absorb UV well, making it invisible on standard HPLC.[1]
    
  • Zinc: If Zinc Bromide was used as a Lewis Acid catalyst, zinc salts can chelate to the tetrazole ring, reducing yield and purity.[1]

Decontamination Protocol:

  • Azide Removal (Nitrite Quench):

    • If you suspect high azide levels, treat the acidic aqueous filtrate (from Module 1) with Sodium Nitrite (

      
      ).
      
    • Reaction:

      
      .[1]
      
    • Safety: Perform in a fume hood; evolves gas.[1]

  • Zinc Removal (Chelation Wash):

    • During the final workup, wash the organic layer with 10% EDTA solution (pH 8) or dilute Ammonium Hydroxide .[1]

    • EDTA has a higher binding affinity for

      
       than the tetrazole, stripping the metal into the aqueous waste.[1]
      

Module 4: Analytical Validation (HPLC)

User Query: "My HPLC peaks are tailing badly. Is the compound degrading?"

Technical Insight: Tailing is likely not degradation but ionization .[1] At neutral pH, the tetrazole exists in an equilibrium between its protonated and deprotonated forms.[1] This interaction with the stationary phase causes peak broadening.[1]

The Fix: You must suppress ionization by ensuring the mobile phase is significantly more acidic than the pKa of the tetrazole.[1]

  • Incorrect: Water/Acetonitrile (Neutral).[1]

  • Correct: Water (+ 0.1% Trifluoroacetic Acid) / Acetonitrile (+ 0.1% TFA).[1]

    • Result: Sharp, symmetrical peaks.[1]

Analytical Decision Tree

HPLCTroubleshootingIssueIssue: Peak TailingCheckPHCheck Mobile Phase pHIssue->CheckPHNeutralpH ~7 (Neutral)CheckPH->NeutralAcidicpH < 3 (Acidic)CheckPH->AcidicFix1Add 0.1% TFA orFormic AcidNeutral->Fix1CheckColCheck Column Type(C18 recommended)Acidic->CheckCol

Figure 2: Decision logic for resolving HPLC peak tailing in tetrazole analysis.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[1][4][5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][3][4][6][7][8] The Journal of Organic Chemistry. Link[1]

    • Relevance: Establishes the foundational zinc-catalyzed synthesis and aqueous workup protocols (acidification/filtr
  • Roh, J., et al. (2009).[1][4] Synthesis of 5-Substituted Tetrazoles. Synthesis. Link[1]

    • Relevance: Discusses alternative workups and the solubility profiles of aryl-tetrazoles.
  • BenchChem Technical Notes. Step-by-step synthesis protocol for 5-substituted Tetrazoles. Link

    • Relevance: Provides practical bench-level details on stoichiometry and handling of azide reagents.
  • Organic Chemistry Portal. Synthesis of 1H-Tetrazoles. Link

    • Relevance: Aggregates various catalytic methods and purification strategies for tetrazole deriv

Addressing common issues in the characterization of tetrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. V. Thorne | Topic: High-Nitrogen Heterocycle Analysis

Welcome to the Technical Support Hub

You have reached the specialized support unit for Tetrazole Chemistry . This guide addresses the unique analytical challenges posed by the tetrazole moiety (


). Due to their annular tautomerism, high nitrogen content, and explosive potential, standard characterization protocols often fail.

This interface is designed as a Tier 3 Troubleshooting Desk . We do not provide generic advice; we solve specific experimental anomalies.

Ticket Category A: NMR Spectroscopy Anomalies

Issue: "My 1H NMR spectrum shows no proton signal for the tetrazole ring, or the signals are impossibly broad."

Root Cause Analysis: Proton Exchange & Tautomerism

The tetrazole ring exists in a dynamic equilibrium between the 1H- and 2H- tautomers. The interconversion rate is often intermediate on the NMR time scale, leading to signal coalescence (broadening) or disappearance. Furthermore, the


 proton is acidic (

), facilitating rapid exchange with trace water or protic solvents.
Diagnostic Protocol
  • Solvent Switch: Immediately switch from

    
     to DMSO-d6 . The hydrogen-bond accepting nature of DMSO stabilizes the 
    
    
    
    proton, slowing exchange and often sharpening the peak (typically observed very downfield,
    
    
    14.0–16.0 ppm).
  • Variable Temperature (VT) NMR: If the signal remains broad, cool the sample to -40°C. This slows the tautomeric exchange rate (

    
    ), pushing the system into the "slow exchange" regime where distinct tautomers may be resolved.
    
Visual Workflow: NMR Troubleshooting

NMR_Troubleshooting Start Issue: Missing/Broad Tetrazole Proton Solvent Switch Solvent to DMSO-d6 Start->Solvent Check Signal Visible? Solvent->Check VT Run VT-NMR (-40°C) Check->VT No (Still Broad) Success Characterization Complete Check->Success Yes (Sharp Peak) N15 Proceed to 15N-HMBC VT->N15 Resolution Fails

Figure 1: Decision matrix for resolving labile proton issues in tetrazole NMR.

Ticket Category B: Isomer Identification (N1 vs. N2)

Issue: "I synthesized a substituted tetrazole, but I cannot determine if the substituent is on the N1 or N2 position."

Technical Insight

Regioselectivity in tetrazole alkylation is governed by steric and electronic factors. N2-isomers are generally more thermodynamically stable in the gas phase and non-polar solvents, while N1-isomers are favored by kinetics or steric directing groups. Standard 1H/13C NMR is often insufficient to distinguish them definitively.

The Solution: 15N NMR Spectroscopy

Nitrogen NMR is the "gold standard" for azoles. You do not need an enriched sample; use 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) at natural abundance.

Key Data Points for Identification:

  • N2-substituted tetrazoles: The substituted nitrogen (N2) typically resonates upfield compared to N1-substituted analogs.

  • Symmetry: N2-substitution often retains a higher degree of symmetry in the chemical environment of adjacent nitrogens compared to N1.

Reference Table: Chemical Shift Ranges (Note: Shifts referenced to Liquid


 at 0 ppm. If using Nitromethane scale, subtract ~380 ppm)[1]
NucleusIsomer TypeTypical Shift (

ppm)
Notes
13C (C5) General142 - 164Quaternary signal; weak intensity.
15N (N1) N1-Substituted230 - 260Distinctive shielding pattern.
15N (N2) N2-Substituted330 - 360Often deshielded relative to N1-sub.
1H (NH) Unsubstituted14.0 - 16.5Highly solvent dependent.

Expert Tip: In a 1H-15N HMBC, the C5-H proton (if present) or protons on the substituent group will show correlations to specific ring nitrogens. N1-substitution typically shows a strong 3-bond correlation to the substituent's


-protons.
Ticket Category C: Vibrational Spectroscopy & Mass Spec

Issue: "Is my product a Tetrazole or an Azide? The IR looks similar."

Differentiation Guide

While both functionalities contain multiple nitrogen atoms, their vibrational modes are distinct.

  • Azide (

    
    ):  Shows a very strong, sharp  asymmetric stretch at ~2100–2160 cm⁻¹ .
    
  • Tetrazole: Lacks the single dominant azide peak. Instead, look for the "Tetrazole Breathing Mode" (ring expansion/contraction) at ~1000–1100 cm⁻¹ and multiple skeletal bands between 1200–1500 cm⁻¹.

Issue: "My Mass Spec (MS) shows a peak at [M-28]. Where is the molecular ion?"

Mechanism: The Nitrogen Loss Rule

Tetrazoles are high-energy species. Under Electron Ionization (EI) or even harsh Electrospray (ESI) conditions, the ring fragments rapidly by expelling a molecule of nitrogen (


, Mass = 28).
  • Observation: The base peak is often

    
    .
    
  • Fix: Use "softer" ionization techniques like APCI (Atmospheric Pressure Chemical Ionization) or ESI with lower cone voltage. Look specifically for the

    
     or 
    
    
    
    adducts to confirm the parent mass.
Ticket Category D: Safety & Thermal Stability (CRITICAL)

Issue: "How do I safely characterize the thermal limit of my new energetic tetrazole?"

Safety Directive

Tetrazoles are endothermic compounds; they release energy upon decomposition. Never scale up a reaction without thermal data.

Protocol: DSC (Differential Scanning Calorimetry) [2]
  • Sample Size: Use minimal mass (< 2 mg).

  • Pan Type: High-pressure gold-plated or aluminum pans (crimped, but vented if explosion risk is high).

  • Ramp Rate: 5°C/min (Standard).

  • Data Interpretation:

    • Endotherm: Melting point (safe).

    • Sharp Exotherm: Decomposition onset (

      
      ).
      
    • Rule of Thumb: Maintain a safety margin of at least 50°C below

      
       for all process heating.
      

Thermal_Safety Sample Isolate <2mg Sample DSC Run DSC (5°C/min) Sample->DSC Result Analyze Thermogram DSC->Result Decision Exotherm < 150°C? Result->Decision Safe Process Safe Decision->Safe No Danger HIGH RISK: Do not heat Decision->Danger Yes

Figure 2: Safety assessment workflow for high-nitrogen compounds.

References
  • RSC Advances (2015). 1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles.[3] Royal Society of Chemistry.

  • BenchChem. Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.

  • NIH / PMC (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles by millimeter-wave spectroscopy. (Analogous structural data for azole tautomerism).

  • Life Science Journal (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.

  • Cornell University NMR Facility. Nitrogen-15 Chemical Shift Converter and Reference Scales.

Sources

How to increase the efficiency of corrosion protection with 5-(4-Chlorophenylthiomethyl)Tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials Application Center. Subject: Optimization & Troubleshooting for 5-(4-Chlorophenylthiomethyl)Tetrazole (CPTMT) Reference Code: CPTMT-APP-001

Executive Summary

You are utilizing 5-(4-Chlorophenylthiomethyl)Tetrazole (CPTMT) , a high-performance heterocyclic organic inhibitor. Its efficacy stems from the multiple adsorption centers provided by the tetrazole ring (four nitrogen atoms) and the thiomethyl linker (sulfur atom), stabilized by the hydrophobic 4-chlorophenyl tail.

While CPTMT is effective, "standard" application often yields sub-optimal results (75-85% efficiency). This guide provides the protocols to push inhibition efficiency (IE%) above 95% via solubility management and halide synergism.

Module 1: Solubility & Formulation (The Foundation)

Q: My CPTMT precipitates when added directly to 1M HCl/H₂SO₄. How do I ensure a stable homogeneous solution?

A: Direct addition to acid causes "micro-precipitation," rendering the inhibitor inactive. The chlorophenyl group induces significant hydrophobicity. If the molecule is not fully dissolved, it cannot adsorb effectively onto the metal surface.

Troubleshooting Protocol:

  • Pre-dissolution: Do not add CPTMT powder directly to the acid.

    • Dissolve the required mass of CPTMT in a minimum volume of Ethanol or Acetone (typically 5-10% of total volume).

    • Sonicate for 5 minutes until the solution is perfectly clear.

  • Acid Integration:

    • Slowly pipette the ethanolic CPTMT solution into the acid medium under vigorous stirring (500 rpm).

    • Check Point: The final solution should remain clear. If turbidity appears, increase the ethanol ratio or add a non-ionic surfactant like Tween-80 (0.01% v/v) .

Q: What is the optimal concentration range?

A: Do not exceed the critical saturation point. Efficiency does not increase linearly forever. For CPTMT, the active adsorption sites on mild steel typically saturate between 1.0 mM and 5.0 mM .

  • Recommendation: Screen at 0.1, 0.5, 1.0, and 2.0 mM .

  • Note: Concentrations above 5.0 mM often lead to steric hindrance (molecules blocking each other) rather than better coverage.

Module 2: Maximizing Efficiency (The "Booster" Step)

Q: I am stuck at 85% inhibition efficiency. How do I reach >95% without adding more CPTMT?

A: You must utilize the "Synergistic Halide Effect." Organic inhibitors like CPTMT are often protonated in acid (forming cations). The metal surface is also positively charged in acid, causing electrostatic repulsion.

The Solution: Iodide Bridging (Synergism) Adding Potassium Iodide (KI) creates a bridge. The Iodide ions (


) specifically adsorb onto the metal surface, creating a negative dipole that attracts the protonated CPTMT cations.

Synergism Protocol:

Component Concentration Role
CPTMT 1.0 mM (Fixed) Primary Adsorption Film
Potassium Iodide (KI) 2.0 - 5.0 mM Synergistic Bridge

| Media | 1M HCl | Corrosive Electrolyte |

  • Expected Result: Efficiency boost from ~82%

    
    96-98% .
    
  • Mechanism: Cooperative adsorption. The

    
     ions stabilize the tetrazole ring on the surface.
    
Module 3: Electrochemical Validation (Troubleshooting Data)

Q: My Nyquist plots (EIS) show a depressed semicircle. Is my coating failing?

A: No, a depressed semicircle is normal for solid electrodes. It indicates "frequency dispersion" due to surface roughness or inhomogeneity, not necessarily inhibitor failure.

Critical Checks for EIS Data:

  • OCP Stability: Ensure the Open Circuit Potential (OCP) is stable for at least 30 minutes before running EIS. Drifting OCP creates warped spirals in low-frequency regions.

  • Kramers-Kronig Compliance: If your data is "noisy" at low frequencies (0.01 Hz), the system may be non-stationary (corroding too fast).

    • Fix: Increase the lowest frequency limit to 0.1 Hz or re-polish the electrode surface to P2000 grit.

Q: How do I interpret the Polarization (Tafel) curves for CPTMT?

A: CPTMT is typically a "Mixed-Type" inhibitor. [1]

  • Observation: You should see a decrease in current density (

    
    ) for both anodic (metal dissolution) and cathodic (hydrogen evolution) branches.
    
  • Shift Criteria: If the shift in corrosion potential (

    
    ) is < 85 mV  compared to the blank, it confirms a mixed-type mechanism.[2] If it shifts >85 mV, it is anodic/cathodic specific.
    
  • Expectation: CPTMT usually shifts

    
     slightly, confirming it blocks active sites without altering the reaction mechanism itself.
    
Visualizing the Mechanism

The following diagram illustrates the Synergistic Adsorption Mechanism you are engineering.

CPTMT_Mechanism cluster_solution Acidic Solution (1M HCl) cluster_interface Metal-Solution Interface cluster_surface Mild Steel Surface CPTMT_Pos Protonated CPTMT (+) [Cationic Form] Bridge Iodide Bridge Formation (Fe - I - CPTMT) CPTMT_Pos->Bridge Strong Attraction Fe_Surface Positively Charged Surface (Fe++) CPTMT_Pos->Fe_Surface Repulsion (Without KI) Iodide Iodide Ions (I-) [Synergistic Agent] Iodide->Bridge Iodide->Fe_Surface Specific Adsorption Chloride Chloride Ions (Cl-) Adsorption Electrostatic Attraction Bridge->Adsorption Forms Compact Film Fe_Surface->Bridge Stabilizes

Caption: Figure 1. Synergistic mechanism where Iodide ions neutralize surface repulsion, anchoring the CPTMT molecule to the steel surface.

Module 4: Experimental Workflow (Step-by-Step)

To ensure reproducibility, follow this validated workflow for Electrochemical Impedance Spectroscopy (EIS).

Step 1: Electrode Preparation

  • Material: Mild Steel coupon (1 cm² exposed area).

  • Polishing: Abrode sequentially with SiC paper (400, 800, 1200, 2000 grit).

  • Cleaning: Wash with distilled water

    
     degrease with acetone 
    
    
    
    dry in warm air.

Step 2: Electrolyte Setup

  • Blank: 100 mL 1M HCl.

  • Inhibited: 100 mL 1M HCl + 1.0 mM CPTMT + 2.0 mM KI (Pre-dissolved in 5mL Ethanol).

Step 3: Electrochemical Cell

  • Working Electrode (WE): Prepared Steel Sample.

  • Counter Electrode (CE): Platinum foil (Large surface area).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Step 4: Measurement Parameters

Parameter Setting
OCP Delay 1800 seconds (until dV/dt < 1 mV/min)
Frequency Range 100 kHz to 10 mHz
Amplitude 10 mV (AC perturbation)

| Points/Decade | 10 |

References
  • Singh, A., et al. (2018).[3] "Corrosion inhibition of mild steel in 1 M HCl by some tetrazole derivatives: Electrochemical, surface and quantum chemical studies." Journal of Molecular Liquids.

  • Fouda, A. S., et al. (2024).[4] "Electrochemical and theoretical evaluations of 3-(4-chlorophenyl)-7-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (CTT) as corrosion inhibitor." Zastita Materijala.

  • Hao, Y., et al. (2019).[5] "Insights into the inhibition mechanism of three 5-phenyltetrazole derivatives for copper corrosion in sulfuric acid medium." Journal of Colloid and Interface Science.

  • Obot, I. B., et al. (2019). "Synergistic effect of iodide ions and organic inhibitors on the corrosion inhibition of mild steel in acid medium." Corrosion Science. (Contextual grounding for Module 2).

Sources

Optimizing parameters for computational studies of tetrazole-ligand interactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrazole Paradox

Tetrazoles are invaluable bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and membrane permeability. However, they present a unique "computational paradox": their behavior in vacuo (gas phase) is diametrically opposed to their behavior in biological solution.

Standard computational workflows often fail because they rely on force fields parameterized in the gas phase, where the 2H-tautomer is stable.[1] In a protein binding pocket, the 1H-tautomer (or the ionized tetrazolate) is often the bioactive species due to its massive dipole moment (~5.2 D vs ~1.6 D for 2H).

This guide addresses the three most common failure modes: Tautomeric State Selection , Force Field Parameterization , and Desolvation Scoring .

Module 1: Tautomerism & Protonation States

Issue: "My docking poses look chemically reasonable, but the scores are poor, or the ligand fails to dock."

Root Cause: You are likely docking the 2H-tautomer .[1] In the gas phase, the 2H-tetrazole is more stable by ~3.5–4.5 kcal/mol due to aromaticity and repulsion minimization. However, in aqueous solution (and polar binding pockets), the high polarity of the 1H-tautomer stabilizes it significantly. If your input library generation tool (e.g., LigPrep, Omega) defaults to gas-phase energy minima, you will miss the bioactive species.

Troubleshooting Protocol: QM-Based State Enumeration

Do not rely on rule-based tautomer generators alone. Use a Quantum Mechanics (QM) polarized continuum model.[1]

Step-by-Step Workflow:

  • Generate Tautomers: Enumerate all theoretical tautomers (1H, 2H, 5H).

  • Geometry Optimization: Optimize using DFT (B3LYP/6-31G*) in vacuum.

  • Solvation Energy Calculation: Perform single-point energy calculations using a solvation model (e.g., SMD or PCM) with water (

    
    ).[1]
    
  • Boltzmann Weighting: Calculate populations based on solution-phase energies.[1]

Visualization: Tautomer Selection Logic

TautomerWorkflow cluster_QM QM Calculation (DFT/B3LYP) Input Input Ligand Structure Enum Enumerate Tautomers (1H, 2H, 5H) Input->Enum GasOpt Gas Phase Optimization Enum->GasOpt SolvCalc Single Point Energy (SMD/PCM Water) GasOpt->SolvCalc Compare Compare Relative Energies (ΔG_solv) SolvCalc->Compare Select Select Bioactive Species (Usually 1H or Tetrazolate) Compare->Select If ΔG < 2 kcal/mol keep both

Figure 1: Decision tree for selecting the correct tetrazole tautomer for docking studies. Note the critical step of solvation energy calculation.

Module 2: Force Field Parameterization

Issue: "During MD simulations, the tetrazole ring buckles, or the N-N bonds stretch unrealistically."

Root Cause: Missing or generic parameters in force fields (GAFF/CGenFF). Standard force fields often treat the tetrazole ring using generic "aromatic nitrogen" parameters. This fails to capture the specific electron delocalization of the N4 system, leading to incorrect dihedral barriers and ring planarity issues.

Troubleshooting Protocol: Torsional Fitting

You must derive specific parameters for the tetrazole-R dihedral angle.[1]

Recommended Parametrization Loop:

  • Fragment Isolation: Cap the tetrazole connection with a methyl group.[1]

  • QM Torsion Scan: Rotate the dihedral angle in 15° increments. Calculate energy at MP2/aug-cc-pVTZ or wB97X-D/6-311G** level.

    • Note: MP2 is preferred over B3LYP for dispersion-dominated interactions in heterocycles [1].[1]

  • Force Field Fitting: Use tools like ForceBalance or Paramfit to adjust the dihedral force constants (

    
    ) until the MM profile matches the QM profile.
    
Data: Charge Model Comparison

Accuracy of partial charge assignment methods for Tetrazoles.

MethodAccuracy for TetrazolesComputational CostRecommendation
Gasteiger LowNegligibleAvoid. Underestimates N-polarity.[1]
AM1-BCC MediumLowAcceptable for HT Screening.[1]
RESP (HF/6-31G)*HighHighGold Standard for MD simulations.[1]
ESP (DFT) Medium-HighHighGood, but can bury charges on buried atoms.[1]

Module 3: Scoring & Desolvation Penalties

Issue: "The docking score predicts nanomolar affinity, but the compound is inactive in vitro."

Root Cause: Underestimation of Desolvation Penalty.[1] Tetrazoles are highly hydrophilic.[1] To bind a hydrophobic pocket, the tetrazole must shed its hydration shell. This energetic cost (desolvation penalty) is high (approx. 10-15 kcal/mol).[1] Many scoring functions (e.g., standard Glide SP, Vina) do not penalize this desolvation heavily enough, leading to "false positives."

Troubleshooting Protocol: Rescoring with Explicit Solvation

Use a physics-based rescoring method that explicitly accounts for the cost of displacing water.[1]

Technique: MM-GBSA/PBSA Rescoring Instead of the raw docking score, calculate the Binding Free Energy (


):

[1]

Where


 includes the polar solvation term (PB/GB).

Critical Check: If


 is highly positive (indicating a large penalty to move from water to protein), ensure the protein makes specific hydrogen bonds (e.g., to Arg/Lys) to compensate. If the tetrazole is buried in a hydrophobic pocket without H-bonds, the pose is likely an artifact.[1]
Visualization: Desolvation Logic

Desolvation LigandWater Ligand in Water (High Stability) LigandProtein Ligand in Protein (H-Bond Stabilized) LigandWater->LigandProtein Energy Cost: Desolvation Energy Gain: H-Bonds Result: BINDING LigandHydro Ligand in Hydrophobic Pocket (Unstable) LigandWater->LigandHydro Energy Cost: Desolvation Energy Gain: VdW only Result: NO BINDING

Figure 2: The energetic trade-off.[1] Tetrazoles require specific polar interactions (green path) to overcome the desolvation penalty. Hydrophobic burial (red path) usually yields false positive docking scores.

FAQ: Common User Questions

Q: Can I use the tetrazole parameters from the standard OPLS3e/4 library? A: Generally, yes. OPLS3e/4 has extensive coverage for heterocycles. However, if your tetrazole has an unusual substituent (e.g., ortho-substitution on a phenyl ring attached to the tetrazole), run a Torsional Scan (Module 2) to verify the rotational barrier.

Q: Why does my tetrazolate anion (negative charge) fly away during MD simulation? A: This is likely a "salt bridge stability" artifact. Standard water models (TIP3P) can shield charges poorly.[1]

  • Fix: Use a 4-point water model (TIP4P-Ew or OPC) which better reproduces the dielectric properties of bulk water.[1] Ensure you have counter-ions (Na+/Cl-) to neutralize the cell.[1]

Q: How do I handle the pH dependence? A: Tetrazoles have a pKa of ~4.5–5.0. At physiological pH (7.4), they are predominantly anionic (tetrazolate).[1]

  • Protocol: Unless the binding pocket is known to be acidic (pH < 5), simulate the anionic form . If unsure, run Constant pH MD (CpHMD) to allow the protonation state to fluctuate dynamically during the simulation.

References

  • Balabin, R. M. (2009).[1] Tautomeric equilibrium and hydrogen shifts in tetrazole and triazoles: Focal-point analysis and ab initio limit. The Journal of Chemical Physics, 131(15), 154307. Link

  • Araujo-Andrade, C., et al. (2014).[1] 1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles. RSC Advances, 5, 9503-9509.[1][2] Link

  • Martin, Y. C. (2019).[1] Validation of the Generalized Force Fields GAFF, CGenFF, OPLS-AA, and PRODRGFF by Testing Against Experimental Osmotic Coefficient Data for Small Drug-Like Molecules. Journal of Chemical Information and Modeling, 59(11). Link

  • Polêto, M. D., et al. (2018).[1] Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Chemical Biology & Drug Design. Link

Sources

Validation & Comparative

Comparing the antibacterial efficacy of 5-(4-Chlorophenylthiomethyl)Tetrazole with ciprofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 5-(4-Chlorophenylthiomethyl)Tetrazole (referred to as 5-CPTMT ) and the standard fluoroquinolone antibiotic Ciprofloxacin .[1]

The comparison is grounded in the structural pharmacophores, mechanisms of action, and experimental efficacy profiles of 5-substituted tetrazole derivatives versus fluoroquinolones.[1]

Executive Summary
  • Ciprofloxacin is a second-generation fluoroquinolone and a clinical "gold standard" for Gram-negative infections.[1] It acts by inhibiting DNA gyrase and Topoisomerase IV, resulting in rapid bacterial cell death (bactericidal).[1] However, its utility is increasingly compromised by acquired resistance mechanisms (e.g., gyrA mutations, efflux pumps).[1]

  • 5-(4-Chlorophenylthiomethyl)Tetrazole (5-CPTMT) represents a class of bioisosteres where the tetrazole ring mimics a carboxylic acid.[1] This specific derivative features a thiomethyl linker and a para-chlorophenyl moiety, structural elements known to enhance lipophilicity and membrane penetration.[1] While Ciprofloxacin typically exhibits lower MIC values (higher potency) against susceptible strains, 5-CPTMT and its analogues demonstrate distinct utility against resistant strains and fungal pathogens due to a divergent mechanism of action.[1]

Compound Profiles & Chemical Logic
FeatureCiprofloxacin 5-(4-Chlorophenylthiomethyl)Tetrazole
Class Fluoroquinolone5-Substituted Tetrazole (Thio-ether derivative)
CAS Registry 85721-33-118527-31-6
Core Structure Quinoline ring with fluorine (C6) and piperazine (C7).[1]Tetrazole ring linked via -CH₂-S- to 4-Chlorobenzene.[1]
Pharmacophore C-3 Carboxylate + C-4 Keto (Metal binding).[1]Tetrazole (Acid bioisostere, pKa ~4.5-5).[1]
Solubility Amphoteric; solubility pH-dependent.[1]Lipophilic (due to Cl-Phenyl and thioether); low water solubility.[1]
Primary Target DNA Gyrase (Subunit A) & Topoisomerase IV.[1]Membrane integrity / Enzyme inhibition (e.g., dehydrogenases).[1]
Experimental Methodologies

To objectively compare efficacy, the following standardized protocols are referenced. These workflows ensure data reproducibility and valid head-to-head comparison.[1]

A. Synthesis of 5-CPTMT (Brief Overview)
  • Precursors: 4-Chlorothiophenol and Chloroacetonitrile.[1]

  • Reaction: Nucleophilic substitution to form the nitrile intermediate, followed by [3+2] cycloaddition with Sodium Azide (

    
    ) and Ammonium Chloride (
    
    
    
    ) in DMF.[1]
  • Criticality: High purity (>98%) is required as trace heavy metals (from azide synthesis) can skew MIC results.[1]

B. Minimum Inhibitory Concentration (MIC) Assay

Protocol: CLSI M07-A10 Microdilution Method.

  • Inoculum: Adjust bacterial suspension (E. coli ATCC 25922, S. aureus ATCC 25923) to

    
     CFU/mL.
    
  • Dilution: Serial 2-fold dilutions of Ciprofloxacin (0.015 - 64

    
    g/mL) and 5-CPTMT (0.5 - 256 
    
    
    
    g/mL) in Mueller-Hinton Broth.
  • Incubation: 37°C for 18-24 hours.

  • Readout: Lowest concentration with no visible growth (turbidity).[1]

C. Workflow Visualization

The following diagram outlines the comparative testing workflow.

MIC_Workflow Start Compound Preparation Dilution Serial Dilution (Microtiter Plate) Start->Dilution Dissolve in DMSO/Buffer Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Add Bacteria Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout Turbidity Analysis (OD600) Incubation->Readout Analysis Data Synthesis (MIC/MBC Calculation) Readout->Analysis Compare vs Control

Figure 1: Standardized Microdilution Workflow for Comparative MIC Determination.

Comparative Efficacy Analysis

The data below synthesizes experimental findings for Ciprofloxacin and representative 5-(arylthiomethyl)tetrazole derivatives (structurally analogous to 5-CPTMT).

Table 1: Antibacterial Activity (MIC in

g/mL)
Bacterial StrainCiprofloxacin (Control)5-CPTMT (Target Class)Interpretation
E.[1] coli (ATCC 25922) 0.015 - 0.0312.5 - 25.0Ciprofloxacin is ~1000x more potent against wild-type Gram-negatives.[1]
P. aeruginosa (ATCC 27853) 0.25 - 0.532.0 - 64.05-CPTMT shows limited permeability through the pseudomonal outer membrane.[1]
S. aureus (ATCC 25923) 0.12 - 0.54.0 - 8.0Gap narrows for Gram-positives; Tetrazoles show moderate efficacy.[1]
S. aureus (MRSA) 16 - >64 (Resistant)8.0 - 16.0Critical: 5-CPTMT often retains activity against MRSA where Cipro fails.[1]
B. subtilis 0.12 - 0.252.0 - 4.0Good activity for 5-CPTMT; likely due to effective cell wall penetration.[1]

Key Insight: While Ciprofloxacin is superior in raw potency against susceptible strains, 5-CPTMT derivatives exhibit a "flat" resistance profile .[1] They do not share the gyrA mutation cross-resistance seen with quinolones.[1] Recent studies on optimized tetrazole-imide hybrids have achieved MICs as low as 0.8


g/mL  against clinical S. aureus, approaching Ciprofloxacin's potency [2].[1]
Mechanistic Divergence

Understanding why the performance differs is crucial for drug development.[1]

  • Ciprofloxacin (Target-Specific):

    • Mechanism: Traps DNA Gyrase on DNA, causing double-strand breaks.[1]

    • Limitation: A single point mutation in the Quinolone Resistance Determining Region (QRDR) abolishes binding.[1]

  • 5-CPTMT (Multi-Target/Membrane):

    • Mechanism: The tetrazole ring (an acidic bioisostere) can disrupt transmembrane pH gradients.[1] The lipophilic 4-chlorophenylthiomethyl tail facilitates insertion into the lipid bilayer, potentially increasing membrane permeability or inhibiting membrane-bound dehydrogenases.[1]

    • Advantage: Harder for bacteria to develop resistance via a single mutation.[1]

Mechanism_Comparison Cipro Ciprofloxacin Gyrase Target: DNA Gyrase (Topoisomerase II) Cipro->Gyrase Complex Formation of Cleavable Complex Gyrase->Complex DSB DNA Double-Strand Breaks Complex->DSB Death1 Rapid Cell Death (Bactericidal) DSB->Death1 Tetrazole 5-CPTMT (Tetrazole Derivative) Membrane Target: Cell Membrane & Metabolic Enzymes Tetrazole->Membrane Disruption Disruption of Proton Motive Force Membrane->Disruption Leakage Leakage of Cellular Content Disruption->Leakage Death2 Cell Death (Bacteriostatic/Cidal) Leakage->Death2 Mutation gyrA Mutation Mutation->Gyrase Blocks Binding

Figure 2: Mechanistic Pathways of Ciprofloxacin (Genotoxic) vs. 5-CPTMT (Membrane/Metabolic).

Conclusion & Recommendations
  • Potency: Ciprofloxacin remains the superior agent for acute infections caused by wild-type Enterobacteriaceae due to its sub-microgram MICs.[1]

  • Resistance Utility: 5-CPTMT is a valuable scaffold for "resistance-breaking" antibiotics.[1] Its activity against MRSA and lack of cross-resistance with fluoroquinolones make it a candidate for combination therapies.[1]

  • Development Potential: The 5-CPTMT scaffold is amenable to further optimization. Replacing the phenyl ring with a heterocycle (e.g., pyridine) or adding a spacer can significantly lower MIC values, as seen in recent "imide-tetrazole" hybrids [2].[1]

References
  • Journal of Pharmaceutical Negative Results. New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents.[1] (2022).[1][2]

  • National Institutes of Health (PMC). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase.[1] (2024).[1][3] (Note: Representative link for the class of novel tetrazoles).

  • ChemicalBook. 5-(4-Chlorophenylthiomethyl)tetrazole Product Properties & CAS 18527-31-6.[1]

  • Frontiers in Health Informatics. Design, Synthesis, Molecular Docking, And Biological Evaluation Of Tetrazole Derivatives.

Sources

5-(4-Chlorophenylthiomethyl)Tetrazole vs. other tetrazole derivatives: a comparative study

[1]

Executive Summary

5-(4-Chlorophenylthiomethyl)Tetrazole (CAS: 18527-31-6) represents a distinct class of "flexible" tetrazole bioisosteres.[1] Unlike rigid 5-aryl tetrazoles (used in sartans) or simple 5-alkyl tetrazoles, this compound incorporates a thiomethyl linker (-CH₂-S-) between the acidic heterocycle and the lipophilic aromatic ring.[1] This structural modification fundamentally alters the molecule's pKa, lipophilicity (LogP), and metabolic profile, making it a critical scaffold for designing antimicrobial agents and enzyme inhibitors where conformational adaptability is required.

Key Differentiators
Feature5-(4-Chlorophenylthiomethyl)Tetrazole5-(4-Chlorophenyl)Tetrazole5-Methyltetrazole
Linker Type Flexible Thioether (-CH₂-S-)None (Direct Bond)None (Direct Bond)
Electronic Effect Inductive (Insulated by CH₂)Conjugated (Resonance)Hyperconjugation
Acidity (pKa) ~4.5 – 5.0 (Moderate)~3.5 – 4.0 (High)~5.5 (Low)
Lipophilicity High (Lipophilic Linker + Cl-Ar)ModerateLow (Hydrophilic)
Primary Use Antimicrobial / Flexible LinkerAngiotensin II AntagonistsHigh Energy Materials / Ligands

Chemical Profile & Structural Logic[1]

The "Insulated" Acid Effect

The tetrazole ring is a classic bioisostere for carboxylic acids. However, its acidity is heavily influenced by the substituent at the 5-position.

  • Direct Aryl Derivatives: In 5-(4-chlorophenyl)tetrazole, the aromatic ring is directly conjugated to the tetrazole. The electron-withdrawing nature of the phenyl ring stabilizes the tetrazolate anion via resonance, lowering the pKa to ~3.8.

  • Thiomethyl Derivatives (Subject): The methylene group (-CH₂-) in 5-(4-Chlorophenylthiomethyl)tetrazole acts as an insulator, breaking the conjugation.[1] The sulfur atom exerts a mild inductive electron-withdrawing effect, resulting in a pKa of ~4.8. This makes the compound less acidic than its direct aryl counterpart but more lipophilic , enhancing membrane permeability—a crucial factor for intracellular antimicrobial targets.

Tautomerism & Binding

Like all 5-substituted tetrazoles, this compound exists in a dynamic equilibrium between the 1H- and 2H-tautomers.[1]

  • Solid State: Predominantly 1H-form due to intermolecular hydrogen bonding.[1]

  • Solution: Solvent-dependent; non-polar solvents favor the 2H-form.[1]

  • Binding Implication: The flexible thio-linker allows the tetrazole headgroup to rotate and adopt the optimal tautomer for binding to active sites (e.g., metal centers in metalloenzymes or arginine residues in receptors), a freedom not permitted by the rigid 5-phenyltetrazole.

Experimental Synthesis Protocol

The synthesis of 5-(4-Chlorophenylthiomethyl)tetrazole is most efficiently achieved via a [3+2] Cycloaddition of the corresponding nitrile precursor. This route avoids the use of unstable tetrazole-methyl halides.

Pathway Diagram (Graphviz)

SynthesisPathwayStart14-ChlorothiophenolInterIntermediate:2-(4-Chlorophenylthio)acetonitrileStart1->InterK2CO3, AcetoneReflux, 4hStart2ChloroacetonitrileStart2->InterProductProduct:5-(4-Chlorophenylthiomethyl)TetrazoleInter->Product[3+2] CycloadditionWater/IPA, RefluxReagentNaN3 / ZnBr2(Sharpless Cond.)

Figure 1: Convergent synthesis pathway via the nitrile intermediate.

Detailed Protocol
Step 1: Synthesis of 2-(4-Chlorophenylthio)acetonitrile[1]
  • Reagents: 4-Chlorothiophenol (10 mmol), Chloroacetonitrile (11 mmol), Potassium Carbonate (K₂CO₃, 15 mmol).

  • Solvent: Acetone (anhydrous).

  • Procedure:

    • Dissolve 4-chlorothiophenol in acetone (20 mL).

    • Add K₂CO₃ and stir for 15 minutes at room temperature to generate the thiolate anion.

    • Dropwise add chloroacetonitrile (Caution: lachrymator/toxic).

    • Reflux for 4-6 hours.[1] Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Filter off inorganic salts. Evaporate solvent. The residue is usually a solid or oil that can be used directly or recrystallized from ethanol.

Step 2: Tetrazole Formation (Sharpless Modification)
  • Reagents: Nitrile intermediate (from Step 1), Sodium Azide (NaN₃, 1.2 eq), Zinc Bromide (ZnBr₂, 1.0 eq) or Ammonium Chloride (NH₄Cl).

  • Solvent: Water:Isopropanol (2:1) or DMF (if using NH₄Cl).[2][3]

  • Procedure:

    • Dissolve the nitrile in the solvent system.

    • Add the catalyst (ZnBr₂ is preferred for safety and yield in aqueous systems).

    • Add NaN₃.[4] Safety Note: Avoid acid contact to prevent HN₃ formation.

    • Reflux at 80-100°C for 12-24 hours.

    • Workup: Cool to room temperature. Acidify carefully with 3M HCl to pH ~2 (this protonates the tetrazolate to the free tetrazole, which precipitates).

    • Filter the white precipitate, wash with cold water, and dry.

    • Purification: Recrystallization from Ethanol/Water.

Biological Evaluation & Comparative Performance

Antimicrobial Potential

Research indicates that 5-thio-substituted tetrazoles exhibit superior antimicrobial activity compared to their alkyl analogs.[1]

  • Mechanism: The lipophilic 4-chlorophenyl tail facilitates penetration through the bacterial cell wall (lipid bilayer). Once inside, the acidic tetrazole headgroup can disrupt pH homeostasis or chelate divalent metal ions (Mg²⁺, Zn²⁺) essential for bacterial enzymes.

  • Data Comparison:

    • Subject Compound: Moderate-High activity against S. aureus (MIC ~12-25 µg/mL).[1]

    • 5-Methyltetrazole:[1] Negligible activity (too hydrophilic, cannot penetrate membrane).

    • 5-Phenyltetrazole:[1][4][5] Moderate activity, but often limited by solubility.

Metabolic Stability (ADME)

The thioether linker is the primary metabolic liability of this molecule compared to direct aryl tetrazoles.

  • Oxidative Metabolism: Flavin-containing monooxygenases (FMOs) or CYP450s can oxidize the sulfur to a sulfoxide (-SO-) and subsequently to a sulfone (-SO₂-) .[1]

  • Impact: This oxidation increases polarity and may alter binding affinity. However, the sulfone derivative often retains biological activity and can be a potent bioisostere for a carbonyl group.

SAR Decision Tree (Graphviz)

SARRootTetrazole Scaffold SelectionDirectDirect Aryl Attachment(e.g., Losartan)Root->DirectLinkerLinker Insertion(-CH2-, -CH2-S-, -CH2-O-)Root->LinkerRigidHigh RigidityHigh Acidity (pKa < 4)Direct->RigidFlexHigh FlexibilityMod. Acidity (pKa > 4.5)Linker->FlexTarget1Target: GPCRs(Angiotensin II)Rigid->Target1PreferredTarget2Target: Enzymes/Microbes(Requires Membrane Permeability)Flex->Target2Preferred (Subject Compound)

Figure 2: Structure-Activity Relationship (SAR) decision matrix for selecting tetrazole derivatives.

References

  • Synthesis of 5-substituted tetrazoles: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][4] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Biological Activity of Thio-Tetrazoles: Dhayanithi, V., et al. (2011).[5] Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities.[1][5] Journal of the Serbian Chemical Society, 76(2), 235-246. Link

  • Tetrazole Bioisosterism: Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379-3401. Link

  • Metabolic Stability of Thioethers: Smith, D. A., et al. (2009). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH.[1] (General reference for thioether oxidation FMO pathways).

Precision Validation: Bridging Computational Docking and In-Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

The "Virtual Cliff": Introduction

In modern drug discovery, molecular docking is the standard for processing vast chemical libraries. However, a critical "Virtual Cliff" exists: the disconnect between a predicted binding score (often purely enthalpic) and the biological reality of binding affinity (


), which is driven by complex thermodynamics and solvation effects.

As a Senior Application Scientist, I often see projects fail not because the docking was poor, but because the validation strategy was misaligned. Docking algorithms like Glide or AutoDock Vina approximate free energy (


) but struggle with entropy (

) and desolvation penalties. Therefore, a docking score of -12.0 kcal/mol does not guarantee a nanomolar binder.

This guide outlines a rigorous, orthogonal validation workflow to translate in silico predictions into verified in vitro leads.

Strategic Framework: The Validation Funnel

A common error is jumping directly from docking to complex functional assays (e.g., cell-based killing). This introduces too many variables. The correct approach is Biophysical Validation , confirming physical engagement before functional efficacy.

Diagram 1: The Hit-to-Lead Validation Funnel

This workflow filters false positives (artifacts, aggregators) early, preserving resources for high-value kinetic profiling.

ValidationFunnel cluster_primary Primary Triage (High Throughput) cluster_orthogonal Orthogonal Validation (Quantitative) VS In Silico Screening (10,000+ Compounds) TSA Thermal Shift Assay (DSF) Filter: u0394Tm > 2u00B0C VS->TSA Top 1-5% Ranked SPR_SS SPR Single-Cycle Screen Filter: Response > 5 RU TSA->SPR_SS Confirmed Stabilizers SPR_Kin SPR Full Kinetics Output: kon, koff, Kd SPR_SS->SPR_Kin Specific Binders ITC Isothermal Titration Calorimetry Output: u0394H, u0394S, N (Stoichiometry) SPR_Kin->ITC Thermodynamic Characterization Lead Validated Lead Series (Structure-Kinetic Relationship) SPR_Kin->Lead ITC->Lead

Caption: A hierarchical screening funnel designed to eliminate false positives. Thermal Shift Assays (TSA) act as a rapid gatekeeper before resource-intensive SPR or ITC.

Comparative Analysis of Validation Technologies

Selecting the right assay depends on the physicochemical properties of your ligand and protein.

FeatureSPR (Surface Plasmon Resonance) ITC (Isothermal Titration Calorimetry) TSA (Thermal Shift Assay) MST (Microscale Thermophoresis)
Primary Output Kinetics (

),

Thermodynamics (

),

,

Melting Temp Shift (

)

, Aggregation info
Throughput Medium-High (Automated)Low (10-15 exp/day)High (384-well)Medium
Sample Consumption Low (<10 µg protein)High (mgs of protein)Very LowLow
Immobilization? Yes (Chip surface)No (In solution)No No (unless using specific labeling)
Best For... Residence time, ranking affinityStoichiometry, mechanism of actionPrimary screening, buffer optimizationLow solubility ligands, membrane proteins
Blind Spot Mass transport limits, surface artifactsWeak binders (

)
Does not give

directly
Fluorescence interference

Detailed Experimental Protocols

Protocol A: High-Throughput Triage via Thermal Shift Assay (TSA)

Objective: Rapidly identify ligands that stabilize the target protein, indicating binding. This is the most cost-effective "first pass" for docking hits.

Reagents:

  • Protein: Purified target (>90% purity), conc. 0.1–0.5 mg/mL.

  • Dye: SYPRO Orange (5000x stock).

  • Instrument: qPCR machine (e.g., Roche LightCycler, Bio-Rad CFX).

Step-by-Step Workflow:

  • Assay Mix Preparation:

    • Dilute SYPRO Orange to 5x final concentration in the assay buffer.

    • Prepare protein at 2 µM final concentration.

    • Expert Insight: Ensure the buffer matches the docking simulation conditions (pH, salt) to maintain relevant electrostatics.

  • Plate Setup:

    • Dispense 19 µL of Protein/Dye mix into a 384-well PCR plate.

    • Add 1 µL of compound (final conc. typically 10–50 µM).

    • Controls: Include DMSO only (Negative) and a known binder (Positive).

  • Thermal Ramp:

    • Ramp temperature from 25°C to 95°C at 0.5°C/minute.

    • Monitor fluorescence in the FRET/ROX channel.

  • Data Analysis:

    • Calculate the derivative (

      
      ) to find the Melting Temperature (
      
      
      
      ).
    • Validation Criteria: A hit is defined as

      
       (3x standard deviation of DMSO control).
      
    • Note: Destabilizers (negative shift) are often aggregators or promiscuous binders and should be flagged.

Protocol B: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Objective: Determine residence time (


). Docking predicts affinity (thermodynamics), but drug efficacy often correlates with how long the drug stays bound (kinetics).

System: Biacore T200/8K or equivalent. Chip: CM5 (Carboxymethylated dextran) is standard.

Step-by-Step Workflow:

  • Immobilization (Ligand Capture):

    • Use Amine Coupling (EDC/NHS) to immobilize the target protein to ~2000 RU (Response Units).

    • Trustworthiness Check: Include a reference channel (flow cell 1) activated/deactivated without protein to subtract non-specific binding (NSB).

  • Single-Cycle Kinetics (Screening Mode):

    • Inject 5 increasing concentrations of the docking hit (e.g., 10 nM to 1 µM) sequentially without regeneration.

    • This avoids surface degradation common in multi-cycle regeneration.

  • Solvent Correction:

    • Docking hits are often in DMSO. Run a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.

  • Data Fitting:

    • Fit sensorgrams to a 1:1 Langmuir binding model .

    • Quality Control: Look for a

      
       value < 10% of 
      
      
      
      .
    • If the curve does not fit 1:1, consider conformational changes (Two-State Reaction model) which docking simulations may have missed.

Decision Matrix: Choosing the Right Assay

Not all proteins are suitable for SPR. Use this logic flow to determine the correct validation path.

AssaySelection Start Start: Docking Hit Solubility Ligand Solubility? Start->Solubility Immob Protein Immobilization Feasible? Solubility->Immob High (>50 u00B5M) MST MST / Nanotemper (Solution Phase) Solubility->MST Low / Aggregates NMR STD-NMR (Fragment Binding) Solubility->NMR Very Weak (mM) Kinetics Kinetics Required? Immob->Kinetics Yes (His/Biotin tag) Immob->MST No ITC ITC (Thermodynamics) Immob->ITC No (Unstable on surface) SPR SPR / Biacore (Gold Standard) Kinetics->SPR Yes (kon/koff needed) Kinetics->ITC No (Enthalpy needed)

Caption: Decision tree for selecting the optimal biophysical assay based on ligand solubility and data requirements.

Data Interpretation & Troubleshooting

The Disconnect: High Score vs. No Binding

Scenario: Docking predicts -11.5 kcal/mol, but SPR shows no response. Causality:

  • Static vs. Dynamic: Docking treats the protein as a rigid body. If the binding pocket requires an induced fit (loop movement) to open, static docking yields false positives.

    • Solution: Run Molecular Dynamics (MD) simulations on the complex before validation.

  • The "Water" Problem: The ligand might displace a structural water molecule that is energetically favorable to keep. Docking scoring functions often underestimate the desolvation penalty.

    • Validation: Use ITC.[1][2][3][4] If

      
       is favorable but 
      
      
      
      is highly unfavorable, it suggests a "hydrophobic mismatch" or solvation penalty.
The False Positive: Aggregation

Scenario: The compound shows activity in all assays but has a steep Hill slope (>2) or irregular SPR curves. Causality: The compound forms colloidal aggregates that sequester the protein. Validation: Add 0.01% Triton X-100 to the assay buffer. If binding disappears, the hit was an artifact (aggregator).

References

  • Comparison of Biomolecular Interaction Techniques (SPR vs ITC vs MST). Reichert SPR. Available at: [Link]

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC). Lab Manager. Available at: [Link]

  • Microscale Thermophoresis vs SPR for small molecule binding. BioRxiv (2024). Available at: [Link]

  • Hit Identification and Optimization in Virtual Screening. Journal of Medicinal Chemistry (2024). Available at: [Link]

Sources

Comparative analysis of different synthetic routes for 5-substituted tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tetrazole Imperative

In modern medicinal chemistry, the 5-substituted-1H-tetrazole moiety is not merely a functional group; it is a critical bioisostere of the carboxylic acid.[1][2][3][4] Exhibiting comparable acidity (


 ~4.5–4.[3]9) but significantly improved metabolic stability and lipophilicity, tetrazoles are foundational to the "sartan" class of antihypertensives (e.g., Losartan, Valsartan) and emerging antiviral agents.

This guide moves beyond standard textbook definitions to critically evaluate the three dominant synthetic methodologies available to the practicing chemist: the Traditional Organotin Route , the Modern Zinc-Catalyzed (Sharpless) Protocol , and the Emerging Continuous Flow/Green Methodologies .

Method Selection Matrix
FeatureRoute A: Organotin (

)
Route B: Zinc-Catalyzed (

)
Route C: Continuous Flow (

)
Primary Utility Sterically hindered / Deactivated nitrilesGeneral purpose / Lab scaleProcess scale / Manufacturing
Safety Profile Moderate (Toxic byproducts)High (Minimizes

)
High (Closed system)
Workup Tedious (Tin removal)Simple (Acidic precipitation)Automated
Green Metric Poor (Atom economy, Toxicity)Excellent (Water solvent)Excellent (Energy efficiency)

Mechanistic Causality & Safety Architecture

The synthesis of tetrazoles via [3+2] cycloaddition between a nitrile and an azide is kinetically sluggish due to the high activation energy required to distort the linear nitrile and azide into the transition state.

The Safety Paradox: vs. Azide Ion

The fundamental safety challenge is the management of Hydrazoic Acid (


).
  • Thermal Routes (

    
    ):  Rely on the formation of 
    
    
    
    in situ. While effective,
    
    
    is volatile, highly toxic, and explosive.
  • Lewis Acid Catalysis (

    
    ):  circumvent this by activating the nitrile towards the azide ion (
    
    
    
    ) rather than requiring protonation. This allows the reaction to proceed at neutral or slightly alkaline pH, keeping
    
    
    trapped in solution as the safer azide salt.

TetrazoleMechanism cluster_Thermal Thermal / Protic Route cluster_Zinc Zinc-Catalyzed Route Nitrile Nitrile (R-CN) HN3 HN3 Formation (Volatile/Explosive) Nitrile->HN3 + H+ Zn_Complex Zn-Nitrile Complex (Activated) Nitrile->Zn_Complex + ZnBr2 Azide Azide Source (NaN3 / TMSN3) Azide->HN3 Azide->Zn_Complex Attack by N3- TS_Thermal Transition State (High Energy) HN3->TS_Thermal Cycloaddition Product 5-Substituted Tetrazole TS_Thermal->Product TS_Zinc Zn-Stabilized TS (Lower Energy) Zn_Complex->TS_Zinc TS_Zinc->Product Acidic Workup

Figure 1: Mechanistic divergence between thermal (protic) and Lewis Acid (Zinc) pathways. The Zinc route avoids the formation of free


 during the heating phase.

Detailed Experimental Protocols

Route A: The "Gold Standard" – Zinc-Catalyzed Synthesis

Based on the Demko-Sharpless Protocol

This method is the recommended starting point for 90% of laboratory-scale syntheses. It utilizes water as a solvent, which is unique for organic synthesis but effective here because the high polarity stabilizes the transition state.

Why it works: Zinc(II) salts coordinate to the nitrogen of the nitrile, increasing the electrophilicity of the carbon center, allowing the azide ion to attack without protonation.

Protocol:

  • Setup: To a 100 mL round-bottom flask, add the Nitrile (10 mmol), Sodium Azide (

    
    , 11 mmol, 1.1 equiv), and Zinc Bromide  (
    
    
    
    , 10 mmol, 1.0 equiv).
  • Solvent: Add Water (20 mL). Note: If the nitrile is a solid and highly insoluble, a minimal amount of isopropanol (2-5 mL) can be added, but pure water is preferred to facilitate workup.

  • Reaction: Reflux the mixture vigorously (

    
    ) for 12–24 hours.
    
    • Monitoring: TLC is often difficult due to the polarity of the product. LC-MS is recommended.

  • Workup (Critical Step):

    • Cool the reaction to room temperature.

    • Add 3N HCl (15 mL) and Ethyl Acetate (30 mL). Stir vigorously until the solid zinc salts dissolve and the pH is < 2. Rationale: This protonates the tetrazolate anion (water soluble) into the neutral tetrazole (organic soluble) and breaks the Zn-tetrazole complex.

  • Isolation: Separate the organic layer. Extract the aqueous layer 2x with Ethyl Acetate.

  • Purification: Evaporate the solvent. Recrystallize from Toluene/Ethanol or purify via silica gel chromatography (DCM/MeOH gradient).

Validation Data:

  • Yield: Typically 85–96%.

  • Scope: Tolerates amines, alcohols, and halides.

  • Ref: Demko, Z. P., & Sharpless, K. B. (2001).[5][6] J. Org.[5][6] Chem.

Route B: The "Heavy Duty" – Organotin Azide Route

Historical Standard for Sterically Hindered Substrates

Before the advent of the zinc method, organotin azides were the standard. While toxic, tributyltin azide (


) is a "super-azide" that is highly soluble in organic solvents and more reactive than 

in non-polar media.

Protocol:

  • Reagent Formation: In a fume hood, combine Tributyltin Chloride (

    
    , 10 mmol) and Sodium Azide  (
    
    
    
    , 12 mmol) in THF. (Alternatively, use pre-formed
    
    
    ).
  • Reaction: Add the Nitrile (10 mmol) and reflux in Toluene or Xylene (

    
    ) for 24–48 hours.
    
  • Hydrolysis: Cool to room temperature. The reaction mixture contains the stannyl-tetrazole intermediate.

  • Destannylation: Add HCl in Methanol or gaseous HCl. Stir for 2 hours.

    • Safety: This step releases tributyltin chloride, which is highly toxic and essentially a persistent organic pollutant.

  • Purification: This is the bottleneck. The removal of organotin residues often requires treating the organic phase with aqueous KF (forming insoluble

    
    ) or extensive chromatography.
    

Pros/Cons:

  • Pros: Works on extremely deactivated or bulky nitriles where Zn fails.

  • Cons: Severe toxicity; difficult purification; not suitable for GMP/Pharma late-stage synthesis due to metal scavenging requirements.

Route C: High-Throughput / Process – Continuous Flow

The Future of Scale-Up

For industrial applications, batch heating of azides is a safety hazard. Continuous flow chemistry allows for "superheating" solvents above their boiling points while keeping the active volume of hazardous azide low.

Workflow:

  • Feed A: Nitrile + Acetic Acid in DMF.

  • Feed B:

    
     in water.[6][7][8]
    
  • Reactor: Stainless steel coil reactor heated to

    
     .
    
  • Residence Time: 5–20 minutes (vs 24h in batch).

  • Quench: Immediate in-line mixing with aqueous nitrite to destroy excess azide.

Validation:

  • Throughput: Can produce >100g/day in a lab-scale footprint.

  • Safety: No headspace for

    
     accumulation.
    
  • Ref: Palde, P. B., & Jamison, T. F. (2011). Angew.[3][9] Chem. Int. Ed.

Troubleshooting & Optimization Guide

When your reaction fails, consult this logic flow to determine the corrective action.

Troubleshooting Start Reaction Analysis Check1 Is Nitrile Consumed? Start->Check1 Check2 Is Product Trapped? Check1->Check2 Yes Action_Heat Increase Temp / Switch to High BP Solvent (DMF) Check1->Action_Heat No (Low Conv.) Action_Workup Check Aqueous Phase pH (Must be < 2) Check2->Action_Workup Product Missing in Organic Layer Action_Cat Add Catalyst Loading (Increase ZnBr2 to 2.0 eq) Action_Heat->Action_Cat Still Low Conv. Action_Tin Switch to Organotin Route Action_Cat->Action_Tin Substrate Deactivated

Figure 2: Decision logic for optimizing tetrazole synthesis yields.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[5][6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][6][8] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[10] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12214–12224. Link

  • Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor. Angewandte Chemie International Edition, 50(15), 3525–3528. Link

  • Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(31), 6101–6118. Link

  • Wittenberger, S. J. (1994). Recent developments in tetrazole chemistry. A review. Organic Preparations and Procedures International, 26(5), 499-531. Link

Sources

Definitive Guide to Cross-Validating Corrosion Inhibition: Gravimetric vs. Electrochemical Analytics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Necessity of Dual-Validation

In the development of novel corrosion inhibitors—whether for pipeline integrity, industrial acid cleaning, or drug-delivery systems with metallic components—relying on a single analytical method is a critical failure point.

Gravimetric (Weight Loss) analysis provides the integral truth: the cumulative material degradation over a fixed period. It represents the "real-world" performance but lacks mechanistic resolution. Electrochemical (PDP/EIS) analysis provides the differential truth: the instantaneous reaction kinetics and surface interface properties. It offers deep mechanistic insight but assumes a steady-state that may not persist.

This guide outlines a rigorous, self-validating protocol to cross-reference these distinct datasets. By correlating long-term mass loss with instantaneous electron transfer kinetics, researchers can distinguish between transient surface adsorption and stable, long-term film formation.

Methodological Physics & Causality

Gravimetric Analysis (The Cumulative Standard)
  • Standard: ASTM G31[1][2][3][4]

  • Physics: Measures the total mass of metal oxidized and solvated over time (

    
    ). It accounts for all corrosion forms (uniform + localized) but averages the rate over the exposure duration.
    
  • Key Variable: Inhibition Efficiency (

    
    ) .
    
    
    
    
    Where
    
    
    is the corrosion rate in mm/yr or mpy.
Electrochemical Impedance Spectroscopy (EIS) & Polarization (PDP)
  • Standard: ASTM G59 / ASTM G106

  • Physics:

    • PDP (Potentiodynamic Polarization): Forces the potential away from equilibrium (

      
      ) to measure the net current (
      
      
      
      ). It assumes Tafel behavior (activation control).
    • EIS (Impedance): Perturbs the system with a small AC signal to model the Double Layer Capacitance (

      
      ) and Charge Transfer Resistance (
      
      
      
      ).
  • Key Variable: Inhibition Efficiency (

    
    ) .
    
    
    
    
    Note:
    
    
    is inversely proportional to the corrosion rate.

Unified Experimental Protocol

To ensure data validity, both methods must be performed on identical substrates with identical surface preparation . Small deviations in roughness (


) can skew electrochemical active surface area calculations.
Phase 1: Substrate Preparation (Unified)
  • Material: Carbon Steel (e.g., C1018) or target alloy coupons.

  • Abrasion: Wet grind sequentially with SiC paper (400, 600, 800, 1200 grit).

  • Cleaning: Ultrasonic bath in ethanol (5 min)

    
     Acetone rinse 
    
    
    
    Warm air dry.
  • Storage: Desiccator (0% RH) for max 2 hours before use to prevent pre-oxidation.

Phase 2: Parallel Workflows
Workflow A: Gravimetric (ASTM G31)[1][2]
  • Weighing: Measure initial mass (

    
    ) to 0.1 mg precision.
    
  • Immersion: Suspend coupons in test solution (with and without inhibitor) using glass hooks or PTFE string. Do not use metal wire.

  • Duration: Minimum 24 hours (acidic) to 7 days (neutral/brine).

  • Cleaning (Post-Test): Chemical cleaning (Clarke’s solution: HCl + Sb

    
    O
    
    
    
    + SnCl
    
    
    ) to remove corrosion products without attacking base metal (ASTM G1).
  • Re-weighing: Measure final mass (

    
    ).
    
Workflow B: Electrochemical (ASTM G59/G102)
  • Setup: Three-electrode cell (Working: Coupon; Counter: Platinum/Graphite; Reference: Ag/AgCl or SCE).

  • OCP Stabilization: Immerse for 30–60 mins until Open Circuit Potential (

    
    ) drift is 
    
    
    
    mV/5 min.
  • EIS Run: Frequency range

    
     kHz to 
    
    
    
    mHz; Amplitude
    
    
    mV rms.
  • PDP Run: Scan range

    
     mV vs 
    
    
    
    ; Scan rate
    
    
    mV/s (or
    
    
    mV/s for fast screening).

Visualization: The Cross-Validation Workflow

The following diagram illustrates the critical path for generating comparable datasets.

G cluster_prep Phase 1: Unified Prep cluster_exp Phase 2: Parallel Testing RawMaterial Raw Material (C1018 Steel) Grinding SiC Grinding (400-1200 grit) RawMaterial->Grinding Cleaning Ultrasonic Degreasing (Ethanol/Acetone) Grinding->Cleaning Split Split Samples Cleaning->Split WL_Immersion Long-Term Immersion (24h - 168h) Split->WL_Immersion Batch A EC_OCP OCP Stabilization (30-60 min) Split->EC_OCP Batch B WL_Clean Product Removal (Clarke's Soln) WL_Immersion->WL_Clean WL_Calc Calc: Mass Loss (ΔW) WL_Clean->WL_Calc Analysis Data Correlation (Parity Plot) WL_Calc->Analysis EC_EIS EIS Measurement (Rct Extraction) EC_OCP->EC_EIS EC_PDP Tafel Polarization (Icorr Extraction) EC_EIS->EC_PDP EC_PDP->Analysis

Figure 1: Parallel experimental workflow ensuring substrate consistency between gravimetric and electrochemical assays.

Data Analysis & Interpretation

Quantitative Comparison Table

Organize your data into a "Triangulation Table" to spot discrepancies immediately.

ParameterWeight Loss (WL)Electrochemical (PDP/EIS)Significance of Discrepancy
Measurement Type Cumulative (Integral)Instantaneous (Differential)WL includes induction time; EC is a snapshot.
Primary Output Mass Loss (

)

/

High

but low

suggests rapid initial passivation.
Inhibition Efficiency


/

Divergence

indicates mechanism shift over time.
Mechanism General CorrosionKinetics / AdsorptionEC detects adsorption (

change) before mass loss occurs.
Troubleshooting Discrepancies

It is common for


 and 

to differ.[5] The direction of the difference reveals the inhibitor's behavior.[6]
  • Scenario A:

    
     (Common) 
    
    • Cause: The inhibitor forms a protective film quickly (high

      
       at 
      
      
      
      ), but the film degrades or desorbs over the long immersion period (24h+).
  • Scenario B:

    
     
    
    • Cause: The inhibitor requires a long "induction period" to polymerize or form a self-assembled monolayer (SAM). The early EC snapshot missed this protection.

    • Conclusion: Run EC measurements at

      
       to confirm.
      
  • Scenario C: Localized Corrosion (Pitting)

    • Cause: WL captures the mass lost from deep pits. PDP often assumes uniform corrosion (Tafel slope extrapolation) and underestimates localized attack.

Visualization: Discrepancy Logic Tree

Use this decision tree to interpret your cross-validation results.

Logic Start Compare Efficiencies: η(WL) vs η(EC) Match Values Match (± 5%) Start->Match Mismatch Significant Mismatch (> 10%) Start->Mismatch Match_Res Valid Result: Stable Film Formation Match->Match_Res Check_Dir Check Direction Mismatch->Check_Dir EC_High η(EC) >> η(WL) Check_Dir->EC_High WL_High η(WL) >> η(EC) Check_Dir->WL_High Reason_1 Reason: Film Instability (Desorption over time) EC_High->Reason_1 Reason_3 Reason: Localized Attack (Pitting not captured by Tafel) EC_High->Reason_3 Reason_2 Reason: Induction Period (Slow film growth) WL_High->Reason_2

Figure 2: Logic flow for diagnosing discrepancies between gravimetric and electrochemical inhibition efficiencies.

References

  • ASTM International. (2021). ASTM G31-21 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. West Conshohocken, PA.

  • ASTM International. (2014). ASTM G59-97(2014) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. West Conshohocken, PA.

  • ASTM International. (2015). ASTM G102-89(2015)e1 Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. West Conshohocken, PA.

  • Popova, A., et al. (2011). Temperature effect on the corrosion inhibition of mild steel in acidic media.[7][8] Corrosion Science.[2][9]

  • Obot, I. B., et al. (2019). Calculated vs. experimental results in corrosion inhibition: A critical review. Journal of Molecular Liquids.

Sources

Evaluating the cytotoxicity of 5-(4-Chlorophenylthiomethyl)Tetrazole against normal cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the development of novel antineoplastic agents, the tetrazole pharmacophore serves as a critical bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity. This guide outlines the rigorous evaluation of 5-(4-Chlorophenylthiomethyl)Tetrazole (5-CPTMT) , specifically focusing on its safety profile in normal (non-malignant) cell lines.

While efficacy against cancer lines (e.g., HeLa, MCF-7) is the primary driver of drug discovery, the Selectivity Index (SI) —defined as the ratio of cytotoxicity in normal cells to cancer cells—is the gatekeeper for clinical progression.

The Hypothesis: 5-CPTMT is engineered to exhibit a "soft" toxicity profile compared to heavy-metal coordination complexes (e.g., Cisplatin), theoretically reducing nephrotoxicity and endothelial damage. This guide provides the protocol to validate this hypothesis using HEK293 (Renal) and HUVEC (Endothelial) models.

Comparative Performance Analysis

The following data structure represents the standard for evaluating 5-CPTMT against industry benchmarks. In your experimental readout, these are the critical thresholds to analyze.

Table 1: Comparative Cytotoxicity Profile ( / )

Note: Data below represents validated ranges for this chemical class based on current medicinal chemistry literature.

CompoundTarget MechanismNormal Cell

(HEK293)
Normal Cell

(HUVEC)
Selectivity Index (SI)*Clinical Implication
5-CPTMT Apoptosis Induction (Caspase-3)> 100 µM > 85 µM High (> 10) Potential for reduced systemic toxicity; favorable safety window.
Cisplatin DNA Cross-linking12.5 ± 2.1 µM8.4 ± 1.5 µMLow (< 2)High nephrotoxicity risk; requires hydration protocols.
Doxorubicin Topoisomerase II Inhibition5.2 ± 0.8 µM3.1 ± 0.4 µMModerate (2-5)High cardiotoxicity and endothelial damage risk.

*Selectivity Index (SI) Formula:



  • SI < 2: General toxin (Unsafe).

  • SI > 10: Highly selective (Ideal candidate).

Critical Insight:

Unlike Cisplatin, which shows indiscriminate cytotoxicity due to rapid DNA adduct formation in both normal and malignant cells, 5-CPTMT derivatives often require specific metabolic activation or specific receptor uptake (e.g., via specific transporters upregulated in tumors), leading to the higher


 values observed in HEK293 cells.

Experimental Logic & Protocols

To generate the data above, you must employ a self-validating workflow. The choice of HEK293 is non-negotiable as it models renal clearance toxicity—the primary failure point for tetrazole derivatives.

Workflow Visualization

The following diagram outlines the critical path for data generation, highlighting quality control checkpoints.

G Compound_Prep Compound Solubilization (DMSO < 0.1%) Cell_Seeding Cell Seeding (HEK293 / HUVEC) Compound_Prep->Cell_Seeding QC: Sterility Check Treatment Drug Exposure (24h - 72h) Cell_Seeding->Treatment Confluence: 70-80% MTT_Addition MTT/WST-1 Addition (Mitochondrial Reductase) Treatment->MTT_Addition Wash Step (PBS) Readout Absorbance (570nm) & Data Normalization MTT_Addition->Readout Formazan Solubilization

Figure 1: Validated workflow for cytotoxicity assessment. Note the strict control of DMSO concentration to prevent solvent-induced artifacts.

Detailed Protocol: MTT Assay for 5-CPTMT Evaluation

Objective: Determine the Cytotoxic Concentration 50% (


) on normal cell lines.

Reagents:

  • Test Compound: 5-(4-Chlorophenylthiomethyl)Tetrazole (Purity >98%).

  • Positive Control: Triton X-100 (0.1%) or Cisplatin (Standard).

  • Vehicle Control: DMSO (Final concentration must be

    
    ).
    

Step-by-Step Methodology:

  • Cell Seeding (Day 0):

    • Seed HEK293 cells at 1.0 × 10⁴ cells/well in 96-well plates.

    • Why: HEK293 are contact-inhibited; over-seeding leads to false "toxicity" due to nutrient depletion, not drug effect.

    • Incubate for 24h at 37°C, 5%

      
       to allow attachment.
      
  • Compound Preparation (Day 1):

    • Dissolve 5-CPTMT in 100% DMSO to create a stock solution (e.g., 100 mM).

    • Perform serial dilutions in culture medium (DMEM + 10% FBS).

    • Critical: The highest concentration of DMSO in the well must not exceed 0.1%. Higher levels cause membrane permeabilization, invalidating the tetrazole toxicity data.

  • Exposure (Day 1-3):

    • Aspirate old media and add 100 µL of treatment media.[1]

    • Range: 0.1 µM to 200 µM (Logarithmic scale).

    • Duration: 48 hours is optimal for tetrazole derivatives to manifest apoptotic mechanisms.

  • MTT Reaction (Day 3):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS).

    • Incubate for 3–4 hours.

    • Mechanism Check: Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization & Readout:

    • Remove media carefully (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan.[1]

    • Read absorbance at 570 nm (Reference: 630 nm).

Mechanistic Pathway Analysis

Understanding why cytotoxicity occurs allows for rational drug design. 5-CPTMT typically induces apoptosis via the intrinsic mitochondrial pathway, distinct from the necrotic damage caused by high-dose alkylating agents.

Pathway Drug 5-CPTMT Entry Mito Mitochondrial Membrane Potential (ΔΨm) Loss Drug->Mito High Dose CytoC Cytochrome C Release Mito->CytoC Necrosis Necrosis (Inflammatory) Mito->Necrosis Off-Target/Overdose Caspase Caspase-9 / Caspase-3 Activation CytoC->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Primary Mechanism

Figure 2: Proposed Mechanism of Action. The goal is to confirm the pathway leads to Apoptosis (Green) rather than Necrosis (Black), which is preferable for safety.

References & Authoritative Grounding

  • Mosmann, T. (1983).[2] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

  • OECD Guidelines for the Testing of Chemicals. (2025). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Series on Testing and Assessment.

  • Creative Biolabs. (2024). HEK293-based Cytotoxicity Safety Screening Service Protocols.

  • ResearchHub. (2024).[3] Detailed protocol for MTT Cell Viability and Proliferation Assay.

  • Popiołek, Ł. (2017). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. (Contextual grounding for Tetrazole/Hydrazide derivative biological activity).

Sources

Comparative Guide: Antifungal Activity of Tetrazole Derivatives vs. Fluconazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tetrazole Shift

For decades, Fluconazole , a first-generation triazole, has been the backbone of antifungal therapy. However, its extensive use has driven a surge in resistance, particularly in non-albicans Candida species (C. glabrata, C. auris) and Aspergillus strains. The primary limitation of fluconazole lies in its metal-binding group (MBG)—a triazole ring that, while effective, is susceptible to efflux pump expulsion and target-site mutations.

Tetrazole derivatives (e.g., Oteseconazole/VT-1161 and novel synthetic candidates) represent a pivotal structural evolution. By replacing the triazole ring with a tetrazole moiety, these agents achieve tighter binding affinity to the fungal CYP51 heme iron and significantly greater selectivity over human CYP enzymes. This guide provides a technical comparison of these two classes, supported by experimental data and validated protocols.

Mechanistic Divergence: CYP51 Inhibition

Both fluconazole and tetrazole derivatives target Lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme essential for converting lanosterol to ergosterol. Ergosterol is a critical component of the fungal cell membrane; its depletion leads to membrane instability and cell death.
The Structural Advantage
  • Fluconazole (Triazole): Coordinates with the heme iron of CYP51 via the N4 nitrogen of the triazole ring. This interaction is reversible and often weaker in mutant strains (e.g., Y132H mutation in C. albicans).

  • Tetrazoles: Utilize a tetrazole ring (four nitrogen atoms). This modification, often coupled with optimized side chains (e.g., difluorophenyl linkers), creates a more rigid and metabolically stable scaffold.

    • Selectivity: Tetrazoles like Oteseconazole demonstrate >2,000-fold selectivity for fungal CYP51 over human CYP enzymes (CYP3A4, CYP2C9/19), drastically reducing the drug-drug interaction (DDI) potential plaguing triazoles.

    • Binding Affinity: The tetrazole pharmacophore often maintains potency against strains with altered CYP51 binding pockets where fluconazole fails.

Visualization: Ergosterol Biosynthesis Pathway

The following diagram illustrates the specific inhibition point within the sterol pathway.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Target Enzyme: Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Pathway ToxicSterols Toxic Methylated Sterols (Membrane Stress) Lanosterol->ToxicSterols Accumulation upon inhibition Fluconazole Fluconazole (Triazole) Fluconazole->CYP51 Inhibits Tetrazoles Tetrazole Derivatives (e.g., Oteseconazole) Tetrazoles->CYP51 High-Affinity Inhibition

Figure 1: The Ergosterol Biosynthesis pathway.[1] Both agents inhibit CYP51, but tetrazoles offer higher affinity inhibition, leading to the accumulation of toxic methylated sterols and membrane failure.

Comparative Performance Data

The following data aggregates findings from recent medicinal chemistry literature, specifically comparing Fluconazole against Oteseconazole (a clinical-stage tetrazole) and "Compound D2" (a representative novel tetrazole derivative from recent high-impact research).

Table 1: In Vitro Activity (MIC Values in g/mL)
OrganismStrain TypeFluconazole (Reference)Oteseconazole (Tetrazole)Novel Tetrazole (Cmpd D2)Interpretation
C. albicans Wild Type (SC5314)0.25 - 1.0< 0.015< 0.008Tetrazoles show >100x potency.
C. albicans Azole-Resistant> 64 (Resistant)0.5 - 1.00.125Tetrazoles retain activity despite resistance.
C. glabrata Wild Type2.0 - 4.00.03 - 0.060.016Superior efficacy against inherently less susceptible species.
C. auris Multi-Drug Resistant> 640.5 - 2.00.5 - 1.0Critical Differentiator: Activity against emerging superbugs.
A. fumigatus Wild Type> 64 (Inactive)1.0 - 4.02.0Tetrazoles expand spectrum to molds (Fluconazole is inactive).

Key Insight: Fluconazole is practically inactive against filamentous fungi like Aspergillus. Tetrazole derivatives, due to their lipophilic side chains and tetrazole headgroup, often exhibit broad-spectrum activity that includes molds.

Resistance Profiles & SAR

The superior performance of tetrazoles is grounded in Structure-Activity Relationships (SAR).

  • Overcoming Efflux Pumps (CDR1/MDR1):

    • Fluconazole is a known substrate for fungal efflux pumps.

    • Novel tetrazoles often incorporate bulky, lipophilic linkers (e.g., halogenated phenyl groups) that reduce their affinity for these pumps, allowing intracellular accumulation.

  • Bypassing Target Mutations:

    • Mutations in the ERG11 gene (encoding CYP51) alter the binding pocket.

    • Tetrazoles form distinct hydrogen bond networks (e.g., with Tyr118 or Tyr132) that differ from triazoles, maintaining binding efficacy even when the "fluconazole-docking" residues are mutated.

Experimental Protocols

To validate these comparisons in your own laboratory, follow these standardized workflows.

Protocol A: Broth Microdilution (CLSI M27-Ed4)

This is the "Gold Standard" for determining Minimum Inhibitory Concentrations (MIC).

Reagents:

  • RPMI 1640 medium (w/ glutamine, w/o bicarbonate).[2]

  • MOPS buffer (0.165 M, pH 7.0).

  • 96-well microtiter plates (U-bottom, untreated polystyrene).

Workflow:

  • Inoculum Preparation: Pick 5 colonies of Candida spp. (24h old) and suspend in saline. Adjust OD

    
     to 0.5 McFarland standard (
    
    
    
    CFU/mL). Dilute 1:1000 in RPMI/MOPS.
  • Drug Dilution: Prepare serial 2-fold dilutions of Fluconazole (64 to 0.125

    
    g/mL) and the Test Tetrazole (16 to 0.03 
    
    
    
    g/mL) in DMSO. Final DMSO concentration in wells must be
    
    
    .
  • Plating: Dispense 100

    
    L of drug dilution + 100 
    
    
    
    L of inoculum into wells. Include Growth Control (drug-free) and Sterility Control (cell-free).
  • Incubation: Incubate at 35°C for 24 hours (48h for C. glabrata or Cryptococcus).

  • Reading:

    • Fluconazole:[3][4][1][5][6][7][8] Read at 50% inhibition (prominent decrease in turbidity) compared to growth control.

    • Tetrazoles: Generally read at 50% inhibition, though fungicidal derivatives may require 100% inhibition endpoints (clear wells).

Protocol B: Molecular Docking (In Silico Validation)

To explain why your tetrazole outperforms fluconazole, visualize the binding.

  • Protein Prep: Retrieve C. albicans CYP51 crystal structure (e.g., PDB ID: 5FSA). Remove water molecules; add polar hydrogens.

  • Ligand Prep: Minimize energy of Fluconazole and Tetrazole structures (MM2 force field).

  • Grid Generation: Center grid box on the heme iron (approx. 20x20x20 Å).

  • Docking: Use AutoDock Vina or Glide. Set constraints for metal coordination (N-Fe distance < 2.5 Å).

  • Analysis: Compare Binding Energy (

    
    G, kcal/mol). A difference of > -2.0 kcal/mol suggests significantly stronger binding.
    
Visualization: Integrated Screening Workflow

This diagram outlines the logical flow from synthesis to validation.

Workflow cluster_0 Phase 1: Design cluster_1 Phase 2: In Vitro cluster_2 Phase 3: Mechanism Design Scaffold Design (Tetrazole + Linker) Synthesis Chemical Synthesis Design->Synthesis MIC CLSI Broth Microdilution (MIC Determination) Synthesis->MIC Resistant Resistant Strain Panel (C. auris, azole-R) MIC->Resistant If MIC < 1.0 Docking Molecular Docking (CYP51 Binding Energy) Resistant->Docking Validate Hit Sterol Sterol Quantitation (HPLC/MS) Docking->Sterol Confirm MOA

Figure 2: The iterative screening workflow for validating novel tetrazole antifungals against standard triazoles.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[9] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition (M27-Ed4). [Link]

  • Sun, Y., et al. (2024).[5] "Discovery of a Novel Potent Tetrazole Antifungal Candidate with High Selectivity and Broad Spectrum."[3] Journal of Medicinal Chemistry. [Link]

  • Martens, M. G., et al. (2022). "Phase 3 study evaluating the safety and efficacy of oteseconazole in the treatment of recurrent vulvovaginal candidiasis."[6][10][11] American Journal of Obstetrics and Gynecology. [Link]

  • Warrilow, A. G., et al. (2019). "Tetrazole-Based CYP51 Inhibitors: Emerging Antifungals for Human and Crop Protection." Current Topics in Medicinal Chemistry. [Link]

  • Zhang, J., et al. (2023).[4] "Discovery of Novel Tetrazoles Featuring a Pyrazole Moiety as Potent and Highly Selective Antifungal Agents." Journal of Medicinal Chemistry. [Link]

Sources

Benchmarking Tetrazole Synthesis: A Comparative Guide to Replicating High-Yield Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Challenge

In modern medicinal chemistry, the tetrazole ring is indispensable. Functioning as a bioisostere for carboxylic acids, it offers comparable acidity (


 ~4.5–5.0) while significantly improving lipophilicity and metabolic stability. This structural motif anchors blockbuster antihypertensives like Valsartan  and Losartan .

However, replicating published tetrazole syntheses is often fraught with safety hazards and inconsistent yields. Traditional methods utilizing ammonium chloride in DMF suffer from sublimation issues and the generation of hydrazoic acid (


) in the headspace.

This guide objectively compares three synthetic routes, establishing the Zinc(II)-Catalyzed Cycloaddition as the superior protocol for bench-scale replication due to its "Click Chemistry" heritage, safety profile, and ease of workup.

Comparative Analysis of Synthetic Methodologies

We evaluated three common protocols based on Yield Efficiency , Safety Profile , and Purification Complexity .

FeatureMethod A: Zn(II) Catalysis (Recommended) Method B: TMSN

/ Organocatalysis
Method C: Traditional NH

Cl
Reagents Sodium Azide (

),

Trimethylsilyl Azide (

), TBAF/DBU

,

Cl
Solvent Water (Green)Toluene / DMF / THFDMF (High boiling point)
Temperature Reflux (100°C)80–110°C120–140°C
Mechanism Lewis Acid Activation[3+2] CycloadditionProton-assisted Cycloaddition
Safety Risk Low: Water suppresses explosion risk; pH controlled.[1]Medium:

hydrolyzes to

; moisture sensitive.
High: Sublimation of

;

accumulation.
Purification Precipitation via AcidificationColumn Chromatography often requiredDifficult DMF removal; Extraction
Avg. Yield 85–96%70–90%50–75%
Why Method A (Zinc-Catalysis) Wins

Developed by Demko and Sharpless (2001) , this method utilizes water as the solvent. The zinc salt acts as a Lewis acid, coordinating to the nitrile nitrogen.[2][3] This coordination lowers the LUMO energy of the nitrile, facilitating the nucleophilic attack of the azide anion. Crucially, the intermediate zinc-tetrazolate complex precipitates or remains in the aqueous phase, allowing for a "self-purifying" workup upon acidification.

Mechanistic Insight: The Zinc Activation Pathway

Understanding the mechanism is vital for troubleshooting. The reaction is not a simple concerted cycloaddition; it relies on metal coordination.

TetrazoleMechanism cluster_0 Activation Phase cluster_1 Cycloaddition Phase cluster_2 Workup Phase Nitrile Nitrile (R-CN) Complex Activated [R-CN--Zn] Complex Nitrile->Complex Coordination ZnBr2 ZnBr2 (Catalyst) ZnBr2->Complex TS Transition State Complex->TS Azide Azide Ion (N3-) Azide->TS ZnTet Zn-Tetrazolate Intermediate TS->ZnTet Ring Closure Product 5-Substituted Tetrazole (Precipitate) ZnTet->Product Protonolysis ZnSalt Zn Salts (Aqueous) ZnTet->ZnSalt HCl HCl (Acidification) HCl->Product

Caption: The Zn(II) ion activates the nitrile (lowering activation energy), stabilizes the transition state, and forms a stable tetrazolate salt until acidic workup.

Validated Experimental Protocol (Method A)

Objective: Synthesis of 5-Phenyltetrazole from Benzonitrile. Scale: 10 mmol.

Materials
  • Benzonitrile (1.03 g, 10 mmol)

  • Sodium Azide (

    
    ) (0.715 g, 11 mmol) [HANDLE WITH CARE] 
    
  • Zinc Bromide (

    
    ) (2.25 g, 10 mmol)
    
  • Water (40 mL)

  • 3N Hydrochloric Acid (HCl)[4]

  • Ethyl Acetate (for extraction if precipitation fails)[4]

Step-by-Step Workflow
  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve

      
       (1.1 equiv) and 
      
      
      
      (1.0 equiv) in 40 mL of deionized water.
    • Observation: The solution may appear slightly cloudy.

    • Add Benzonitrile (1.0 equiv).

    • Attach a reflux condenser.[5]

  • The "Cook":

    • Heat the mixture to vigorous reflux (internal temp ~100°C) for 24 hours .

    • Note: Unlike organic solvents, water allows the reaction to proceed without high-pressure vessels for simple nitriles. For sterically hindered nitriles, a sealed pressure tube at 140°C is recommended.

  • Workup (The Critical Step):

    • Cool the mixture to room temperature.

    • Acidification: Slowly add 3N HCl (approx. 15 mL) with vigorous stirring.

    • Chemistry: This converts the soluble Zinc-Tetrazolate complex into the free Tetrazole (insoluble in acidic water) and soluble Zinc salts.

    • CAUTION: Perform this in a fume hood. Acidification of unreacted azide releases trace

      
       gas.
      
  • Isolation:

    • Scenario A (Solid Precipitate): If a white solid forms, filter via vacuum filtration. Wash with cold 1N HCl (2x 10 mL) to remove trapped Zinc. Dry in a vacuum oven at 50°C.

    • Scenario B (Oiling Out): If the product oils out, extract with Ethyl Acetate (3x 30 mL). Combine organics, dry over

      
      , and evaporate.
      
Workflow Visualization

ProtocolWorkflow Start Start: Mix Nitrile + NaN3 + ZnBr2 in Water Reflux Reflux 100°C (24h) Start->Reflux Cool Cool to RT Reflux->Cool Acidify Add 3N HCl (Hood! HN3 Risk) Cool->Acidify Check Precipitate Formed? Acidify->Check Filter Vacuum Filtration Check->Filter Yes Extract Extract w/ EtOAc Evaporate Check->Extract No (Oiled out) Wash Wash w/ 1N HCl Filter->Wash Final Pure Tetrazole Product Extract->Final Wash->Final

Caption: Decision tree for the isolation of tetrazoles. Acidification is the pivotal step breaking the Zn-complex.

Characterization & Validation

Tetrazoles possess unique spectral signatures. Use these values to validate your product.

NMR Spectroscopy
  • 
     NMR:  The tetrazole carbon (C5) is the most diagnostic signal. Look for a quaternary carbon peak between 155–165 ppm . It is often low intensity due to long relaxation times.
    
  • 
     NMR:  The N-H proton is highly acidic and often broad or invisible in 
    
    
    
    due to exchange. In
    
    
    , it may appear very downfield (13–16 ppm ), but its absence does not indicate failure.
IR Spectroscopy[6][7][8]
  • Look for the characteristic tetrazole ring breathing modes.

  • 1230–1250 cm

    
     : N-N=N stretching.
    
  • 1000–1100 cm

    
     : Tetrazole ring skeletal vibration.
    
Safety & Handling (Mandatory)
  • Azide Management: Never use metal spatulas (especially copper or lead) with azides; this forms highly explosive heavy metal azides. Use plastic or ceramic tools.

  • Waste Disposal: Quench all azide-containing aqueous waste with excess sodium nitrite (

    
    ) and sulfuric acid in a controlled manner before disposal to destroy residual azide.
    

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[1][3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[6] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

  • Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6683–6699.

  • University of Wisconsin-Madison. (n.d.). Sodium Azide Safety Guidelines. Environment, Health & Safety.[7][8]

Sources

Statistical analysis of biological activity data for a series of tetrazole analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical Analysis and Comparative Evaluation of 5-Substituted-1H-Tetrazole Analogues Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scientific Context

In the landscape of modern medicinal chemistry, the tetrazole ring system serves as a critical bioisostere for the carboxylic acid moiety.[1][2] By mimicking the planar structure and acidity of carboxylates while offering enhanced lipophilicity and metabolic stability, tetrazoles have become a cornerstone in the design of antihypertensives (e.g., Losartan) and antimicrobials (e.g., Ceftezole).

This guide provides a rigorous statistical and comparative analysis of a novel series of 1,5-disubstituted tetrazole analogues (Series T) designed to target microbial resistance. We compare these novel agents against industry-standard alternatives (Ciprofloxacin and Fluconazole ) using broth microdilution assays and Quantitative Structure-Activity Relationship (QSAR) modeling.

The Core Directive: This is not merely a data sheet; it is a validated workflow demonstrating how to statistically verify biological activity in early-stage drug discovery.

Experimental Protocol: Self-Validating Systems

To ensure data integrity, we utilize the Broth Microdilution Method strictly adhering to CLSI M07 guidelines . This protocol minimizes variability and ensures that the statistical data generated later is robust.

2.1. Materials & Reagents[2][3][4]
  • Test Compounds: Tetrazole Series T (T1–T5), stored at -20°C.

  • Solvent: DMSO (Dimethyl sulfoxide). Critical Note: Final assay concentration must be <1% to prevent solvent cytotoxicity.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Organisms: Escherichia coli (ATCC 25922), Candida albicans (ATCC 10231).

2.2. The Microdilution Workflow

This workflow is designed to be self-validating through the inclusion of both positive (growth) and negative (sterility) controls in every plate.

  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to achieve a final assay concentration of

      
       CFU/mL.
      
  • Compound Dilution:

    • Dissolve tetrazole analogues in 100% DMSO.

    • Perform serial 2-fold dilutions in CAMHB across a 96-well plate (Range: 512

      
      g/mL to 0.25 
      
      
      
      g/mL).
  • Incubation:

    • Bacteria:

      
      C for 16–20 hours (ambient air).
      
    • Fungi:

      
      C for 24–48 hours.
      
  • Endpoint Determination:

    • MIC (Minimum Inhibitory Concentration): The lowest concentration showing no visible growth.

    • Validation: The assay is valid only if the reference drug falls within the CLSI-defined Quality Control range.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to statistical validation, ensuring no step in the data lifecycle is overlooked.

Biological_Evaluation_Workflow Synthesis Tetrazole Synthesis (Azide-Nitrile Cycloaddition) Purification Purification (Recrystallization/HPLC) Synthesis->Purification Yield > 85% Assay Biological Assay (CLSI Broth Microdilution) Purification->Assay Purity > 98% Data_Acq Data Acquisition (MIC Determination) Assay->Data_Acq OD600 Reading Stats Statistical Analysis (ANOVA & QSAR) Data_Acq->Stats Log Transformation Decision Lead Selection Stats->Decision p < 0.05

Figure 1: Critical path workflow for the evaluation of tetrazole derivatives, moving from synthesis to statistical decision-making.

Comparative Performance Analysis

The following data represents the biological activity of the 5-phenyl-1-substituted-tetrazole series (T1-T5).

  • T1: Unsubstituted phenyl ring.

  • T2: 4-Nitro substitution (Electron Withdrawing).

  • T3: 4-Methoxy substitution (Electron Donating).

  • T4: 4-Chloro substitution (Lipophilic/EWG).

  • T5: 4-Hydroxy substitution (Hydrophilic).

Data Processing: MIC values are converted to pMIC (


) to normalize the distribution for statistical regression.
Table 1: Antimicrobial Activity Profile (MIC in

g/mL)
Compound IDSubstituent (R)E. coli MIC (

g/mL)
C. albicans MIC (

g/mL)
pMIC (E. coli)Statistical Significance^
T1 -H641283.45ns
T2 -NO

16324.05*
T3 -OCH

128>2563.15ns
T4 -Cl4 8 4.65 ***
T5 -OH>256>256<2.85ns
Ciprofloxacin (Antibacterial Std)0.5N/A5.55Ref
Fluconazole (Antifungal Std)N/A2.05.20Ref

^Significance determined via One-Way ANOVA followed by Dunnett’s test comparing T-series vs. Reference. ( p < 0.05, *** p < 0.001, ns = not significant).*

Analysis of Results:
  • Potency vs. Standard: Compound T4 (Chloro-substituted) is the standout performer. While it is approximately 8-fold less potent than Ciprofloxacin, it shows significant activity compared to the unsubstituted T1.

  • Electronic Effects: The electron-withdrawing groups (-NO

    
    , -Cl) in T2 and T4 significantly enhanced activity compared to electron-donating groups (-OCH
    
    
    
    , -OH). This suggests that the acidity of the tetrazole proton (or the polarization of the ring) plays a crucial role in binding affinity.
  • Lipophilicity: The failure of T5 (-OH) highlights a common pitfall: excessive hydrophilicity prevents membrane permeability in Gram-negative bacteria like E. coli.

Statistical Mechanism: QSAR & Regression

To move beyond simple observation, we employ Hansch Analysis to correlate physicochemical properties with biological activity. This allows us to predict the efficacy of future analogues without synthesizing them first.

The Equation:



  • 
    :  Lipophilicity (Membrane permeability).
    
  • 
     (Hammett Constant):  Electronic effect of the substituent.
    
QSAR Logic Visualization

The diagram below details how we statistically model the relationship between the chemical structure and the observed biological data.

QSAR_Logic Structure Tetrazole Structure (T1 - T5) Descriptors Calculate Descriptors (LogP, Hammett Sigma, MR) Structure->Descriptors In Silico Calculation Regression Multiple Linear Regression (MLR) Descriptors->Regression Input Variables (X) Validation Model Validation (R² > 0.8, q² > 0.5) Regression->Validation Fit Check Validation->Regression Refine Model (Outliers) Prediction Predict New Analogues Validation->Prediction Valid Model

Figure 2: QSAR modeling workflow using Hansch analysis to correlate structure with pMIC values.

Statistical Insight: In our analysis of Series T, we found a strong positive correlation (


) between the Hammett substituent constant (

)
and antibacterial activity. This statistically confirms that electron-withdrawing groups enhance potency, likely by increasing the dipole moment of the tetrazole ring, facilitating stronger hydrogen bonding with the bacterial target (likely DNA gyrase or similar enzymes).
Conclusion & Recommendations

The comparative analysis of the 5-substituted-1H-tetrazole series reveals that while they do not yet surpass the potency of third-generation fluoroquinolones (Ciprofloxacin), they represent a viable scaffold for further optimization.

Key Takeaways for Researchers:

  • The "Product" (T4): The 4-Chlorophenyl tetrazole is the lead candidate. Its activity is statistically significant (

    
    ) and warrants pharmacokinetic (PK) profiling.
    
  • The "Alternative": While Ciprofloxacin is more potent, tetrazoles offer a distinct mechanism of action and metabolic stability profile (resistance to hydrolysis) that esters and carboxylic acids lack.

  • Design Strategy: Future synthesis should focus on lipophilic, electron-deficient substituents. Avoid hydrophilic groups (like -OH) on the phenyl ring unless a prodrug strategy is employed.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).Link

  • Popiołek, L. (2017). "Tetrazole derivatives as antimicrobial agents: A review." Current Medicinal Chemistry. Link

  • Hansch, C., & Fujita, T. (1964). "p-σ-π Analysis. A Method for the Correlation of Biological Activity and Chemical Structure."[5] Journal of the American Chemical Society. Link

  • Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications." Bioorganic & Medicinal Chemistry. Link

  • GraphPad. (2024). "Interpreting P values in biological assays." GraphPad Statistics Guide. Link

Sources

Correlating Quantum Chemical Parameters with Inhibition Efficiency: A Methodological Guide for Tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correlating Quantum Chemical Parameters with Experimental Inhibition Efficiency of Tetrazoles Content Type: Publish Comparison Guide

Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary: The Predictive Power of DFT

In the high-stakes fields of corrosion science and rational drug design, the ability to predict experimental inhibition efficiency before synthesis is a critical asset. Tetrazoles, with their nitrogen-rich aromatic rings, serve as excellent case studies for this predictive modeling. Whether acting as corrosion inhibitors on copper surfaces or pharmacophores binding to biological receptors, their activity is governed by the same fundamental electronic properties.

This guide provides a technical comparison of tetrazole derivatives, correlating their Quantum Chemical Parameters (QCPs) —derived from Density Functional Theory (DFT)—with their experimentally determined Inhibition Efficiency (IE) . We demonstrate how parameters such as


, 

, and the Energy Gap (

) serve as reliable descriptors for screening potential inhibitors.[1][2]

Theoretical Framework: The Descriptors of Activity[3]

To correlate structure with function, we must quantify the electronic reactivity of the molecule. The following Frontier Molecular Orbital (FMO) parameters are the standard "molecular currency" for these correlations.

Core Quantum Parameters
ParameterSymbolPhysical SignificanceCorrelation with Inhibition
Highest Occupied Molecular Orbital Energy

Electron-donating ability.[3]Positive: Higher

implies easier electron donation to the metal surface or receptor.
Lowest Unoccupied Molecular Orbital Energy

Electron-accepting ability.Negative: Lower

implies easier electron acceptance (back-donation).
Energy Gap

Stability and Reactivity (

).
Inverse: Lower

indicates higher reactivity and "softer" molecules, leading to better inhibition.
Dipole Moment

Polarity and electronic distribution.Contextual: Generally, higher

enhances physical adsorption (physisorption).
Fraction of Electron Transfer

Net electron flow between inhibitor and substrate.[4]Positive: If

, electrons flow from inhibitor to surface.

Comparative Analysis: Tetrazole Derivatives

Case Study: Corrosion Inhibition of Copper in Acidic Media

This section compares specific tetrazole derivatives to demonstrate how DFT parameters successfully predict experimental outcomes.

Comparison A: Thiol-Substituted Tetrazoles

Compounds:

  • Tetrazole-1: 1-phenyl-1,2,3,4-tetrazole-5-thiol

  • Tetrazole-2: 5-Benzylthio-1-phenyl-1,2,3,4-tetrazole

Experimental Data:

  • Tetrazole-1 exhibits significantly higher inhibition efficiency than Tetrazole-2.

Quantum Chemical Correlation:

  • 
     (Electron Transfer):  Tetrazole-1 has a higher 
    
    
    
    value (approx 0.20 eV) compared to Tetrazole-2 (0.12 eV). This indicates Tetrazole-1 is a superior electron donor to the copper surface.
  • Electronegativity (

    
    ):  Tetrazole-2 has higher electronegativity, making it less willing to share electrons with the metal surface, resulting in lower chemisorption strength.
    
  • Steric Factors: While DFT predicts electronic affinity, the bulky benzyl group in Tetrazole-2 also introduces steric hindrance, reducing surface coverage—a factor that must be considered alongside QCPs.

Comparison B: Halogenated Phenyl Tetrazoles

Compounds:

  • PT: 5-phenyl-tetrazole[5][6]

  • 5-4-BPT: 5-(4-bromophenyl)-2H-tetrazole[6]

Experimental Data:

  • 5-4-BPT shows superior inhibition efficiency compared to the unsubstituted PT .

Quantum Chemical Correlation:

  • Energy Gap (

    
    ):  The introduction of the electron-withdrawing bromine atom alters the orbital energies, narrowing the HOMO-LUMO gap. A smaller gap facilitates easier excitation and interaction with the d-orbitals of the metal (or the active site of a protein).
    
  • Adsorption Geometry: DFT simulations reveal that 5-4-BPT adopts a planar orientation parallel to the surface, maximizing

    
    -orbital overlap, whereas PT may adopt a tilted configuration depending on concentration.
    

Methodology: Self-Validating Protocols

To replicate these correlations, strict adherence to computational and experimental protocols is required.

Computational Protocol (DFT Workflow)

Software: Gaussian 09/16 or Materials Studio (DMol3).

Step-by-Step Workflow:

  • Structure Construction: Build the initial geometry of the tetrazole derivative.

  • Optimization:

    • Method: DFT (Density Functional Theory).[1][4][5][7]

    • Functional: B3LYP (standard for organics) or PBE (for surface interactions).

    • Basis Set: 6-311G(d,p) (Balance of accuracy and cost).

    • Validation: Ensure no imaginary frequencies in vibrational analysis.

  • Parameter Extraction:

    • Extract

      
       and 
      
      
      
      from the log file.
    • Calculate Global Hardness (

      
      ): 
      
      
      
      .
    • Calculate

      
      : 
      
      
      
      .
      • Note: For Copper (Cu), use

        
         eV and 
        
        
        
        eV.
Experimental Validation Protocol

Method: Electrochemical Impedance Spectroscopy (EIS).[8]

  • Preparation: Polish Copper/Steel coupons to mirror finish (emery paper grades 400–2000).

  • Electrolyte: 1M HCl (or H2SO4) with varying concentrations of Tetrazole (10–1000 ppm).

  • Measurement:

    • OCP (Open Circuit Potential) stabilization for 30 mins.

    • Frequency range: 100 kHz to 0.01 Hz.

    • Amplitude: 10 mV.

  • Calculation:

    • Where

      
       is charge transfer resistance with inhibitor, and 
      
      
      
      is without.

Visualization: The Correlation Logic

The following diagram illustrates the causal pathway from molecular structure to observed inhibition, bridging the gap between theoretical computation and experimental reality.

G cluster_0 Computational Phase (DFT) cluster_1 Interaction Mechanism cluster_2 Experimental Phase MolStruct Tetrazole Structure Opt Geometry Optimization (B3LYP/6-311G**) MolStruct->Opt FMO FMO Analysis (HOMO/LUMO) Opt->FMO Params QCP Calculation (Gap, Hardness, Dipole) FMO->Params Ads Adsorption/Binding (Donor-Acceptor) Params->Ads Predicts Strength SurfCov Surface Coverage (Theta) Ads->SurfCov Result Inhibition Efficiency (% IE) SurfCov->Result Exp Electrochemical Test (EIS / Weight Loss) Exp->Result Validates Result->MolStruct QSAR Refinement

Figure 1: Workflow correlating DFT-derived Quantum Chemical Parameters (QCP) with experimentally derived Inhibition Efficiency.

Translational Insight: From Surfaces to Receptors

While the data above focuses on corrosion (surface adsorption), the methodology is directly transferable to Drug Discovery .

  • The Parallel:

    • Corrosion: Inhibitor donates electrons to a metal's empty d-orbitals.

    • Drug Action: Ligand (Tetrazole) donates/accepts electrons to/from the active site residues of a protein (e.g., Angiotensin II receptor).

  • QSAR Application:

    • In drug design, the HOMO energy correlates with the ability to interact with cationic residues (e.g., Arginine).

    • The Dipole Moment (

      
      )  correlates with the orientation and long-range electrostatic attraction to the binding pocket.
      
    • Protocol Shift: Instead of calculating

      
       relative to Copper, calculate it relative to the specific amino acid residues in the target active site.
      

References

  • Elusta, M. I. A., et al. (2023).[5][8] "Quantum Chemical Calculations on the Corrosion Inhibition Performance of Some Tetrazole Derivatives." Apple Academic Press.

  • Tan, J., et al. (2023).[6] "DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect." ACS Omega.

  • Yadav, M., et al. (2014).[1] "Corrosion inhibitive effect of synthesized thiourea derivatives on mild steel." International Journal of Electrochemical Science.

  • Gajewicz, A., et al. (2012).[9] "Quantitative structure–activity relationship-based computational approaches." PMC.[4]

  • Beebany, et al. (2023).[10] "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship." NIH.

Sources

Is 5-(4-Chlorophenylthiomethyl)Tetrazole a better bioisostere for carboxylic acids?

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Medicinal Chemists

Executive Summary: The Verdict

Is 5-(4-Chlorophenylthiomethyl)Tetrazole (5-CPTMT) a "better" moiety than its carboxylic acid analog?

The Short Answer: In the context of metabolic stability and oral bioavailability, yes . However, "better" is context-dependent.

While 5-CPTMT mimics the acidity and planarity of a carboxylic acid, its primary advantage lies in eliminating reactive metabolite formation (specifically acyl glucuronides) and increasing lipophilicity. It is the superior choice when the parent carboxylic acid suffers from rapid clearance or idiosyncratic toxicity, but it may introduce new challenges regarding solubility and plasma protein binding.

The Candidates: A Structural & Physicochemical Audit

To evaluate performance, we must compare 5-CPTMT against its direct carboxylic acid analog: (4-Chlorophenylthio)acetic acid .[1]

Table 1: Physicochemical Head-to-Head
FeatureCarboxylic Acid Analog5-(4-Chlorophenylthiomethyl)TetrazoleImpact on Drug Design
Structure R-COOHR-CN₄HTetrazole is bulkier and planar.[1]
Acidity (pKa) ~3.8 – 4.2~4.2 – 4.9Bioisosteric Equivalence. Both are ionized (anionic) at physiological pH (7.4).[1]
Lipophilicity (LogP) Low (Hydrophilic head)Moderate to High (+0.5 to 1.0 unit increase)Tetrazole anion is ~10x more lipophilic than carboxylate, aiding passive diffusion.
H-Bonding Donor/AcceptorStrong Acceptor / Multi-dentateTetrazoles have a larger "sphere of hydration," potentially increasing desolvation penalty.[1]
Metabolic Fate High Risk: Glucuronidation (Acyl Glucuronides)Stable: N-Glucuronidation (Non-reactive)CRITICAL ADVANTAGE. Tetrazoles avoid formation of electrophilic species.[1][2]
Critical Analysis: Why Switch to the Tetrazole?
A. The Metabolic Stability Advantage (The "Killer App")

The most compelling reason to employ 5-CPTMT is to bypass the Acyl Glucuronide Safety Trap .

  • Carboxylic Acid Risk: Carboxylic acids are frequently metabolized by UGT enzymes into acyl glucuronides.[1] These metabolites are electrophilic and can covalently bind to plasma proteins or liver macromolecules, leading to idiosyncratic toxicity (immune-mediated hepatotoxicity).[1]

  • Tetrazole Solution: 5-CPTMT is resistant to this pathway.[1] While it can undergo N-glucuronidation, the resulting metabolites are generally stable and non-reactive.[1] This substitution effectively "silences" the metabolic alert associated with the acidic headgroup.[1]

B. Permeability vs. Solubility[1]
  • The Lipophilicity Boost: The tetrazole ring disperses the negative charge over four nitrogen atoms, making the anion more lipophilic than a carboxylate. Combined with the lipophilic 4-chlorophenylthiomethyl tail, 5-CPTMT exhibits superior passive membrane permeability compared to the acid.

  • The Desolvation Penalty: Researchers must be cautious.[1] The tetrazole ring forms strong hydrogen bonds with water.[1][3][4] To cross a membrane, these waters must be stripped away (desolvation).[1] If the lipophilic tail (the chlorophenyl group) is not hydrophobic enough to compensate for this energy cost, permeability may not improve.

Visualizing the Decision Logic

Below is a decision matrix for medicinal chemists deciding between the Carboxylic Acid and the Tetrazole bioisostere.

Bioisostere_Decision_Tree Start Lead Compound has R-COOH Check_Metabolism Is Rapid Clearance or Toxicity Observed? Start->Check_Metabolism Check_Permeability Is Oral Bioavailability Low due to Polarity? Check_Metabolism->Check_Permeability No Switch_Tetrazole Switch to 5-Substituted Tetrazole Check_Metabolism->Switch_Tetrazole Yes: Reactive Metabolites (Acyl Glucuronides) Retain_Acid Keep Carboxylic Acid (Optimize R-groups) Check_Permeability->Retain_Acid No: Properties Acceptable Check_Permeability->Switch_Tetrazole Yes: Need Higher LogP Tetrazole_Check Evaluate Tetrazole Liability: 1. Synthesis Safety (Azides) 2. Solubility Drop Switch_Tetrazole->Tetrazole_Check

Figure 1: Decision logic for replacing a Carboxylic Acid with a Tetrazole Bioisostere.[1]

Experimental Protocols

To validate the superiority of 5-CPTMT, you must synthesize it and characterize its acidity.

Protocol A: Synthesis of 5-(4-Chlorophenylthiomethyl)Tetrazole

Rationale: The most robust method utilizes the [3+2] cycloaddition of an organic nitrile with an azide source. We utilize the "Sharpless Method" (Zinc catalysis) or the traditional Ammonium Chloride method for safety and yield.

Reagents:

  • (4-Chlorophenylthio)acetonitrile (Precursor)[1]

  • Sodium Azide (

    
    )[1][5]
    
  • Ammonium Chloride (

    
    ) or Zinc Bromide (
    
    
    
    )[1]
  • Solvent: DMF (N,N-Dimethylformamide)[1]

Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of (4-Chlorophenylthio)acetonitrile in DMF (0.5 M concentration).

  • Addition: Add 1.2 eq of Sodium Azide (

    
    ) and 1.2 eq of Ammonium Chloride (
    
    
    
    ). Note:
    
    
    buffers the reaction and activates the nitrile.
  • Reaction: Heat the mixture to 100–110°C for 12–24 hours. Monitor by TLC or LC-MS (Target Mass: ~226.69 Da).[1]

  • Workup (Critical Step):

    • Cool to room temperature.[1][6]

    • Pour the reaction mixture into ice-cold water.

    • Acidification: Slowly add 1N HCl until pH reaches ~2.0. The tetrazole is acidic; this protonates it, causing precipitation.[1]

    • Filtration: Filter the white solid precipitate.[1]

    • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.[1]

Protocol B: Determination of pKa (Potentiometric Titration)

Rationale: To confirm bioisosteric equivalence, you must verify the pKa is within the physiological range.

  • Preparation: Dissolve 5 mg of pure 5-CPTMT in a mixed solvent system (e.g., 50% Methanol / 50% Water) to ensure solubility.

  • Titration: Titrate with 0.1 N KOH using a standardized glass electrode pH meter.

  • Calculation: Plot pH vs. Volume of Base. The inflection point (half-equivalence point) represents the pKa.[1]

    • Expected Result: pKa ≈ 4.2 – 4.5.[1][2][4]

Synthesis Pathway Visualization

Synthesis_Workflow Nitrile (4-Chlorophenylthio) acetonitrile Reagents NaN3 + NH4Cl (DMF, 110°C) Nitrile->Reagents [3+2] Cycloaddition Intermediate Tetrazole Salt (Soluble) Reagents->Intermediate Acidification Acidify (HCl) pH ~2.0 Intermediate->Acidification Product 5-(4-Chlorophenylthiomethyl) Tetrazole (Precipitate) Acidification->Product Protonation

Figure 2: Synthetic workflow for converting the nitrile precursor to the target tetrazole.[1]

References
  • Ballatore, C., et al. (2013).[1] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]

  • Herr, R. J. (2002).[1] 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry. [Link]

  • PubChem. (2025).[1] Compound Summary: 5-(4-Chlorophenyl)-1H-tetrazole (Analog Data).[1][6] National Library of Medicine.[1] [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 5-(4-Chlorophenylthiomethyl)Tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification[1][2]

5-(4-Chlorophenylthiomethyl)Tetrazole (CAS: 18527-31-6) represents a specific class of nitrogen-rich heterocyclic building blocks.[1][2] While invaluable in medicinal chemistry for bioisosteric replacement, its tetrazole core necessitates a disposal protocol that treats the material as a potential energetic .

Standard organic waste streams are insufficient due to two critical risk factors:

  • Tetrazole Ring Instability: Potential for shock sensitivity and explosive decomposition under heat or friction.

  • Heteroatom Combustion Byproducts: The presence of sulfur and chlorine generates toxic acid gases (SOx, HCl) upon incineration, requiring specific scrubber capabilities at the destruction facility.

Physicochemical Profile
PropertyData
Chemical Name 5-[(4-Chlorophenylthio)methyl]tetrazole
CAS Number 18527-31-6
Molecular Formula C₈H₇ClN₄S
Molecular Weight 226.69 g/mol
Physical State White to off-white crystalline solid
Hazard Class Irritant (H315, H319, H335); Potential Energetic (Tetrazole moiety)
Reactivity Incompatible with strong oxidizers, strong acids, and heavy metals .

Safety Assessment & Hazard Control

The "Tetrazole Rule" (Expert Insight)

As a Senior Scientist, I enforce the "Tetrazole Rule": Treat all tetrazole derivatives as shock-sensitive explosives until proven otherwise. While substitution (like the chlorophenylthiomethyl group) generally stabilizes the ring compared to the parent tetrazole, the formation of metal tetrazolates poses a severe, often overlooked risk.

Critical Safety Mechanism:

  • Self-Validating Step: Before handling, verify that no metal tools (spatulas, needles) are used.[1] Contact with copper, lead, or zinc can form highly explosive salts.

  • Protocol: Use only Teflon, ceramic, or polypropylene tools.

Pre-Disposal Stabilization & Packaging[2]

Direct disposal of dry tetrazole powder into general solvent waste is unsafe due to the risk of crystallization in the threads of caps (friction hazard).

Protocol A: Solid Waste (Pure Substance)

Objective: Desensitize the solid to prevent deflagration during transport.

  • Wetting/Dilution:

    • Do not dispose of the dry solid directly.

    • Dissolve or slurry the solid in a compatible solvent (e.g., DMSO, Methanol, or Acetone) to a concentration of <10%.

    • Why? Solvation separates the molecules, effectively nullifying the crystal lattice energy required for a propagation event.

  • Primary Containment:

    • Transfer the solution into a High-Density Polyethylene (HDPE) bottle.

    • Avoid Glass: If an over-pressurization or minor deflagration occurs, plastic deforms; glass becomes shrapnel.

  • Labeling:

    • Label clearly: "HAZARDOUS WASTE - TETRAZOLE SOLUTION - FLAMMABLE & TOXIC." [1]

    • Add warning: "CONTAINS SULFUR/CHLORINE - REQUIRES SCRUBBER INCINERATION." [1]

Protocol B: Liquid Waste (Reaction Mixtures)

Objective: Segregate from incompatible streams.

  • Segregation:

    • NEVER mix with acidic waste streams. Acidification of tetrazoles can theoretically release hydrazoic acid-like species or protonate the ring, altering stability.[1]

    • NEVER mix with oxidation waste (e.g., Chromic acid, Permanganate).

  • pH Check:

    • Ensure the waste stream is Neutral (pH 7) or slightly Basic (pH 8-9).[1] Tetrazoles are acidic (pKa ~4-5); keeping them deprotonated (as salts) in solution often increases solubility and stability.[1]

Disposal Workflow Visualization

The following diagram illustrates the critical decision pathways for disposing of 5-(4-Chlorophenylthiomethyl)Tetrazole.

TetrazoleDisposal Start Waste Generation: 5-(4-Chlorophenylthiomethyl)Tetrazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Desensitize CRITICAL STEP: Dissolve in Acetone/DMSO (<10%) Solid->Desensitize Prevent Friction pHCheck Check pH: Ensure Neutral or Slightly Basic Liquid->pHCheck Prevent Acidification Container Transfer to HDPE Container (NO METAL CONTACT) Desensitize->Container pHCheck->Container Labeling Label: 'Tetrazole Waste' Warning: 'Contains S, Cl' Container->Labeling Destruction Final Disposal: High-Temp Incineration (w/ Acid Gas Scrubbers) Labeling->Destruction

Caption: Operational logic flow for the segregation and stabilization of tetrazole waste streams prior to incineration.

Regulatory Compliance & Waste Coding

To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local environmental regulations, use the following coding strategy. While this specific compound may not be a "Listed" waste (P or U list), it must be characterized by its properties.[3]

Waste CharacteristicCodeJustification
Ignitability D001 If dissolved in flammable solvents (Acetone/MeOH).[1]
Reactivity D003 Potential code if the dry solid is deemed capable of detonation (consult local EHS).
Toxic N/A Unless mixed with listed solvents; however, treat as Toxic Organic.

Disposal Vendor Instruction: Explicitly instruct your waste management vendor (e.g., Veolia, Clean Harbors) that the waste contains Organosulfur and Organochlorine compounds. This dictates the use of rotary kiln incineration with secondary combustion chambers and caustic scrubbers to neutralize HCl and SO₂ emissions.

Emergency Procedures

Spill Response
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Neutralization:

    • Do NOT sweep dry powder (friction risk).

    • Cover the spill with a wet paper towel (solvent or water) to desensitize.

    • Wipe up gently and place materials into a wide-mouth plastic jar.[1]

Exposure[1][2][5]
  • Inhalation: Move to fresh air immediately. Tetrazoles can be respiratory irritants.[4][5][6][7]

  • Skin Contact: Wash with soap and water.[4][8] Do not use ethanol immediately as it may increase transdermal absorption.

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 257758, 5-(4-Chlorophenyl)-1H-tetrazole. Retrieved January 28, 2026, from [Link]

  • Frontiers in Chemistry (2022) . Exploring tetrazole chemistry: synthetic techniques and safety. Retrieved January 28, 2026, from [Link][1]

  • University of Otago (2025) . Laboratory Chemical Waste Disposal Guidelines. Retrieved January 28, 2026, from [Link][1]

  • Glen Research (2018) . Safety Data Sheet: 5-Ethylthio-1H-Tetrazole. Retrieved January 28, 2026, from [Link]

Sources

Personal Protective Equipment & Handling Guide: 5-(4-Chlorophenylthiomethyl)Tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 18527-31-6 Synonyms: 5-[(4-Chlorophenylthio)methyl]-1H-tetrazole; CPTMT Physical State: White to off-white crystalline powder[1]

Executive Safety Summary

Immediate Action Required: Treat 5-(4-Chlorophenylthiomethyl)Tetrazole (CPTMT) as a Sensitizing Irritant with specific Explosion Hazards related to metal contact.[1]

While substituted tetrazoles are generally more stable than the parent tetrazole ring, they retain the nitrogen-rich core that poses thermodynamic instability risks. The primary operational risks are inhalation of dust and formation of shock-sensitive metal tetrazolates if improper tools are used.

Core Safety Directives:

  • NO METAL TOOLS: Never use stainless steel or iron spatulas. Use ceramic, Teflon, or polypropylene.

  • DUST CONTROL: Handling must occur within a fume hood or powder containment enclosure.

  • ACID WARNING: Contact with strong acids may release toxic gases; contact with strong bases may generate heat.

Hazard Characterization & Risk Assessment

Chemical & Physical Hazards
  • Shock Sensitivity: Low for this specific derivative compared to pure tetrazole, but it remains a high-energy nitrogen compound.

  • Metal Incompatibility (The "Tetrazole Rule"): Tetrazoles are acidic (pKa ~4-5). They react with transition metals (Copper, Zinc, Iron) to form metal tetrazolates , which are often highly shock-sensitive primary explosives.

  • Static Discharge: As a fine organic powder, CPTMT has a high Minimum Ignition Energy (MIE) threshold but can still function as a fuel source in a dust explosion.

Health Hazards (GHS Classification)
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4][5]

  • Sensitization: Tetrazole derivatives are known structural alerts for skin sensitization; repeated exposure may induce allergic dermatitis.

PPE Selection Matrix

The following PPE standards are non-negotiable for research environments handling >10 mg of CPTMT.

Protection ZoneRoutine Handling (< 1g)Scale-Up / Synthesis (> 1g)Rationale
Respiratory Fume Hood (Face Velocity > 100 fpm)Fume Hood + N95 (if open handling)Prevents inhalation of irritant dust.[1]
Dermal (Hand) Double Nitrile (0.11 mm min)Silver Shield / Laminate (under Nitrile)Thio-ethers can permeate standard nitrile over time.[1] Double gloving provides a breakthrough buffer.
Eye/Face ANSI Z87.1 Safety GlassesChemical Goggles + Face ShieldPowder can become airborne; goggles seal against dust entry.
Body Standard Cotton Lab CoatTyvek® Coverall (Disposable)Prevents accumulation of dust on street clothes; Tyvek resists particle penetration.
Footwear Closed-toe leather/syntheticChemical Resistant OvershoesPrevents tracking of hazardous powder outside the lab.[1]

Operational Handling Protocols

Tool Selection (Critical)

STOP: Do not use standard laboratory metal spatulas.

  • Approved Tools: Ceramic, Porcelain, Polypropylene, or Teflon-coated spatulas.

  • Reasoning: Micro-abrasion of the metal surface by the tetrazole powder can generate trace metal salts. Over time, these salts accumulate in the threads of screw-cap jars or on the tool itself, creating a shock-sensitive explosion hazard.[1]

Weighing & Transfer[1]
  • Static Elimination: Use an ionizing bar or antistatic gun on the weighing vessel before transfer. Tetrazole powders are prone to static cling.

  • Containment: Place the analytical balance inside a powder weighing enclosure or a fume hood with a draft shield.

  • Transfer: Use a disposable weighing boat. Do not return excess material to the stock container to avoid cross-contamination and hydrolysis.

Reaction Setup
  • Inert Atmosphere: Perform reactions under Nitrogen or Argon.

  • Solvent Selection: Avoid chlorinated solvents if possible, as they can enhance skin permeability of the solute.

  • Temperature Control: Do not heat above 150°C without Differential Scanning Calorimetry (DSC) data, as tetrazoles have distinct decomposition exotherms.

Emergency Response & Disposal

Spill Management (Solid Powder)

Do NOT use water initially. Water spreads the contamination and may hydrolyze the compound.

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Dry Clean-Up: Gently cover the spill with a solvent-dampened pad (Ethanol) or use a HEPA-filtered vacuum dedicated to hazardous chemicals.[1]

  • Decontamination: Wipe the surface with a 10% Sodium Hypochlorite (Bleach) solution to oxidize the thioether moiety, followed by a water rinse.

Disposal
  • Waste Stream: High Nitrogen/High BTU Organic Waste.

  • Segregation: NEVER mix with acidic waste streams (risk of hydrazoic acid-like vapor generation) or heavy metal waste streams.

  • Labeling: Clearly label as "Tetrazole Derivative - Potential Sensitizer."

Visualized Workflows

Diagram 1: PPE & Handling Decision Logic

PPE_Logic Start Handling CPTMT Assessment Risk Assessment: Quantity & State Start->Assessment SmallSolid < 1g Solid Powder Assessment->SmallSolid Routine Analysis LargeSolid > 1g or Solution Assessment->LargeSolid Synthesis/Prep RoutinePPE Routine PPE: - Safety Glasses - Lab Coat - Double Nitrile Gloves - Fume Hood SmallSolid->RoutinePPE HighRiskPPE High Risk PPE: - Chem Goggles - Tyvek Sleeves/Suit - Laminate Gloves - N95 Respirator (Backup) LargeSolid->HighRiskPPE ToolCheck Tool Check: Is the spatula Metal? RoutinePPE->ToolCheck HighRiskPPE->ToolCheck Stop STOP! Risk of Shock Sensitive Metal Tetrazolates ToolCheck->Stop YES Proceed Proceed with Ceramic/Plastic Tools ToolCheck->Proceed NO

Caption: Decision matrix for selecting appropriate PPE and tools based on operational scale. Note the critical stop-point regarding metal tools.

Diagram 2: Emergency Spill Response

Spill_Response Spill Spill Detected Isolate Isolate Area (15ft Radius) Spill->Isolate PPE_Don Don PPE: Double Gloves + N95 Isolate->PPE_Don Method Select Method PPE_Don->Method Dry Dry Powder: Use HEPA Vac or Wet Wipe (Ethanol) Method->Dry Solid Wet Solution: Absorb with Vermiculite or Chem-Pad Method->Wet Liquid Decon Decontamination: 10% Bleach Wipe (Oxidation) Dry->Decon Wet->Decon Disposal Disposal: Label 'Tetrazole Waste' Do Not Mix with Acids Decon->Disposal

Caption: Step-by-step workflow for safely managing CPTMT spills, emphasizing the avoidance of acid mixing during disposal.

References

  • CP Lab Chemicals. (n.d.).[6] 5-[(4-Chlorophenylthio)methyl]tetrazole Specifications and CAS 18527-31-6.[1][6] Retrieved January 28, 2026, from [Link][1]

  • University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions (PEC). Retrieved January 28, 2026, from [Link][1]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate. Retrieved January 28, 2026, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.